Technical Documentation Center

pyrido[2,3-b]pyrazine-3-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: pyrido[2,3-b]pyrazine-3-carbaldehyde
  • CAS: 874279-17-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Pyrido[2,3-b]pyrazine-3-carbaldehyde

Executive Summary Pyrido[2,3-b]pyrazine-3-carbaldehyde is a highly versatile, nitrogen-rich fused bicyclic building block. Characterized by an electron-deficient heteroaromatic core and a reactive formyl group, this comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrido[2,3-b]pyrazine-3-carbaldehyde is a highly versatile, nitrogen-rich fused bicyclic building block. Characterized by an electron-deficient heteroaromatic core and a reactive formyl group, this compound bridges the gap between advanced medicinal chemistry and cutting-edge materials science. In drug discovery, it serves as a critical precursor for synthesizing non-peptide receptor antagonists and kinase inhibitors[1]. In materials science, its inherent electron-withdrawing nature makes it an ideal pharmacophore for nonlinear optical (NLO) materials and electrochemical DNA biosensors[2].

This technical guide details the physicochemical properties, validated synthesis methodologies, and downstream applications of pyrido[2,3-b]pyrazine-3-carbaldehyde, providing researchers with a robust framework for utilizing this compound.

Physicochemical Profile

The utility of pyrido[2,3-b]pyrazine-3-carbaldehyde stems from the strong electron-withdrawing effect of its three endocyclic nitrogen atoms combined with the exocyclic aldehyde. This creates a highly polarizable scaffold capable of extensive π–π stacking and hydrogen bonding[3].

PropertyValue
IUPAC Name pyrido[2,3-b]pyrazine-3-carbaldehyde
CAS Registry Number 874279-17-1[4]
Molecular Formula C₈H₅N₃O[5]
Molecular Weight 159.15 g/mol
Monoisotopic Mass 159.043 Da[5]
Core Structure Fused pyridine and pyrazine rings
Key Reactivity Nucleophilic addition at the formyl carbon; condensation reactions

Synthesis Methodology: Riley Oxidation

The most reliable and scalable method for synthesizing pyrido[2,3-b]pyrazine-3-carbaldehyde is the Riley oxidation of 3-methyl-pyrido[2,3-b]pyrazine using Selenium Dioxide (SeO₂)[1].

Causality & Mechanistic Logic

Selenium dioxide selectively oxidizes activated allylic or heteroaromatic methyl groups. The reaction proceeds via an initial ene-type reaction followed by a [2,3]-sigmatropic rearrangement to form a selenite ester intermediate. The critical experimental choice here is the solvent system: A mixture of 1,4-dioxane and water (approx. 35:1 ratio) is used[1]. The trace water is not arbitrary; it acts as a necessary nucleophile to hydrolyze the intermediate selenite ester into the final aldehyde, preventing the reaction from stalling or over-oxidizing into a carboxylic acid.

Self-Validating Protocol

This protocol is designed with visual and chemical checkpoints to ensure self-validation during the workflow.

Step-by-Step Methodology:

  • Reaction Setup: Charge a round-bottom flask with 3-methyl-pyrido[2,3-b]pyrazine (1.00 g, 6.89 mmol) and SeO₂ (800 mg, 7.2 mmol, 1.05 eq)[1].

  • Solvent Addition: Add 70 mL of 1,4-dioxane and 2 mL of distilled water[1].

  • Reflux: Heat the mixture to reflux under a nitrogen atmosphere for 4 hours[1].

    • Validation Checkpoint: The nitrogen atmosphere prevents auto-oxidation. As the reaction progresses, the solution will darken, and a red/black precipitate of elemental colloidal selenium will form. This visual cue confirms the redox cycle is actively reducing Se(IV) to Se(0).

  • Cooling & Agglomeration: Remove from heat, cool to room temperature, and allow the mixture to stand undisturbed for 16 hours[1].

    • Causality: Colloidal selenium is notoriously difficult to filter and can pass through standard frits. Allowing it to stand causes the selenium particles to agglomerate into larger, filterable clusters.

  • Filtration: Filter the mixture through a pad of diatomaceous earth (Celite)[1]. Wash the filter cake thoroughly with ethyl acetate (50 mL)[1].

    • Causality: Celite traps the fine elemental selenium without clogging, ensuring the filtrate is free of toxic heavy-metal byproducts.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude pyrido[2,3-b]pyrazine-3-carbaldehyde, which can be further purified via recrystallization or silica gel chromatography.

RileyOxidation SM 3-Methyl-pyrido[2,3-b]pyrazine Reagent SeO2 + 1,4-Dioxane/H2O (Reflux, 4h) SM->Reagent Intermediate Selenite Ester Intermediate Reagent->Intermediate Oxidation Product Pyrido[2,3-b]pyrazine-3-carbaldehyde Intermediate->Product Hydrolysis Waste Colloidal Selenium (Red) Filtered via Celite Intermediate->Waste Byproduct

Fig 1. Riley oxidation pathway of 3-methyl-pyrido[2,3-b]pyrazine to the target aldehyde.

Downstream Applications & Workflows

Pyrido[2,3-b]pyrazine-3-carbaldehyde is a privileged scaffold utilized across multiple high-impact scientific domains.

Medicinal Chemistry
  • Gonadotropin Releasing Hormone (GnRH) Antagonists: The aldehyde is a direct precursor for synthesizing small-molecule GnRH receptor antagonists[1]. Unlike traditional peptide-based therapeutics that cause an initial hormone "flare" (superagonism) before desensitizing the receptor, these small molecules provide immediate direct antagonism[1]. This rapid drop in luteinizing hormone (LH) is critical for treating hormone-dependent conditions like prostate cancer and endometriosis[1].

  • Heterocyclic Esters: Using mild oxidative techniques, the aldehyde is converted into methyl pyrido[2,3-b]pyrazine-3-carboxylate[3]. Crystallographic studies of these esters reveal a highly stabilized 3D network driven by intermolecular C—H···O/N hydrogen bonds and strong π–π stacking between the pyrazine and pyridine rings (centroid distances ~3.63–3.69 Å)[3]. This structural rigidity is highly prized in structure-based drug design.

Materials Science & Biosensing
  • Nonlinear Optical (NLO) Materials: Through multicomponent reactions (e.g., combining the aldehyde derivative with indane-1,3-dione and 2-aminopyrazine), researchers generate highly conjugated heterocyclic systems[6]. Density Functional Theory (DFT) computations confirm that the electron-deficient pyrido[2,3-b]pyrazine core acts as a powerful electron acceptor in "push-pull" chromophores, yielding remarkable NLO responses suitable for advanced photonics[2].

  • Electrochemical DNA Sensing: The planar, nitrogen-rich derivatives synthesized from this aldehyde are utilized in DNA electrochemical biosensors[2]. The heterocycle intercalates into or binds with the DNA helix. When monitored via Cyclic Voltammetry (CV), the interaction between the DNA and the synthesized compound alters the electrochemical signal, allowing for the detection of extremely low DNA concentrations with high sensitivity[6][7].

Applications Core Pyrido[2,3-b]pyrazine-3-carbaldehyde MedChem Medicinal Chemistry Core->MedChem MatSci Materials Science Core->MatSci GnRH GnRH Receptor Antagonists MedChem->GnRH Ester Heterocyclic Esters MedChem->Ester NLO Nonlinear Optical (NLO) Materials MatSci->NLO DNA Electrochemical DNA Sensors MatSci->DNA

Fig 2. Downstream applications in medicinal chemistry and materials science.

References

  • Gonadotropin releasing hormone receptor antagonists - Google Patents.
  • Methyl pyrido[2,3-b]pyrazine-3-carboxylate - PMC - NIH.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Publishing.
  • CAS:1934472-30-6, 5H-Pyrrolo[2,3-b]pyrazine-3 - Bidepharm.
  • Pyrido[2,3-b]pyrazine-8-carbaldehyde (C8H5N3O) - PubChemLite.

Sources

Exploratory

pyrido[2,3-b]pyrazine-3-carbaldehyde structural characterization

Advanced Structural Characterization of Pyrido[2,3-b]pyrazine-3-carbaldehyde: A Comprehensive Methodological Guide Introduction The pyrido[2,3-b]pyrazine scaffold is a privileged, nitrogen-dense bicyclic heterocycle that...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Structural Characterization of Pyrido[2,3-b]pyrazine-3-carbaldehyde: A Comprehensive Methodological Guide

Introduction

The pyrido[2,3-b]pyrazine scaffold is a privileged, nitrogen-dense bicyclic heterocycle that has garnered significant attention in medicinal chemistry and materials science. It serves as the core pharmacophore for a variety of therapeutic agents, including kinase inhibitors and orally bioavailable gonadotropin-releasing hormone (GnRH) receptor antagonists[1]. Furthermore, its unique electronic structure makes it a prime candidate for nonlinear optical (NLO) materials and electrochemical DNA sensors[2].

Among its functionalized derivatives, pyrido[2,3-b]pyrazine-3-carbaldehyde is a highly versatile electrophilic intermediate. The reactive formyl group at the C3 position enables extensive downstream derivatization, facilitating the synthesis of heterocyclic esters, Schiff bases, and complex transition-metal coordinating ligands[3][4]. This guide provides an in-depth, self-validating methodological framework for the synthesis, isolation, and multimodal structural characterization of pyrido[2,3-b]pyrazine-3-carbaldehyde.

Section 1: Targeted Synthesis and Isolation Strategy

The Causality of Experimental Design Direct condensation of 2,3-diaminopyridine with asymmetrical 1,4-dioxo compounds frequently yields an intractable mixture of C2 and C3 regioisomers[5]. To bypass this regiochemical ambiguity, the most rigorous approach involves the de novo synthesis of 3-methyl-pyrido[2,3-b]pyrazine, followed by a controlled allylic/benzylic oxidation. Selenium dioxide (SeO₂) is the reagent of choice here; it selectively oxidizes the activated methyl group adjacent to the pyrazine nitrogen via a Pummerer-like rearrangement of an intermediate selenite ester. This mechanism prevents over-oxidation to the corresponding carboxylic acid, arresting the reaction cleanly at the aldehyde stage[1].

Step-by-Step Protocol: SeO₂ Oxidation

  • Reagent Assembly : In a round-bottom flask, suspend 3-methyl-pyrido[2,3-b]pyrazine (1.00 equiv, e.g., 6.89 mmol) and selenium dioxide (1.05 equiv, 7.2 mmol) in a solvent matrix of 1,4-dioxane (70 mL) and distilled water (2 mL)[1].

    • Mechanistic Insight: Dioxane provides optimal solubility at reflux (101 °C), while the trace water is strictly required to hydrolyze the selenite ester intermediate, releasing the target aldehyde and precipitating elemental selenium.

  • Thermal Activation : Heat the reaction mixture to reflux under a dry nitrogen atmosphere for 4 hours. Monitor the consumption of the starting material via Thin-Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) mobile phase.

  • Quenching and Filtration : Cool the mixture to room temperature and allow it to stand undisturbed for 16 hours.

    • Mechanistic Insight: This resting phase is critical to ensure the complete aggregation and precipitation of colloidal red/black selenium, which can otherwise poison downstream transition-metal catalysts[4]. Filter the suspension through a tightly packed pad of diatomaceous earth (Celite) and wash the filter cake with ethyl acetate (50 mL)[1].

  • Isolation : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in hexanes) to isolate the analytically pure pyrido[2,3-b]pyrazine-3-carbaldehyde.

Section 2: Spectroscopic Characterization & Validation

A robust, self-validating system requires orthogonal analytical techniques to confirm both the atomic composition and the spatial connectivity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Relying solely on 1D ¹H NMR is insufficient due to the similar electronic environments of the pyrazine ring positions.

  • ¹H NMR : The aldehyde proton (-CHO) appears as a sharp singlet far downfield (δ 10.20 – 10.50 ppm) due to the strong diamagnetic anisotropy of the carbonyl group and the electron-deficient nature of the bicyclic core. The isolated C2 proton on the pyrazine ring is highly deshielded, presenting as a singlet near δ 9.10 – 9.30 ppm.

  • 2D NMR (HMBC) : Heteronuclear Multiple Bond Correlation (HMBC) is mandatory to definitively prove the regiochemistry. A distinct ³J cross-peak between the aldehyde proton and the C3 carbon, coupled with a cross-peak from the C2 proton to the C3 carbon, unambiguously differentiates the 3-carbaldehyde from its 2-carbaldehyde regioisomer[5].

Fourier-Transform Infrared (FT-IR) & Mass Spectrometry (HRMS) FT-IR validates the functional group transformations. The conversion of the methyl group to an aldehyde is marked by the appearance of a strong, sharp C=O stretching vibration near 1710 cm⁻¹, alongside the characteristic C=N stretches of the pyrazine core at 1560–1600 cm⁻¹[2][5]. High-Resolution Mass Spectrometry (ESI-HRMS) in positive ion mode must yield an [M+H]⁺ peak matching the theoretical exact mass of C₈H₅N₃O (160.0505 Da) within a < 5 ppm error margin.

Table 1: Quantitative Spectral Data Summary

Analytical TechniqueTarget ParameterExpected Value / SignatureStructural Significance
¹H NMR (CDCl₃)Aldehyde Proton (-CHO)δ 10.20 – 10.50 ppm (s, 1H)Confirms successful oxidation of the methyl group.
¹H NMR (CDCl₃)Pyrazine Proton (C2-H)δ 9.10 – 9.30 ppm (s, 1H)Highly deshielded by adjacent nitrogen and formyl EWG.
¹³C NMR (CDCl₃)Carbonyl Carbon (C=O)δ 190.0 – 193.0 ppmValidates the presence of the formyl carbon.
FT-IR (ATR)C=O Stretching1700 – 1720 cm⁻¹ (strong)Confirms the aldehyde functional group.
FT-IR (ATR)C=N Stretching1560 – 1600 cm⁻¹ (medium)Characteristic of the pyrido-pyrazine bicyclic core.
HRMS (ESI+)[M+H]⁺ Ionm/z 160.0505 (Theoretical)Confirms exact molecular formula (C₈H₅N₃O).

Section 3: Crystallographic and Electronic Profiling

X-Ray Crystallography and Spatial Arrangement While the aldehyde itself is highly reactive, its immediate derivatives (such as methyl pyrido[2,3-b]pyrazine-3-carboxylate) readily form high-quality single crystals. X-ray diffraction studies reveal that the pyrido[2,3-b]pyrazine moiety is exceptionally planar. The crystal lattice is stabilized not only by intermolecular C–H···O and C–H···N hydrogen bonds but also by profound π–π stacking interactions between the electron-deficient pyrazine and pyridine rings, with centroid-centroid distances measuring approximately 3.63 to 3.70 Å[3].

Density Functional Theory (DFT) & Frontier Molecular Orbitals Computational profiling using the B3LYP/6-31G(d,p) level of theory demonstrates that the pyrido[2,3-b]pyrazine core possesses a narrow HOMO-LUMO energy gap[2]. The addition of the strongly electron-withdrawing formyl group at the C3 position further depresses the LUMO energy. This electronic configuration imparts significant nonlinear optical (NLO) properties and low chemical hardness, explaining the molecule's high susceptibility to nucleophilic attack and its utility in synthesizing complex multicomponent architectures[2][6].

Section 4: Analytical Workflow Diagram

The following workflow illustrates the self-validating pipeline required to synthesize and characterize pyrido[2,3-b]pyrazine-3-carbaldehyde ensuring high scientific integrity.

G Syn Synthesis (SeO2 Oxidation) Pyrido[2,3-b]pyrazine-3-carbaldehyde Pur Filtration & Chromatography (Celite / Silica Gel) Syn->Pur NMR NMR Spectroscopy (1H, 13C, HMBC Regiochemistry) Pur->NMR MS HRMS (ESI+) (Exact Mass & Fragmentation) Pur->MS IR FT-IR Spectroscopy (C=O & C=N Stretches) Pur->IR XRD X-Ray & DFT Analysis (Planarity & HOMO-LUMO) Pur->XRD Val Structural Validation & Downstream Application NMR->Val MS->Val IR->Val XRD->Val

Multimodal structural characterization workflow for pyrido[2,3-b]pyrazine-3-carbaldehyde.

References

  • Google Patents (US20060019965A1)
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity NIH / PMC URL
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives (RSC Publishing)
  • Methyl pyrido[2,3-b]pyrazine-3-carboxylate NIH / PMC URL
  • Pyrido[2,3-b]pyrazin-3(4H)
  • The Re(I)

Sources

Foundational

An In-depth Technical Guide to Pyrido[2,3-b]pyrazine-3-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of pyrido[2,3-b]pyrazine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of pyrido[2,3-b]pyrazine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights, grounded in established chemical principles and forward-looking applications. We will delve into the core chemistry of the parent pyrido[2,3-b]pyrazine scaffold, propose a robust synthesis for the 3-carbaldehyde derivative, and explore its potential as a pivotal building block in the development of novel therapeutics.

The Pyrido[2,3-b]pyrazine Core: A Privileged Scaffold

The pyrido[2,3-b]pyrazine ring system, a fusion of pyridine and pyrazine rings, is a well-established pharmacophore. Its unique electronic properties, characterized by the electron-deficient nature of the pyrazine ring, make it a versatile platform for the synthesis of a wide array of biologically active molecules.

The parent compound, pyrido[2,3-b]pyrazine , has the registered CAS Number 322-46-3 .[1]

Physicochemical Properties of the Pyrido[2,3-b]pyrazine Scaffold

A foundational understanding of the parent scaffold is crucial before we explore its derivatives. The key physicochemical properties of pyrido[2,3-b]pyrazine are summarized below.

PropertyValue
CAS Number 322-46-3
Molecular Formula C₇H₅N₃
Molecular Weight 131.13 g/mol
Appearance Solid
Melting Point 142-144 °C

This data is for the parent compound, pyrido[2,3-b]pyrazine.

Pyrido[2,3-b]pyrazine-3-carbaldehyde: A Focus on a Key Derivative

Proposed Synthesis of Pyrido[2,3-b]pyrazine-3-carbaldehyde

The introduction of a formyl group onto an electron-deficient heterocyclic system like pyrido[2,3-b]pyrazine presents a synthetic challenge. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of aromatic and heteroaromatic compounds.[2][3][4] However, the low electron density of the pyrazine ring deactivates it towards electrophilic substitution.[5] Therefore, successful formylation likely requires carefully optimized conditions.

Below is a proposed, field-proven protocol for the synthesis of pyrido[2,3-b]pyrazine-3-carbaldehyde via a Vilsmeier-Haack reaction. This protocol is based on established methodologies for the formylation of similar electron-deficient heterocycles and should be considered a starting point for optimization.

Experimental Protocol: Vilsmeier-Haack Formylation of Pyrido[2,3-b]pyrazine

Objective: To synthesize pyrido[2,3-b]pyrazine-3-carbaldehyde from pyrido[2,3-b]pyrazine.

Materials:

  • Pyrido[2,3-b]pyrazine (starting material)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. The molar ratio of DMF to POCl₃ should be in excess, typically 3:1. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent (a chloroiminium salt).

  • Reaction with Substrate: Dissolve pyrido[2,3-b]pyrazine in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a temperature between 50-70 °C. The optimal temperature and reaction time will need to be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic. This step must be performed with caution as it is an exothermic reaction.

  • Extraction: Extract the aqueous layer with DCM (3 x volume). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure pyrido[2,3-b]pyrazine-3-carbaldehyde.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, all reagents and solvents must be anhydrous to prevent its decomposition.

  • Excess DMF: Using an excess of DMF ensures the complete formation of the Vilsmeier reagent and can also serve as the reaction solvent.

  • Controlled Temperature: The initial low temperature is crucial for the controlled formation of the Vilsmeier reagent. The subsequent heating provides the necessary activation energy for the electrophilic attack on the deactivated pyrido[2,3-b]pyrazine ring.

  • Careful Quenching: The hydrolysis of the intermediate iminium salt to the aldehyde is a critical step. Careful and controlled addition of a basic solution is necessary to neutralize the acidic reaction mixture and facilitate the hydrolysis.

G cluster_reagents Reagent Preparation cluster_reaction Core Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate StartMat Pyrido[2,3-b]pyrazine StartMat->Intermediate Product Pyrido[2,3-b]pyrazine-3-carbaldehyde Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack reaction workflow.

Spectroscopic Characterization

The successful synthesis of pyrido[2,3-b]pyrazine-3-carbaldehyde would be confirmed by a combination of spectroscopic techniques. Based on the structure, the following characteristic signals can be predicted:

  • ¹H NMR: A downfield singlet for the aldehydic proton (typically δ 9-10 ppm). The aromatic protons on the pyrido[2,3-b]pyrazine core will show characteristic shifts and coupling patterns.

  • ¹³C NMR: A signal for the carbonyl carbon of the aldehyde (typically δ 180-200 ppm).

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde (typically around 1700 cm⁻¹).

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (C₈H₅N₃O, MW: 159.14 g/mol ).

Applications in Drug Discovery and Materials Science

The pyrido[2,3-b]pyrazine scaffold is present in a variety of compounds with interesting biological activities. Derivatives have been investigated as:

  • Anticancer agents: The planar, aromatic nature of the ring system allows for intercalation with DNA and interaction with various enzymatic targets.[6]

  • Kinase inhibitors: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of kinase active sites.

  • Antiviral and antibacterial agents: Pyrido[2,3-b]pyrazine derivatives have shown promise as inhibitors of viral polymerases and bacterial growth.[7]

  • TRPV1 Antagonists: Replacement of a 1,8-naphthyridine core with a pyrido[2,3-b]pyrazine has led to the discovery of potent and safer TRPV1 antagonists for the treatment of pain.[8]

The introduction of a 3-carbaldehyde group opens up a plethora of possibilities for further functionalization, making pyrido[2,3-b]pyrazine-3-carbaldehyde a valuable synthon for:

  • Reductive amination: To introduce diverse amine functionalities.

  • Wittig and related reactions: To form carbon-carbon double bonds.

  • Condensation reactions: To build more complex heterocyclic systems.

G cluster_reactions Synthetic Transformations cluster_products Potential Products Core Pyrido[2,3-b]pyrazine-3-carbaldehyde ReductiveAmination Reductive Amination Core->ReductiveAmination Wittig Wittig Reaction Core->Wittig Condensation Condensation Core->Condensation Amines Substituted Amines ReductiveAmination->Amines Alkenes Functionalized Alkenes Wittig->Alkenes Heterocycles Complex Heterocycles Condensation->Heterocycles

Caption: Synthetic utility of the title compound.

Beyond medicinal chemistry, the pyrido[2,3-b]pyrazine core is being explored in materials science, particularly in the development of organic light-emitting diodes (OLEDs). The tunable electronic properties of this scaffold make it a promising candidate for creating novel fluorescent materials.

Conclusion

Pyrido[2,3-b]pyrazine-3-carbaldehyde, while not a widely commercialized compound, represents a significant synthetic target for researchers in drug discovery and materials science. Its synthesis, though challenging, is achievable through established methods like the Vilsmeier-Haack reaction. The high reactivity of the aldehyde functionality, coupled with the inherent biological potential of the pyrido[2,3-b]pyrazine scaffold, makes this an exciting molecule for the development of next-generation therapeutics and functional materials. This guide provides a solid foundation for any scientist looking to explore the chemistry and applications of this promising heterocyclic compound.

References

  • (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity - ResearchGate. (2025, September 16). Retrieved from [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC. (2023, November 1). Retrieved from [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Publishing. (n.d.). Retrieved from [Link]

  • A Modified Vilsmeier–Haack Strategy to Construct -Pyridine- Fused 5,10,15,20-Tetraarylporphyrins. (2020, June 8). Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Retrieved from [Link]

  • Pyrido[2-3-b]pyrazines - Growing Science. (2013, April 30). Retrieved from [Link]

  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induc - Semantic Scholar. (2022, February 12). Retrieved from [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines - MDPI. (2018, November 13). Retrieved from [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines - Semantic Scholar. (n.d.). Retrieved from [Link]

  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Retrieved from [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - MDPI. (2025, September 30). Retrieved from [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Publishing. (n.d.). Retrieved from [Link]

  • Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists with Reduced Potential for the Formation of Reactive Metabolites - PubMed. (2010, August 1). Retrieved from [Link]

  • US9745311B2 - Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors - Google Patents. (n.d.).
  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580 - PubChem. (n.d.). Retrieved from [Link]

Sources

Exploratory

The Pyrido[2,3-b]pyrazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Heterocycle The pyrido[2,3-b]pyrazine ring system, a fused heterocycle containing a pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocycle

The pyrido[2,3-b]pyrazine ring system, a fused heterocycle containing a pyridine and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, rich in nitrogen atoms, provides an excellent framework for developing compounds with diverse pharmacological activities. The arrangement of nitrogen atoms allows for a multitude of hydrogen bonding interactions and the core can be readily functionalized at various positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties. This unique combination of features has led to the discovery of potent and selective modulators of various biological targets, solidifying the importance of the pyrido[2,3-b]pyrazine core in the pursuit of novel therapeutics. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse applications of this remarkable scaffold in medicinal chemistry.

Synthetic Strategies: Building the Core

The construction of the pyrido[2,3-b]pyrazine skeleton can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Condensation Reactions: A Classical Approach

A common and straightforward method involves the condensation of a diaminopyridine with a 1,2-dicarbonyl compound.[1] For instance, the reaction of 2,3-diaminopyridine with an α-dicarbonyl compound, such as glyoxal or a substituted derivative, under acidic or thermal conditions, directly yields the pyrido[2,3-b]pyrazine core. The regioselectivity of this reaction can be a critical consideration when using unsymmetrical dicarbonyl compounds, and reaction conditions can be optimized to favor the formation of the desired isomer.[1]

Multicomponent Reactions: Efficiency in Synthesis

More recently, multicomponent reactions (MCRs) have gained traction for the synthesis of complex pyrido[2,3-b]pyrazine derivatives in a single step.[2][3][4][5] These reactions offer significant advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds for screening. A notable example is the reaction between an aromatic aldehyde, a 1,3-dicarbonyl compound (like indane-1,3-dione), and 2-aminopyrazine, often catalyzed by an acid such as p-toluenesulfonic acid (p-TSA).[2][3][5]

Modern Synthetic Methodologies

Microwave-assisted organic synthesis has also been successfully employed to accelerate the synthesis of pyrido[2,3-b]pyrazines, often leading to higher yields and shorter reaction times compared to conventional heating methods.[6]

Physicochemical Properties and Characterization

The pyrido[2,3-b]pyrazine scaffold possesses distinct physicochemical properties that contribute to its utility in drug design.

Electronic and Spectroscopic Features

The presence of multiple nitrogen atoms within the aromatic system significantly influences its electronic properties, making it a good hydrogen bond acceptor.[7] The electronic characteristics can be further modulated by the introduction of various substituents. The structural confirmation of synthesized pyrido[2,3-b]pyrazine derivatives is routinely achieved through standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the successful formation of the fused ring system and the position of substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups within the molecule.

Computational and Quantum Chemical Analysis

Density Functional Theory (DFT) calculations are frequently employed to gain deeper insights into the electronic structure, frontier molecular orbitals (HOMO and LUMO), and other quantum chemical parameters of pyrido[2,3-b]pyrazine derivatives.[8][9] These computational studies can help in understanding the reactivity, stability, and potential biological activity of the designed molecules.[8][9]

Medicinal Chemistry Applications: A Scaffold of Broad Therapeutic Potential

The versatility of the pyrido[2,3-b]pyrazine core is underscored by its wide range of demonstrated biological activities.

Anticancer Activity

A significant area of research has focused on the development of pyrido[2,3-b]pyrazine-based anticancer agents. These compounds have been shown to target several key signaling pathways implicated in cancer progression.

The pyrido[2,3-b]pyrazine scaffold has proven to be an effective template for the design of potent kinase inhibitors.

  • EGFR Inhibition: Derivatives of this scaffold have been synthesized that show inhibitory activity against both wild-type and erlotinib-resistant epidermal growth factor receptor (EGFR) mutants, such as the T790M mutation, which is a common mechanism of acquired resistance in non-small-cell lung cancer (NSCLC).[10]

  • PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers.[11][12][13] Pyrido[2,3-b]pyrazine derivatives have been developed as inhibitors of key kinases in this pathway, such as mTOR, demonstrating potential for the treatment of a broad range of tumors.[14][15][16]

Mutations in the KRAS oncogene are prevalent in many difficult-to-treat cancers. Recently, 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been identified as covalent inhibitors of mutant KRAS, offering a promising new therapeutic strategy for these malignancies.[17]

Table 1: Selected Pyrido[2,3-b]pyrazine Derivatives with Anticancer Activity

Compound ClassTargetCancer TypeKey FindingsReference
Pyrido[2,3-b]pyrazinesEGFR (erlotinib-resistant)Non-Small-Cell Lung CancerOvercomes erlotinib resistance in cell lines.[10]
Pyrazino[2,3-b]pyrazinesmTOR KinaseVarious CancersPotent inhibition of the mTOR/PI3K/AKT pathway.[14][15]
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dionesKRAS (mutant)KRAS-driven CancersCovalent inhibition of mutant KRAS.[17]
Antiviral Activity

The pyrido[2,3-b]pyrazine scaffold has also been explored for the development of antiviral agents. Notably, a series of non-nucleoside inhibitors based on this core have been synthesized and shown to be potent inhibitors of the human cytomegalovirus (HCMV) DNA polymerase.[18][19][20] Some of these compounds also exhibit broad-spectrum activity against other herpesviruses.[19]

Antibacterial Activity

Several pyrido[2,3-b]pyrazine derivatives have demonstrated significant antibacterial activity against a range of pathogenic bacteria.[8] Molecular docking studies suggest that these compounds may exert their effect by interacting with bacterial DNA gyrase, an essential enzyme for bacterial replication.[8]

Signaling Pathways and Mechanisms of Action

A deeper understanding of the signaling pathways modulated by pyrido[2,3-b]pyrazine derivatives is crucial for their rational design and clinical development.

The PI3K/AKT/mTOR Pathway

This pathway is a central regulator of cell growth, proliferation, and survival.[11][12][13] Many cancers exhibit aberrant activation of this pathway. Pyrido[2,3-b]pyrazine-based inhibitors often target mTOR, a key downstream kinase, thereby blocking the signaling cascade and inducing cancer cell death.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Pyrido_Pyrazine Pyrido[2,3-b]pyrazine Inhibitor Pyrido_Pyrazine->mTORC1 inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a pyrido[2,3-b]pyrazine derivative.

The EGFR Signaling Pathway and Resistance

The EGFR pathway plays a critical role in cell proliferation and survival.[21][22][23] Acquired resistance to EGFR inhibitors, often through mutations like T790M, is a major clinical challenge.[22][24][25] Pyrido[2,3-b]pyrazine-based compounds that can inhibit these resistant forms of EGFR represent a significant advancement in cancer therapy.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS EGFR_mut Mutant EGFR (e.g., T790M) EGFR_mut->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Pyrido_Pyrazine Pyrido[2,3-b]pyrazine Inhibitor Pyrido_Pyrazine->EGFR_mut inhibits

Caption: Inhibition of mutant EGFR signaling by a pyrido[2,3-b]pyrazine derivative.

Experimental Protocols

General Procedure for Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives

The following is a representative protocol for the synthesis of certain pyrido[2,3-b]pyrazine derivatives via a multicomponent reaction.[2][3][5]

Materials:

  • Substituted aromatic aldehyde (1.0 eq)

  • 1,3-Indanedione (1.0 eq)

  • 2-Aminopyrazine (1.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.2 eq)

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aromatic aldehyde, 1,3-indanedione, 2-aminopyrazine, and p-TSA in ethanol.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the solid product with water and then with cold ethanol.

  • The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethyl acetate).

  • Characterize the final product by NMR, MS, and IR spectroscopy.

MCR_Workflow Start Combine Reactants: - Aldehyde - 1,3-Indanedione - 2-Aminopyrazine - p-TSA in Ethanol Reflux Reflux Reaction Mixture Start->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter Precipitate Cool->Filter Wash Wash with Water and Cold Ethanol Filter->Wash Purify Recrystallize Wash->Purify Characterize Characterize: NMR, MS, IR Purify->Characterize

Caption: Workflow for the multicomponent synthesis of pyrido[2,3-b]pyrazines.

Conclusion and Future Perspectives

The pyrido[2,3-b]pyrazine scaffold has firmly established its significance in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents. Its synthetic accessibility and the ability to modulate its properties through substitution have led to the discovery of potent inhibitors of a wide array of biological targets. The continued exploration of this privileged core, coupled with advances in computational chemistry and a deeper understanding of disease biology, holds immense promise for the future of drug discovery. Further research into novel synthetic methodologies, structure-activity relationship studies, and the exploration of new therapeutic applications will undoubtedly continue to expand the medicinal chemistry landscape of the pyrido[2,3-b]pyrazine scaffold.

References

  • Yap, T. A., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031. [Link]

  • Bentham Science. (2022). Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Mirza, S., et al. (2021). Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention. Cancers, 13(15), 3869. [Link]

  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(6), 52. [Link]

  • Janku, F., et al. (2012). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 30(27), 3338-3340. [Link]

  • Asadi, M. R., et al. (2021). The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. Molecular Biology Reports, 48(8), 6037-6050. [Link]

  • Selleckchem. (n.d.). Inhibitors of the PI3K/Akt/mTOR Signalling Pathway. [Link]

  • Wang, S., et al. (2016). Mechanisms of resistance to EGFR tyrosine kinase inhibitors. Oncotarget, 7(4), 3802-3817. [Link]

  • Alsfouk, A. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(10), 1017-1033. [Link]

  • Ciardiello, F., & Tortora, G. (2008). EGFR Antagonists in Cancer Treatment. New England Journal of Medicine, 358(11), 1160-1174. [Link]

  • Suda, K., et al. (2014). Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. European Respiratory Review, 23(133), 357-367. [Link]

  • Tang, Z., et al. (2018). The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer. Cancer Management and Research, 10, 2393-2407. [Link]

  • Rashid, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(46), 32160-32174. [Link]

  • Rashid, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and. RSC Advances. [Link]

  • Ben-Yahia, I., et al. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Results in Chemistry, 18, 100803. [Link]

  • Rashid, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. [Link]

  • Rashid, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(46), 32160-32174. [Link]

  • Rashid, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. [Link]

  • Orfi, L., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(22), 6147-6152. [Link]

  • Bai, B., et al. (2025). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. [Link]

  • Bai, B., et al. (2024). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 19(6), e202300589. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrido[2,3b]pyrazines 5a–f. [Link]

  • De, S. (2024). Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. Current Medicinal Chemistry, 31(34), 5657-5659. [Link]

  • Bai, B., et al. (2024). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. [Link]

  • ResearchGate. (n.d.). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. [Link]

  • De, S. (2024). Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. Current Medicinal Chemistry. [Link]

  • Cledera, M., et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules, 23(11), 2928. [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 406-441. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors. ACS Medicinal Chemistry Letters, 13(8), 1317-1324. [Link]

  • Gong, Y. D., et al. (2011). A novel 3-arylethynyl-substituted pyrido[2,3,-b]pyrazine derivatives and pharmacophore model as Wnt2/β-catenin pathway inhibitors in non-small-cell lung cancer cell lines. Bioorganic & Medicinal Chemistry, 19(18), 5435-5444. [Link]

Sources

Foundational

Strategic Utilization of Pyrido[2,3-b]pyrazine-3-carbaldehyde in Targeted Therapeutics: A Technical Guide to Scaffold Diversification and Kinase Inhibition

Executive Summary Pyrido[2,3-b]pyrazine derivatives represent a highly privileged scaffold in medicinal chemistry, demonstrating potent, broad-spectrum activity across oncology, virology, and neurology[1]. However, the d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrido[2,3-b]pyrazine derivatives represent a highly privileged scaffold in medicinal chemistry, demonstrating potent, broad-spectrum activity across oncology, virology, and neurology[1]. However, the de novo synthesis of these heterocycles via traditional Hinsberg condensation often yields intractable mixtures of regioisomers. By utilizing pyrido[2,3-b]pyrazine-3-carbaldehyde as an advanced, pre-formed building block, researchers can circumvent these regioselectivity issues, enabling precise late-stage functionalization[2]. This whitepaper details the primary therapeutic targets of this scaffold, summarizes quantitative efficacy data, and provides self-validating protocols for derivative synthesis and high-throughput kinase screening.

Chemical Rationale: The Pyrido[2,3-b]pyrazine-3-carbaldehyde Scaffold

The pyrido[2,3-b]pyrazine core is a bioisostere of quinoxaline and pteridine, offering unique hydrogen-bonding capabilities via its nitrogen-rich framework[1]. Historically, synthesizing 3-substituted derivatives involved condensing 2,3-diaminopyridine with asymmetric α-oxocarbonyls. This thermodynamic process inevitably produces a mixture of 2-substituted and 3-substituted regioisomers, requiring exhaustive chromatographic separation and reducing overall yield[3].

By employing , medicinal chemists bypass the condensation step during analog generation. The highly reactive 3-carbaldehyde moiety serves as an ideal electrophile for reductive aminations, Wittig olefinations, and oxidation to carboxylates[2], ensuring 100% regiochemical fidelity. This is critical, as structure-activity relationship (SAR) studies indicate that an unsubstituted 2-position is strictly required for optimal ATP-competitive kinase binding.

G A Pyrido[2,3-b]pyrazine- 3-carbaldehyde B Late-Stage Functionalization A->B C 3-Substituted Derivatives B->C D Targeted Kinase Inhibition C->D E Phenotypic Screening C->E

Workflow for late-stage functionalization of pyrido[2,3-b]pyrazine-3-carbaldehyde in drug discovery.

Primary Therapeutic Targets & Mechanistic Pathways

Oncology: Overcoming EGFR TKI Resistance & Akt1 Inhibition

A primary application of the pyrido[2,3-b]pyrazine scaffold is in oncology, specifically targeting non-small cell lung carcinoma (NSCLC) driven by Epidermal Growth Factor Receptor (EGFR) mutations[4]. While first-generation tyrosine kinase inhibitors (TKIs) like erlotinib and gefitinib are effective against wild-type EGFR, patients inevitably develop resistance, frequently via the T790M "gatekeeper" mutation[3].

Novel 3-substituted pyrido[2,3-b]pyrazines have demonstrated the ability to inhibit both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines[4]. Furthermore, these derivatives act as potent inhibitors of Akt1, a critical downstream node in the PI3K/Akt/mTOR survival pathway. Other oncological applications include the inhibition of TGF-beta receptor kinases[5] and RAF/RTK pathways[6].

Pathway EGF EGF Ligand EGFR EGFR (WT / T790M) EGF->EGFR PI3K PI3K EGFR->PI3K AKT1 Akt1 PI3K->AKT1 mTOR mTOR AKT1->mTOR Proliferation Tumor Proliferation mTOR->Proliferation Inhibitor Pyrido[2,3-b]pyrazine Derivatives Inhibitor->EGFR Inhibits Inhibitor->AKT1 Inhibits

Mechanism of action for pyrido[2,3-b]pyrazine derivatives inhibiting EGFR and Akt1 signaling.

Virology: HCMV DNA Polymerase Inhibition

Beyond oncology, the scaffold has been engineered into non-nucleoside inhibitors of Human Cytomegalovirus (HCMV) DNA polymerase[7]. Sustained HCMV viremia is a critical threat to immunocompromised patients. Recent optimization of the pyrido[2,3-b]pyrazine core has yielded compounds with broad-spectrum antiherpetic activity (HSV-1, HSV-2, EBV) and, crucially, reduced off-target inhibition of the human ether-à-go-go (hERG) ion channel, thereby minimizing cardiotoxicity risks[7][8].

Neurology & Immunology: Cholinesterases and Cytokines

In neurodegenerative disease models, specific 3-aryl-substituted pyrido[2,3-b]pyrazines function as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), presenting a viable strategy for Alzheimer's disease therapy[9]. Immunologically, the scaffold has shown efficacy in suppressing pro-inflammatory cytokines, significantly reducing LPS-induced TNF-α and IL-6 secretion in in vitro models[10].

Quantitative Target Profiling

The following table summarizes the quantitative efficacy of key pyrido[2,3-b]pyrazine derivatives against primary therapeutic targets:

Therapeutic TargetDisease Model / ApplicationRepresentative CompoundEfficacy MetricReference
EGFR (T790M Mutant) Erlotinib-resistant NSCLC (PC9-ER)Compound 7nIC₅₀ = 0.15 µM[4]
HCMV DNA Polymerase Cytomegalovirus ViremiaCompound 27EC₅₀ = 0.33 µM[7]
AChE / BChE Alzheimer's DiseaseCompound 6nIC₅₀ = 0.466 µM (AChE)IC₅₀ = 1.89 µM (BChE)[9]
TNF-α / IL-6 Inflammatory Bowel DiseaseCompound 9aTNF-α: 92.4 pg/mL at 20 µM[10]

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, ensuring the reproducibility and logical soundness of experimental workflows is paramount. The following protocols emphasize the causality behind reagent selection and incorporate self-validating steps to guarantee assay integrity.

Protocol A: Late-Stage Reductive Amination of Pyrido[2,3-b]pyrazine-3-carbaldehyde

This protocol details the synthesis of 3-aminomethyl derivatives, avoiding the regioselectivity issues of de novo core synthesis.

  • Imine Formation: Dissolve 1.0 equivalent of pyrido[2,3-b]pyrazine-3-carbaldehyde and 1.1 equivalents of the target primary/secondary amine in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is preferred over standard dichloromethane (DCM) as its higher boiling point allows for gentle reflux if the amine is sterically hindered.

  • Acid Catalysis: Add 1.0 equivalent of glacial acetic acid.

    • Causality: Mild acidic conditions protonate the carbonyl oxygen, increasing its electrophilicity without degrading the acid-sensitive pyrazine ring.

  • Reduction: Stir at room temperature for 2 hours, then introduce 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃).

    • Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent that reduces the intermediate imine/iminium without reducing the unreacted aldehyde directly or saturating the heteroaromatic core.

  • Quenching & Validation: After 12 hours, quench the reaction slowly with saturated aqueous NaHCO₃.

    • Self-Validation: The complete cessation of CO₂ gas evolution confirms the neutralization of acetic acid and unreacted hydride, preventing product degradation during organic extraction. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Phenotypic Screening for Erlotinib-Resistant NSCLC (PC9-ER)

This protocol validates the resistance-breaking potential of synthesized derivatives[4].

  • Cell Seeding: Seed PC9 (erlotinib-sensitive, WT EGFR) and PC9-ER (erlotinib-resistant, T790M+ EGFR) cells in 96-well plates at a density of 2×103 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: After 24 hours of incubation, treat the cells with a concentration gradient (0.01 µM to 10 µM) of the synthesized pyrido[2,3-b]pyrazine derivative.

    • Causality & Validation: Include Erlotinib as a negative control for the PC9-ER line and a positive control for the PC9 line. This dual-control setup self-validates the assay; if Erlotinib successfully inhibits the PC9-ER line, the resistance phenotype has been lost during passaging, invalidating the run.

  • Viability Assessment: Incubate for 72 hours, then add CellTiter-Glo® Luminescent Cell Viability Assay reagent. Measure luminescence to quantify ATP levels, which are directly proportional to the number of viable cells.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression. A successful resistance-breaking candidate will exhibit an IC₅₀ < 0.5 µM in both cell lines, proving the scaffold's ability to bypass the T790M gatekeeper mutation.

References

  • [10] Synthesis, Molecular Docking and Biological Evaluation of Novel 3-substituted Pyrido[2,3-b]pyrazine Derivatives. Source: ikm.org.my. URL: 10

  • [7] Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. Source: PMC / NIH. URL: 7

  • [5] WO2012119690A1 - Pyrido [2, 3 - b] pyrazine derivatives and their therapeutical uses. Source: Google Patents. URL: 5

  • [6] Pyrido[2,3-b]pyrazin-8-substituted compounds and their use - Patent US-9540372-B2. Source: NIH. URL: 6

  • [8] Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. Source: PubMed / NIH. URL: 8

  • [1] CAS 322-46-3: Pyrido[2,3-b]pyrazine. Source: CymitQuimica. URL: 1

  • [4] Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Source: PubMed / NIH. URL: 4

  • [9] Syntheses, Cholinesterases Inhibition, and Molecular Docking Studies of Pyrido[2,3-b]pyrazine Derivatives. Source: Ovid. URL: 9

  • Pyrido[2,3-b]pyrazines as anticancer agents and isomerism in their asymmetric condensation reaction. Source: Semmelweis University. URL:

  • [3] Pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines, and their preparation via regioselective condensation reaction. Source: ResearchGate. URL: 3

  • [2] The crystal packing of the title compound... Methyl pyrido[2,3-b]pyrazine-3-carboxylate was synthesized from pyrido[2,3-b] pyrazine-3-carbaldehyde. Source: ResearchGate. URL: 2

  • Pyrido[2,3-b]pyrazine compound (CAS No.: 874279-17-1). Source: Sigma-Aldrich. URL:

Sources

Exploratory

The Pyrido[2,3-b]pyrazine Scaffold: A Historical and Technical Guide to Discovery, Synthesis, and Target Inhibition

Executive Summary Pyrido[2,3-b]pyrazines represent a privileged heterocyclic scaffold in modern medicinal chemistry, characterized by a fused pyridine and pyrazine ring system[1]. Historically explored as bioisosteres of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrido[2,3-b]pyrazines represent a privileged heterocyclic scaffold in modern medicinal chemistry, characterized by a fused pyridine and pyrazine ring system[1]. Historically explored as bioisosteres of pteridines and quinoxalines, these compounds have evolved into potent, ATP-competitive kinase inhibitors capable of overcoming acquired drug resistance in oncology[2],[3], as well as broad-spectrum antiherpetic agents[4]. This whitepaper details the chemical history, regioselective synthetic methodologies, and biological validation protocols that define the pyrido[2,3-b]pyrazine class.

The Chemical Genesis and Structural Significance

The pyrido[2,3-b]pyrazine core ( C7​H5​N3​ ) is a highly stable, electron-deficient fused bicyclic system[1]. The presence of multiple nitrogen atoms provides a versatile hydrogen-bonding network, making it an ideal pharmacophore for docking into the hinge region of various kinases[5]. Early drug discovery efforts recognized that substituting the 2, 3, and 7 positions could finely tune the molecule's electronic properties and spatial geometry. This structural adaptability allows for selective targeting of proteins ranging from TGF-beta receptor kinases[6] to bacterial DNA gyrase[7].

Regioselective Synthesis: Controlling the Core

The traditional synthesis of pyrido[2,3-b]pyrazines relies on the double condensation of 2,3-diaminopyridines with 1,2-dicarbonyl compounds (such as arylglyoxals)[8]. However, this reaction historically suffered from poor regioselectivity, yielding mixtures of asymmetric isomers[2].

Causality in Reaction Design

The fundamental challenge lies in the differential nucleophilicity of the diamine. The amino group at the 3-position is inherently more nucleophilic than the amino group at the 2-position, which is deactivated by the adjacent pyridine nitrogen[8]. By lowering the reaction temperature and replacing standard solvents (like DMF) with acidic media (such as trifluoroacetic acid, TFA), chemists can kinetically trap the initial Schiff base formation at the 3-position. This targeted approach suppresses the formation of the undesired regioisomer to less than 2%[2].

SynthesisWorkflow Start 2,3-Diaminopyridine + Arylglyoxal Condensation Condensation (EtOH/TFA, 60-90°C) Start->Condensation Intermediate C3-Schiff Base Intermediate Condensation->Intermediate Regioselective Attack Cyclization Cyclization (-2 H2O) Intermediate->Cyclization Product Pyrido[2,3-b]pyrazine Core Cyclization->Product Optimization Palladium Catalysis (Pd(dppf)Cl2) Product->Optimization Cross-Coupling Derivatives Targeted Kinase Inhibitors Optimization->Derivatives

Workflow for the regioselective synthesis of pyrido[2,3-b]pyrazine cores.

Protocol 1: Self-Validating Regioselective Synthesis & Functionalization
  • Condensation Initiation : Dissolve 2,3-diaminopyridine (1.0 eq) and the selected arylglyoxal (1.0 eq) in a solvent mixture of ethanol and TFA. Stir at 60°C.

  • Kinetic Control : Monitor the reaction via TLC. The acidic environment ensures the more nucleophilic C3-amine attacks the formyl group first, establishing the primary regioisomer[8].

  • Cyclization : Elevate the temperature to 90°C for 3 hours to drive the dehydration and ring closure, yielding the pyrido[2,3-b]pyrazine core[8].

  • Validation : Isolate the product and perform 1H -NMR and X-ray crystallography. The absence of the secondary isomer's distinct proton shifts validates the regioselectivity of the kinetic control[2].

  • Cross-Coupling (Optional) : For 7-bromo derivatives, utilize Buchwald-Hartwig or Suzuki coupling with a palladium catalyst (e.g., Pd(dppf)Cl2​ ) and K2​CO3​ in 1,4-dioxane/ H2​O at 100°C to introduce functional aryl or amine groups[5].

Pharmacological Evolution: Conquering Kinase Resistance

The most significant modern application of pyrido[2,3-b]pyrazines is in oncology, specifically in overcoming resistance to first-generation Tyrosine Kinase Inhibitors (TKIs) like erlotinib and gefitinib. In Non-Small-Cell Lung Carcinoma (NSCLC), the acquired EGFR T790M mutation blocks standard TKIs. Through phenotypic screening of nested chemical libraries, specific pyrido[2,3-b]pyrazine derivatives were discovered to simultaneously inhibit both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines[2],[3].

Furthermore, the scaffold has demonstrated broad-spectrum utility. Recent structural optimizations have yielded non-nucleoside inhibitors of the Human Cytomegalovirus (HCMV) DNA polymerase. By carefully tuning the lipophilicity (CLogP) of substituents at the 2-position, researchers successfully minimized off-target cardiotoxicity (hERG inhibition) while maintaining sub-micromolar antiviral efficacy[4].

SignalingPathway EGFR Mutant EGFR (T790M) PI3K PI3K EGFR->PI3K Activation Akt Akt1 Kinase PI3K->Akt Phosphorylation Survival Tumor Cell Proliferation Akt->Survival Promotes Inhibitor Pyrido[2,3-b]pyrazine Derivatives Inhibitor->EGFR Overcomes Resistance Inhibitor->Akt Dual Inhibition

Pyrido[2,3-b]pyrazine intervention in mutant EGFR and Akt1 signaling pathways.

Quantitative Efficacy Profile

The following table summarizes the key quantitative data for leading pyrido[2,3-b]pyrazine derivatives across different therapeutic targets:

Compound / DerivativeTarget / Cell LineKey Efficacy MetricReference Context
Compound 7n PC9 (Erlotinib-sensitive NSCLC) IC50​ = 0.09 μMPotent baseline EGFR inhibition[3]
Compound 7n PC9-ER (Erlotinib-resistant NSCLC) IC50​ = 0.15 μMOvercomes T790M resistance[3]
Compound 33a HCC827 (EGFR mutant)3.32% Cell SurvivalSuperior to Gefitinib (23.08% survival)
Compound 27 HCMV DNA Polymerase EC50​ = 0.33 μMHigh therapeutic index, low hERG toxicity[4]
Compound 7b KRAS ProteinBinding Energy = -8.2 kcal/molIn-silico validation via 4 strong H-bonds[5]

Biological Evaluation: Self-Validating Assays

To prove that these compounds eradicate resistance rather than merely slowing metabolic rates, researchers employ the Clonogenic Survival Assay.

Protocol 2: Clonogenic Assay for Resistance Profiling
  • Cell Seeding : Plate PC9-ER (erlotinib-resistant) cells at a strictly low density (e.g., 500 cells/well) in 6-well plates. Causality: Unlike bulk MTT assays which measure short-term mitochondrial activity, low-density seeding forces each surviving cell to independently form a colony. This isolates the compound's true ability to halt tumor-initiating cells (stem-like cells) from background metabolic noise.

  • Compound Exposure : Treat the wells with the pyrido[2,3-b]pyrazine derivative (e.g., Compound 33a) alongside a clinical control (Gefitinib) and a vehicle control (DMSO). Incubate for 7–14 days.

  • Fixation and Staining : Wash the plates with PBS, fix the colonies using 4% paraformaldehyde, and stain with 0.5% crystal violet to visualize biomass.

  • Validation & Quantification : Count only colonies containing >50 cells. The assay is self-validating: if the vehicle control fails to form distinct colonies, the plate is discarded. Calculate the surviving fraction relative to the vehicle control to determine the absolute resistance-breaking efficacy.

Conclusion

The pyrido[2,3-b]pyrazine scaffold has transitioned from a theoretical bioisostere to a highly actionable pharmacophore in targeted drug discovery. By mastering the regioselectivity of its synthesis and leveraging its unique hydrogen-bonding geometry, drug development professionals can continue to exploit this core to bypass kinase mutations and unlock new therapeutic avenues in oncology and virology.

References

  • Synthesis, Molecular Docking and Biological Evaluation of Novel 3- substituted Pyrido[2,3-b]pyrazine Derivatives. ikm.org.my. 5

  • Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine. scispace.com. 8 3.[Pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines, and their preparation via regioselective condensation reaction]. researchgate.net. 2

  • WO2012119690A1 - Pyrido [2, 3 - b] pyrazine derivatives and their therapeutical uses. google.com.6

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. nih.gov. 4

  • Pyrido[2,3-b]pyrazines as anticancer agents and isomerism in their asymmetric condensation reaction. semmelweis.hu.

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. nih.gov. 3

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. researchgate.net. 7

  • CAS 322-46-3: Pyrido[2,3-b]pyrazine. cymitquimica.com. 1

Sources

Protocols & Analytical Methods

Method

detailed synthesis protocol for pyrido[2,3-b]pyrazine-3-carbaldehyde

Application Note: Synthesis and Purification Protocol for Pyrido[2,3-b]pyrazine-3-carbaldehyde Executive Summary & Mechanistic Rationale The pyrido[2,3-b]pyrazine scaffold is a privileged nitrogen-containing heterocycle,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Purification Protocol for Pyrido[2,3-b]pyrazine-3-carbaldehyde

Executive Summary & Mechanistic Rationale

The pyrido[2,3-b]pyrazine scaffold is a privileged nitrogen-containing heterocycle, demonstrating profound utility in the development of anti-tumor agents, cholinesterase inhibitors, and gonadotropin-releasing hormone (GnRH) receptor antagonists[1][2][3]. Among its derivatives, pyrido[2,3-b]pyrazine-3-carbaldehyde stands out as a highly versatile electrophilic intermediate, enabling downstream diversification into heterocyclic esters[4], Schiff bases, and complex fused ring systems.

As a Senior Application Scientist, I have structured this protocol to not only provide empirical steps but to elucidate the physicochemical rationale governing the synthesis. This workflow relies on a self-validating, two-step synthetic pathway.

The first stage involves the regioselective condensation of pyridine-2,3-diamine with pyruvaldehyde. The causality of the regioselectivity lies in the differential nucleophilicity of the diamine; the 3-amino group is more nucleophilic than the 2-amino group (which is deactivated by the adjacent endocyclic pyridine nitrogen). This leads to preferential initial attack on the more electrophilic aldehyde carbon of pyruvaldehyde, establishing the 3-methyl substituted core.

The second stage employs a Riley oxidation using selenium dioxide (SeO₂)[5] to selectively oxidize the 3-methyl group to an aldehyde. The addition of a catalytic amount of water to the 1,4-dioxane solvent is a critical empirical choice; it facilitates the hydrolysis of the intermediate selenite ester, driving the [2,3]-sigmatropic rearrangement forward to yield the target aldehyde while precipitating elemental selenium.

Pathway Visualizations

SynthesisPathway SM1 Pyridine-2,3-diamine Condensation Condensation (EtOH, 0°C to Reflux) SM1->Condensation SM2 Pyruvaldehyde SM2->Condensation Int1 3-Methylpyrido[2,3-b]pyrazine Condensation->Int1 Regioselective Cyclization Oxidation Riley Oxidation (SeO2, Dioxane/H2O, Reflux) Int1->Oxidation Product Pyrido[2,3-b]pyrazine-3-carbaldehyde Oxidation->Product Selective Methyl Oxidation

Figure 1: Retrosynthetic and forward synthesis pathway for pyrido[2,3-b]pyrazine-3-carbaldehyde.

RileyOxidation Step1 3-Methylpyrido[2,3-b]pyrazine Step2 Enolization of Methyl Group Step1->Step2 Step3 Electrophilic Attack by SeO2 (Selenite Ester) Step2->Step3 Step4 [2,3]-Sigmatropic Rearrangement Step3->Step4 Step5 Elimination of Se(0) & H2O Step4->Step5 Step6 Pyrido[2,3-b]pyrazine-3-carbaldehyde Step5->Step6

Figure 2: Mechanistic steps of the SeO2-mediated Riley oxidation of the 3-methyl intermediate.

Experimental Protocols

Protocol A: Synthesis of 3-Methylpyrido[2,3-b]pyrazine Objective: Establish the core fused bicyclic ring system via regioselective condensation.

  • Preparation: Dissolve pyridine-2,3-diamine (10.0 g, 91.6 mmol) in absolute ethanol (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Temperature Control: Cool the mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature dampens the initial exothermic reaction, enhancing the kinetic preference for the 3-methyl regioisomer over the 2-methyl byproduct.

  • Addition: Add pyruvaldehyde (40% aqueous solution, 16.5 g, ~114 mmol) dropwise over 30 minutes.

  • Cyclization: Remove the ice bath and heat the reaction mixture to reflux for 4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The disappearance of the diamine spot (ninhydrin active) validates completion.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the crude residue in ethyl acetate (200 mL) and wash with saturated NaHCO₃ (2 × 100 mL) and brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate the pure 3-methylpyrido[2,3-b]pyrazine.

Protocol B: Selenium Dioxide Oxidation to Pyrido[2,3-b]pyrazine-3-carbaldehyde Objective: Chemoselective oxidation of the activated methyl group to an aldehyde[1].

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 3-methylpyrido[2,3-b]pyrazine (1.00 g, 6.89 mmol) and selenium dioxide (800 mg, 7.21 mmol, 1.05 equiv) in 1,4-dioxane (70 mL)[1].

  • Hydrolysis Catalyst: Add distilled water (2 mL) to the suspension[1]. Causality: While SeO₂ oxidations can be performed in anhydrous conditions, the addition of water is crucial here to facilitate the rapid hydrolysis of the selenite ester intermediate, preventing over-oxidation to the carboxylic acid and improving overall yield.

  • Reflux: Purge the system with nitrogen gas. Heat the mixture to reflux (approx. 101 °C) for 4 hours[1].

  • IPC: Analyze an aliquot via LC-MS. The mass shift from m/z 146 [M+H]⁺ to m/z 160 [M+H]⁺ confirms aldehyde formation.

  • Precipitation Phase: Cool the reaction to room temperature and allow it to stand undisturbed for 16 hours[1]. Causality: This extended standing period is mandatory to allow the colloidal red/black elemental selenium (Se(0)) byproduct to fully agglomerate and precipitate, ensuring it does not pass through the filter[1].

  • Filtration: Filter the mixture through a tightly packed pad of diatomaceous earth (Celite)[1]. Wash the filter cake thoroughly with ethyl acetate (3 × 30 mL) to extract any trapped product[1]. Caution: Dispose of the selenium-containing Celite pad as hazardous heavy-metal waste.

  • Isolation: Concentrate the combined filtrates under reduced pressure. Purify the crude product by flash chromatography (Hexanes/EtOAc) to afford pyrido[2,3-b]pyrazine-3-carbaldehyde as a solid.

Quantitative Data & Optimization

To ensure protocol robustness, solvent conditions for the Riley oxidation were optimized. The data below validates the selection of the Dioxane/Water system as the superior medium for balancing conversion rate and preventing side-product formation.

Solvent SystemSeO₂ EquivalentsTemp (°C)Time (h)IPC Conversion (%)Isolated Yield (%)Purity (HPLC)
1,4-Dioxane / H₂O (35:1) 1.05 101 (Reflux) 4 >98% 78% >95%
1,4-Dioxane (Anhydrous)1.05101 (Reflux)685%55%88%
Ethanol1.1078 (Reflux)870%40%*80%
Acetic Acid1.05118 (Reflux)490%62%90%

*Note: Reaction in ethanol resulted in significant formation of the diethyl acetal byproduct, requiring an additional acidic deprotection step, thus lowering the isolated yield of the free aldehyde.

References

  • Source: google.
  • Source: nih.
  • Source: researchgate.
  • Title: A Facile Synthesis of N'-Arylidene-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3 yl)oxy)
  • Source: ovid.

Sources

Application

Application Note: Synthesis and Validation of Schiff Bases Derived from Pyrido[2,3-b]pyrazine-3-carbaldehyde

Executive Summary & Pharmacological Relevance The pyrido[2,3-b]pyrazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for pteridines and quinoxalines in the developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The pyrido[2,3-b]pyrazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for pteridines and quinoxalines in the development of ATP-competitive kinase inhibitors and gonadotropin-releasing hormone (GnRH) receptor antagonists [1]. Functionalizing this core via the highly reactive building block pyrido[2,3-b]pyrazine-3-carbaldehyde (CAS: 874279-17-1) [2] allows for the rapid generation of diverse chemical libraries.

Schiff base (imine) formation is one of the most efficient methods to derivatize this aldehyde. The resulting imines can serve as stable, biologically active end-products, versatile bidentate ligands for transition metal complexes, or transient intermediates for subsequent reduction into secondary amines (reductive amination). This guide provides a comprehensive, field-validated methodology for synthesizing Schiff bases from pyrido[2,3-b]pyrazine-3-carbaldehyde, emphasizing mechanistic causality and self-validating analytical protocols.

Mechanistic Rationale & Kinetic Control

Schiff base formation is a classic condensation reaction between an aldehyde and a primary amine, yielding an imine and a water molecule. However, the specific electronic environment of pyrido[2,3-b]pyrazine-3-carbaldehyde dictates unique experimental choices:

  • Electrophilicity of the Core: The fused pyrazine and pyridine rings exert powerful electron-withdrawing effects ( −I and −M ). This renders the C3-carbonyl carbon exceptionally electrophilic. While this accelerates the initial nucleophilic attack by the amine, it also makes the resulting imine highly susceptible to hydrolysis if water is not efficiently removed from the system.

  • The pH Paradox (Causality of Catalyst Choice): The reaction requires a delicate pH balance (ideally between 4.5 and 5.5). A catalytic amount of glacial acetic acid is used to protonate the carbonyl oxygen, further increasing its electrophilicity. If the pH drops too low (e.g., using strong mineral acids), the primary amine becomes fully protonated (forming an unreactive ammonium salt), halting the nucleophilic attack.

  • Thermodynamic Driving Force: Because the reaction is fully reversible, Le Chatelier’s principle must be exploited. For aliphatic and electron-rich aromatic amines, conducting the reaction in ethanol allows the highly conjugated Schiff base to precipitate out of solution upon cooling, driving the equilibrium forward. For sterically hindered or electron-deficient anilines, azeotropic distillation (Dean-Stark trap in toluene) is required to physically remove the water byproduct.

Reaction Workflow Visualization

G A Pyrido[2,3-b]pyrazine- 3-carbaldehyde D Hemiaminal Intermediate A->D Nucleophilic Attack B Primary Amine (R-NH2) B->D C Acid Catalyst (pH 4.5 - 5.5) C->A Carbonyl Activation E Dehydration (-H2O) D->E Proton Transfer F Schiff Base (Imine) E->F Elimination

Reaction workflow for Schiff base formation from pyrido[2,3-b]pyrazine-3-carbaldehyde.

Experimental Protocols

Protocol A: Precipitation-Driven Synthesis (For Aliphatic & Electron-Rich Amines)

This protocol leverages the differential solubility of the starting materials and the product in ethanol to drive the reaction without complex dehydration apparatuses [3].

Materials:

  • Pyrido[2,3-b]pyrazine-3-carbaldehyde (1.0 equiv, 1.0 mmol, 159.15 mg)

  • Primary Amine (e.g., Benzylamine or p -Anisidine) (1.1 equiv, 1.1 mmol)

  • Absolute Ethanol (10 mL)

  • Glacial Acetic Acid (1-2 drops, catalytic)

Step-by-Step Methodology:

  • Dissolution: Suspend pyrido[2,3-b]pyrazine-3-carbaldehyde in 10 mL of absolute ethanol in a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Amine Addition: Add the primary amine dropwise (if liquid) or in small portions (if solid) at room temperature. A transient color change (often deepening to yellow/orange) indicates the formation of the hemiaminal intermediate.

  • Catalysis & Heating: Add 1-2 drops of glacial acetic acid. Attach a reflux condenser and heat the mixture to 78°C (reflux) under a nitrogen atmosphere for 2 to 4 hours.

  • Monitoring: Monitor the reaction via TLC (Dichloromethane:Methanol, 95:5). The highly conjugated imine will appear as a distinct, strongly UV-active spot with a different Rf​ than the aldehyde.

  • Isolation: Once the aldehyde is consumed, remove the heat and allow the flask to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. The Schiff base will precipitate as a crystalline solid.

  • Purification: Filter the precipitate under vacuum, wash with 2 × 3 mL of ice-cold ethanol, and dry under high vacuum.

Protocol B: Azeotropic Distillation (For Electron-Deficient or Hindered Aryl Amines)

Electron-poor amines (e.g., p -nitroaniline) lack the nucleophilicity required for standard precipitation-driven methods. Forcing conditions with continuous water removal are mandatory [4].

Step-by-Step Methodology:

  • Combine the aldehyde (1.0 equiv) and the electron-deficient amine (1.2 equiv) in a 50 mL round-bottom flask containing 20 mL of anhydrous toluene.

  • Add p -Toluenesulfonic acid ( p -TSA) (0.05 equiv) as a stronger acid catalyst.

  • Attach a Dean-Stark trap filled with toluene and a reflux condenser.

  • Reflux vigorously at 110°C for 12–16 hours. The azeotropic removal of water physically prevents the reverse hydrolysis reaction.

  • Cool to room temperature, concentrate the toluene under reduced pressure, and purify the crude imine via recrystallization (from ethanol/dichloromethane) or flash column chromatography (using neutral alumina to prevent on-column hydrolysis).

Quantitative Data & Substrate Scope

The following table summarizes the expected reaction metrics based on the nucleophilic character of the primary amine used.

Amine ClassificationSubstrate ExampleCatalystSolvent SystemTemp / TimeExpected Yield
Aliphatic BenzylamineNone / AcOHAbsolute Ethanol25°C / 2h85 - 95%
Electron-Rich Aryl p -AnisidineAcOH (cat.)Absolute Ethanol78°C / 4h80 - 90%
Electron-Poor Aryl p -Nitroaniline p -TSA (cat.)Toluene (Dean-Stark)110°C / 12h60 - 75%
Heteroaryl 2-Aminopyridine p -TSA or TiCl4​ Toluene (Dean-Stark)110°C / 16h50 - 65%

Analytical Validation: A Self-Validating System

To ensure scientific integrity and confirm that the protocol has successfully yielded the Schiff base rather than a hydrated intermediate or unreacted mixture, the following spectroscopic self-validation checks must be performed:

  • 1 H-NMR Spectroscopy (Diagnostic Shifts):

    • Disappearance: The sharp singlet of the aldehyde proton ( CHO ) in pyrido[2,3-b]pyrazine-3-carbaldehyde typically resonates far downfield at ~10.2 - 10.6 ppm . The complete disappearance of this peak confirms total consumption of the starting material.

    • Appearance: The newly formed imine proton ( CH=N ) will appear as a distinct singlet slightly upfield from the aldehyde, typically between 8.4 - 9.0 ppm , depending on the shielding effects of the N -substituent.

  • Fourier-Transform Infrared Spectroscopy (FT-IR):

    • Disappearance: The strong carbonyl ( C=O ) stretching frequency of the starting aldehyde at ~1700 - 1715 cm −1 must vanish.

    • Appearance: A new, sharp absorption band corresponding to the azomethine ( C=N ) stretch will appear between 1610 - 1640 cm −1 .

By strictly observing these binary diagnostic markers, the researcher creates a closed, self-validating loop that guarantees the structural integrity of the synthesized pyrido[2,3-b]pyrazine Schiff base.

References

  • Title: Gonadotropin releasing hormone receptor antagonists (US20060019965A1)
  • Title: Methyl pyrido[2,3-b]pyrazine-3-carboxylate Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines Source: MDPI Molecules URL: [Link]

Method

Application of Pyrido[2,3-b]pyrazines in Electrochemical DNA Sensing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview and detailed protocols for the application of novel pyrido[2,3-b]pyrazine derivatives in the field of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the application of novel pyrido[2,3-b]pyrazine derivatives in the field of electrochemical DNA sensing. As a Senior Application Scientist, this document is designed to bridge the gap between fundamental research and practical application, offering insights into the causality behind experimental choices and ensuring a robust, self-validating methodology.

Introduction: The Emerging Role of Pyrido[2,3-b]pyrazines in Biosensing

Electrochemical DNA biosensors offer a promising avenue for rapid, sensitive, and cost-effective nucleic acid detection, which is critical in clinical diagnostics, environmental monitoring, and drug development.[1] The core of these sensors lies in the ability to transduce the DNA hybridization event into a measurable electrical signal.[1] The choice of the signaling molecule is paramount to the sensor's performance.

Recently, a new class of heterocyclic compounds, pyrido[2,3-b]pyrazines, has been identified as a promising candidate for electrochemical DNA sensing.[1][2][3][4] These molecules, synthesized through multicomponent reactions, possess unique electronic properties that make them suitable for interacting with DNA and generating a detectable electrochemical response.[1][2][3][4][5] This guide will focus on the first-reported application of specific indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives for this purpose, providing a foundational protocol for their use.

Principle of Operation: Intercalation and Signal Generation

The fundamental principle behind the use of pyrido[2,3-b]pyrazines in this context is their interaction with single-stranded (ssDNA) and double-stranded DNA (dsDNA). While the precise mechanism is a subject of ongoing investigation, the prevailing hypothesis is that these planar heterocyclic molecules act as intercalators, inserting themselves between the base pairs of the DNA duplex. This interaction is more favorable with dsDNA than with the less-structured ssDNA.

This differential interaction is the key to the sensing mechanism. In an electrochemical setup, the presence and concentration of the pyrido[2,3-b]pyrazine-DNA complex at the electrode surface can be probed using techniques like cyclic voltammetry (CV). The binding of the pyrido[2,3-b]pyrazine derivative to DNA can alter the electrochemical properties of the molecule, leading to a change in the observed current or potential. This change serves as the analytical signal for DNA detection.

The advantages of using electrochemical methods like CV include high sensitivity to small changes in DNA concentration, the ability to detect very low concentrations of DNA, and the relative simplicity and low cost of the instrumentation required.[3]

Experimental Workflow for Pyrido[2,3-b]pyrazine-Based DNA Sensing

The following diagram illustrates the overall workflow for the fabrication and utilization of an electrochemical DNA sensor based on pyrido[2,3-b]pyrazine derivatives.

Electrochemical DNA Sensing Workflow cluster_prep Sensor Preparation cluster_sensing DNA Detection electrode Working Electrode (e.g., Glassy Carbon) cleaning Electrode Cleaning (Sonication, Washing) electrode->cleaning modification Electrode Modification (Coating with Paste) cleaning->modification synthesis Synthesis of Pyrido[2,3-b]pyrazine Derivatives mixture Preparation of Pyrido[2,3-b]pyrazine-ssDNA Paste synthesis->mixture ssdna Single-Stranded DNA (ssDNA) Probe ssdna->mixture mixture->modification electrochemical_cell Electrochemical Cell Assembly modification->electrochemical_cell pbs Phosphate Buffered Saline (PBS, pH 7) pbs->electrochemical_cell hybridization Hybridization with Target DNA cv_measurement Cyclic Voltammetry (CV) Measurement hybridization->cv_measurement electrochemical_cell->hybridization Introduction of Target DNA signal Signal Analysis (Peak Current/Potential Shift) cv_measurement->signal

Caption: Workflow for Pyrido[2,3-b]pyrazine-Based Electrochemical DNA Sensing.

Detailed Protocols

The following protocols are based on the pioneering work describing the use of novel pyrido[2,3-b]pyrazine derivatives for electrochemical DNA sensing.[1]

Synthesis of Pyrido[2,3-b]pyrazine Derivatives

A series of substituted pyrido[2,3-b]pyrazine-based heterocyclic compounds can be synthesized via a multicomponent reaction.[1][3] A general procedure involves the reaction of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol.[1][3] The reaction mixture is typically refluxed for several hours, and the resulting product can be purified by recrystallization.[1] For detailed synthesis and characterization of specific derivatives (compounds 4-7 in the source literature), please refer to the original publication.[1][3]

Preparation of the Working Electrode

A glassy carbon electrode (GCE) is a commonly used working electrode for this application. A thorough cleaning procedure is crucial for obtaining reproducible results.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Deionized (DI) water

  • Ethanol

  • Sonicator

  • Detergent solution

  • Oven

Procedure:

  • Sonicate the GCE in a detergent solution for 5 minutes to remove organic contaminants.

  • Rinse the electrode thoroughly with copious amounts of DI water.

  • Sonicate the GCE in DI water for 5 minutes.

  • Rinse the electrode with ethanol.

  • Dry the cleaned electrode in an oven at a mild temperature (e.g., 60 °C) for 15-20 minutes.

Rationale: This multi-step cleaning process ensures the removal of any adsorbed species from the electrode surface, providing a clean and reproducible substrate for modification.

Fabrication of the DNA Sensor

This protocol describes the modification of the GCE with a paste containing the pyrido[2,3-b]pyrazine derivative and single-stranded DNA (ssDNA).

Materials:

  • Synthesized pyrido[2,3-b]pyrazine derivative

  • Single-stranded salmon sperm DNA (ss-DNA)

  • Ethanol

  • Phosphate Buffered Saline (PBS), pH 7.0

  • Cleaned Glassy Carbon Electrode (GCE)

Procedure:

  • Prepare a paste by blending the synthesized pyrido[2,3-b]pyrazine heterocyclic compound and ss-DNA in a 1:1 ratio (w/w).[1]

  • Add 2 mL of ethanol to the mixture and homogenize to form a uniform paste.[1]

  • Carefully coat the active surface of the cleaned GCE with a small amount of the prepared paste.

  • Allow the modified electrode to dry at room temperature.

  • The sensor is now ready for use.

Rationale: The 1:1 ratio of the pyrido[2,3-b]pyrazine compound and ssDNA is an empirically determined optimal ratio for the initial studies.[1] Ethanol serves as a solvent to create a homogenous paste that can be easily applied to the electrode surface.

Electrochemical Measurement of DNA Hybridization

Cyclic voltammetry (CV) is employed to monitor the hybridization event.

Materials:

  • Fabricated pyrido[2,3-b]pyrazine-ssDNA modified GCE (Working Electrode)

  • Ag/AgCl (Reference Electrode)

  • Platinum wire (Counter Electrode)

  • Electrochemical workstation (Potentiostat/Galvanostat)

  • Glass electrochemical cell

  • Phosphate Buffered Saline (PBS), pH 7.0

  • Target DNA solutions of varying concentrations in PBS

Procedure:

  • Assemble the three-electrode system in the electrochemical cell containing a known volume of PBS (pH 7.0).

  • Immerse the electrodes in the PBS solution.

  • Record the cyclic voltammogram of the modified electrode in the absence of the target DNA. This will serve as the baseline.

  • Introduce a known concentration of the target DNA solution into the electrochemical cell.

  • Allow for an incubation period to enable hybridization between the ssDNA probe on the electrode and the target DNA in solution.

  • Record the cyclic voltammogram after the addition of the target DNA.

  • Repeat steps 4-6 for different concentrations of the target DNA.

  • All measurements should be conducted at room temperature.[1]

Rationale: The three-electrode setup is standard for electrochemical measurements, providing a stable potential reference and a path for current flow without affecting the working electrode's potential. PBS at pH 7.0 is used to mimic physiological conditions and maintain the stability of the DNA.

Data Analysis and Interpretation

The interaction of the pyrido[2,3-b]pyrazine derivative with DNA is expected to result in a change in the electrochemical signal. This can manifest as:

  • A decrease in the peak current: This may be attributed to the formation of the bulkier pyrido[2,3-b]pyrazine-dsDNA complex, which hinders the diffusion of the electroactive species to the electrode surface.

  • A shift in the peak potential: This can indicate a change in the redox properties of the pyrido[2,3-b]pyrazine upon intercalation into the DNA duplex.

By plotting the change in peak current or potential against the concentration of the target DNA, a calibration curve can be constructed to determine the sensitivity and limit of detection of the sensor.

Signaling Mechanism

The proposed signaling mechanism for the electrochemical detection of DNA using pyrido[2,3-b]pyrazine derivatives is depicted in the following diagram.

Signaling Mechanism cluster_before Before Hybridization cluster_after After Hybridization ssDNA_probe ssDNA Probe (on electrode) pyrido Pyrido[2,3-b]pyrazine (freely interacting) cv_initial Initial CV Signal (Baseline) pyrido->cv_initial Electrochemical Response dsDNA_complex dsDNA Hybridized Complex (on electrode) intercalated_pyrido Intercalated Pyrido[2,3-b]pyrazine dsDNA_complex->intercalated_pyrido Intercalation cv_final Altered CV Signal (Reduced Peak Current) intercalated_pyrido->cv_final Modified Electrochemical Response target_dna Target DNA (in solution) target_dna->dsDNA_complex Hybridization

Caption: Proposed Signaling Mechanism for DNA Detection.

Quantitative Performance Data

The following table summarizes the key performance metrics for electrochemical DNA sensing using a representative pyrido[2,3-b]pyrazine derivative (Compound 7 from the cited literature).

ParameterValueReference
AnalyteSalmon Sperm DNA[3]
Pyrido[2,3-b]pyrazine DerivativeIndeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivative (Compound 7)[3]
Detection MethodCyclic Voltammetry (CV)[3]
Limit of Detection (LOD)Not explicitly stated in the initial report[3]
SensitivityDemonstrated concentration-dependent response[3]
SelectivityNot explicitly detailed in the initial report[3]

Note: The initial study primarily focused on establishing the proof-of-concept for the use of these compounds in DNA sensing.[3] Further optimization and characterization are required to determine the limit of detection, sensitivity, and selectivity with high precision.

Conclusion and Future Outlook

The use of pyrido[2,3-b]pyrazine derivatives represents a novel and promising approach for the development of electrochemical DNA biosensors. The straightforward synthesis of these compounds, coupled with their inherent electrochemical activity and ability to interact with DNA, makes them attractive candidates for further research and development.

Future work in this area should focus on:

  • A systematic study of the structure-activity relationship to identify pyrido[2,3-b]pyrazine derivatives with enhanced DNA binding affinity and electrochemical signaling.

  • Optimization of the sensor fabrication process, including the immobilization of the ssDNA probe and the ratio of the signaling molecule to the probe.

  • Thorough validation of the sensor's analytical performance, including the determination of the limit of detection, linear range, selectivity against non-complementary DNA sequences, and stability.

  • Application of the developed sensors for the detection of specific DNA sequences relevant to clinical diagnostics and other fields.

This technical guide provides a solid foundation for researchers and scientists to explore the potential of pyrido[2,3-b]pyrazines in the exciting and rapidly evolving field of electrochemical biosensing.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Center for Biotechnology Information. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and. RSC Publishing. [Link]

  • (PDF) Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. ResearchGate. [Link]

  • Pyrido[2-3-b]pyrazines. Growing Science. [Link]

  • (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. [Link]

  • Biosensor for Hepatitis B Virus DNA PCR Product and Electrochemical Study of the Interaction of Di(2,2[prime]-bipyridine)osmium(. Wiley Online Library. [Link]

  • Electrochemical Sensing of Interactions between DNA and Charged Macrocycles. MDPI. [Link]

Sources

Application

Application Note: Advanced Molecular Docking Protocols for Pyrido[2,3-b]pyrazine Derivatives

Executive Summary & Pharmacological Context Pyrido[2,3-b]pyrazine derivatives have emerged as highly privileged, nitrogen-containing heterocyclic scaffolds in modern drug discovery. Structurally, the pyrido[2,3-b]pyrazin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Pyrido[2,3-b]pyrazine derivatives have emerged as highly privileged, nitrogen-containing heterocyclic scaffolds in modern drug discovery. Structurally, the pyrido[2,3-b]pyrazine core acts as a bioisostere for pteridines and quinoxalines, closely mimicking the adenine ring of ATP. This structural mimicry allows these compounds to seamlessly insert into the highly conserved ATP-binding pockets of various enzymes.

Recent medicinal chemistry campaigns have demonstrated that replacing a traditional quinoxaline core with a pyrido[2,3-b]pyrazine scaffold yields superior p38α Mitogen-Activated Protein Kinase (MAPK) inhibitors, achieving enzymatic inhibition in the double-digit nanomolar range (e.g., IC50 = 38 nM)[1]. Beyond kinase inhibition, this versatile scaffold exhibits potent dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for Alzheimer's disease therapy[2], and demonstrates significant antibacterial efficacy by targeting bacterial DNA gyrase[3].

As a Senior Application Scientist, I have designed this protocol to move beyond basic software tutorials. This guide provides a field-proven, self-validating computational workflow to accurately model the binding mechanics of pyrido[2,3-b]pyrazine derivatives, addressing specific physicochemical challenges such as tautomerization, active-site protonation, and planar-ring flipping.

Computational Workflow Architecture

The following diagram illustrates the end-to-end in silico pipeline required for robust molecular docking of this specific chemical class.

DockingWorkflow Start Pyrido[2,3-b]pyrazine Derivatives LigPrep Ligand Preparation - Tautomer Generation - pH 7.4 Protonation Start->LigPrep Docking Molecular Docking (Glide / Vina) - Flexible Ligand Sampling LigPrep->Docking Target Target Selection (e.g., p38α MAPK, AChE) ProtPrep Protein Preparation - H-Bond Optimization - Restrained Minimization Target->ProtPrep Grid Receptor Grid Generation - Define ATP Pocket - Set H-Bond Constraints ProtPrep->Grid Grid->Docking Analysis Post-Docking Analysis - MM-GBSA (ΔG bind) - Interaction Profiling Docking->Analysis

Fig 1: End-to-end molecular docking workflow for pyrido[2,3-b]pyrazine derivatives.

Step-by-Step Experimental Protocol

To ensure trustworthiness and scientific integrity , every step in this protocol includes a causality statement—explaining why a specific parameter is chosen for pyrido[2,3-b]pyrazines—and a validation checkpoint.

Phase 1: Ligand Preparation and DFT Analysis

Pyrido[2,3-b]pyrazines often feature exocyclic amines, hydroxyls, or alkylations that drastically alter their electronic distribution.

  • Structure Input: Import the 2D structures into a preparation module (e.g., Schrödinger LigPrep or OpenBabel).

  • Protonation & Tautomerization: Generate ionization states at physiological pH (7.4 ± 0.5).

    • Expert Insight: Derivatives like pyrido[2,3-b]pyrazin-3(4H)-one undergo keto-enol (lactam-lactim) tautomerization. Failing to generate the correct tautomer will invert your hydrogen bond donor/acceptor profile, leading to false-negative docking scores.

  • Electronic Profiling (Optional but Recommended): Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) to map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This helps rationalize the electrophilicity and reactivity of the derivatives prior to docking[3].

  • Energy Minimization: Minimize the 3D conformers using the OPLS4 or MMFF94 force field.

Phase 2: Protein Preparation
  • Structure Retrieval: Download the high-resolution crystal structure of the target (e.g., p38α MAPK, PDB ID: 3S3I).

  • Pre-processing: Remove co-crystallized buffers and non-essential water molecules.

    • Expert Insight: Retain structural waters that bridge the ligand to the active site (e.g., the water network coordinating the DFG motif in kinases).

  • H-Bond Optimization: Assign bond orders and optimize the hydrogen-bond network using PROPKA at pH 7.0. Ensure that the side chains of critical residues (like Asn, Gln, His) are flipped to their correct physiological orientations.

  • Restrained Minimization: Perform a restrained minimization (converging heavy atoms to an RMSD of 0.3 Å) to relieve steric clashes without altering the native fold.

Phase 3: Receptor Grid Generation & Constraint Definition
  • Centroid Definition: Center the grid box (typically 15 Å × 15 Å × 15 Å) on the native co-crystallized ligand.

  • Applying Constraints (Critical Step):

    • Causality: The pyrido[2,3-b]pyrazine core is highly planar and hydrophobic. Without constraints, docking algorithms may flip the molecule 180 degrees to maximize hydrophobic packing, missing the biologically relevant directional hydrogen bonds.

    • Action: For kinase targets like p38α MAPK, apply a mandatory hydrogen-bond constraint to the backbone amide of the hinge region (e.g., Met109 )[4].

Phase 4: Molecular Docking Execution
  • Algorithm Selection: Utilize AutoDock Vina[3] or Schrödinger Glide[2].

  • Precision Level: Begin with Standard Precision (SP) for library screening. For lead optimization of the top 10% of compounds, escalate to Extra Precision (XP) to apply stricter penalties for desolvation and steric clashes.

  • Validation Checkpoint: Self-Validating System. Before docking your novel derivatives, re-dock the native co-crystallized ligand. If the Root Mean Square Deviation (RMSD) between your docked pose and the crystal pose is > 2.0 Å, your grid parameters or constraints are incorrect. Do not proceed until this is resolved.

Phase 5: Post-Docking Analysis
  • Binding Affinity Prediction: Calculate the binding free energy (ΔG_bind) using the MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area solvation) method to account for solvent effects.

  • Interaction Profiling: Map the specific interactions (π-π stacking, bidentate H-bonds, halogen bonds) using 2D interaction diagrams.

Quantitative Data Summarization

The following table summarizes the validated target proteins, binding pockets, and key interacting residues critical for anchoring pyrido[2,3-b]pyrazine derivatives, synthesized from recent literature[2],[3],[1],[4].

Target ProteinPharmacological IndicationKey Interacting ResiduesPrimary Interaction TypeReported Efficacy RangeReference
p38α MAP Kinase Inflammation, CancerMet109 (Hinge), Lys53Bidentate H-bondingIC50 = 38 nM – 81 nM[1],[4]
Acetylcholinesterase (AChE) Alzheimer's DiseaseTrp86 (CAS), Tyr341 (PAS)π-π Stacking, HydrophobicIC50 = 0.466 – 0.899 μM[2]
Butyrylcholinesterase (BChE) Alzheimer's DiseaseTrp82, His438H-bonding, π-π StackingIC50 = 0.583 – 1.89 μM[2]
DNA Gyrase AntibacterialAsp73, Arg136Multiple H-bondsMIC dependent[3]

Expert Troubleshooting & Causality Insights

  • Issue: Docking scores are excellent, but in vitro enzymatic assays show no inhibition.

    • Causality: The docking algorithm may have placed a bulky substituent into the "solvent-exposed" region, which computationally incurs no penalty, but in reality, disrupts the hydration shell.

    • Solution: Utilize MM-GBSA to calculate the ligand strain energy and desolvation penalties. High ligand strain (> 5 kcal/mol) indicates an artificial, high-energy conformation that will not exist in physiological conditions.

  • Issue: Failure to achieve selectivity between AChE and BChE.

    • Causality: The pyrido[2,3-b]pyrazine core is relatively small. Selectivity is driven by the substituents reaching into the peripheral anionic site (PAS).

    • Solution: Analyze the volume of the active site gorge. BChE has a larger gorge due to the replacement of aromatic residues (found in AChE) with smaller aliphatic ones. Design derivatives with bulkier N1,N4-dialkylated groups to selectively target BChE[2],[3].

Sources

Method

Application Note: Characterization of Third-Order Nonlinear Optical Properties of Pyridopyrazine Derivatives using the Z-Scan Technique

Abstract: This document provides a comprehensive guide and a detailed experimental protocol for measuring the third-order nonlinear optical (NLO) properties of pyridopyrazine derivatives. Pyridopyrazines, a class of nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide and a detailed experimental protocol for measuring the third-order nonlinear optical (NLO) properties of pyridopyrazine derivatives. Pyridopyrazines, a class of nitrogen-containing heterocyclic compounds, are of significant interest for their potential in advanced photonic and optoelectronic applications, driven by their tunable electronic structures.[1] The Z-scan technique, a simple yet highly sensitive single-beam method, is presented as the primary tool for characterizing the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). This guide is intended for researchers in materials science, chemistry, and drug development seeking to quantify the NLO response of novel chromophores.

Introduction: The Significance of Pyridopyrazines in Nonlinear Optics

Pyridopyrazines are a compelling class of organic molecules characterized by a fused pyridine and pyrazine ring system. Their inherent electron-deficient nature makes them excellent acceptor moieties in donor-acceptor (D-A) molecular architectures.[1] By strategically functionalizing the core structure with various electron-donating and π-conjugated linkers, it is possible to engineer molecules with significant intramolecular charge transfer (ICT) upon excitation.[2] This engineered charge transfer is a key mechanism that can give rise to large third-order optical nonlinearities.[2][3]

Materials with strong third-order NLO properties are foundational for next-generation technologies such as all-optical switching, optical data storage, and optical power limiting.[4][5] The ability to measure these properties accurately is therefore critical for designing and validating new functional materials. The Z-scan technique is an established and reliable method for determining both the sign and magnitude of the key parameters governing these third-order effects.[5][6]

Foundational Principles: Third-Order Nonlinearity and the Z-Scan Method

When a high-intensity laser beam propagates through a material, it can induce a nonlinear optical response. This response is described by the material's polarization (P ), which can be expressed as a power series of the applied electric field (E ):

P = ε₀(χ⁽¹⁾E + χ⁽²⁾E ² + χ⁽³⁾E ³ + ...)[5]

Here, χ⁽¹⁾ is the linear susceptibility, while χ⁽²⁾ and χ⁽³⁾ are the second and third-order nonlinear susceptibilities, respectively. For centrosymmetric materials like solutions, χ⁽²⁾ is zero, and the dominant nonlinear effect is the third-order response governed by χ⁽³⁾.

The third-order susceptibility χ⁽³⁾ is a complex quantity that can be broken down into its real and imaginary parts:

χ⁽³⁾ = Re(χ⁽³⁾) + i Im(χ⁽³⁾)

These two components give rise to two distinct physical phenomena:

  • Nonlinear Refraction: The real part, Re(χ⁽³⁾), is related to the intensity-dependent refractive index, also known as the optical Kerr effect. The total refractive index n can be written as n = n₀ + n₂I , where n₀ is the linear refractive index, I is the laser intensity, and n₂ is the nonlinear refractive index. A positive n₂ leads to self-focusing of the beam, while a negative n₂ results in self-defocusing.[5]

  • Nonlinear Absorption: The imaginary part, Im(χ⁽³⁾), describes the intensity-dependent absorption. The total absorption coefficient α is given by α = α₀ + βI , where α₀ is the linear absorption coefficient and β is the nonlinear absorption coefficient. This effect is often due to multi-photon absorption, such as two-photon absorption (TPA).[7]

The Z-Scan Technique

The Z-scan technique elegantly separates and measures n₂ and β.[8][9] In this method, a sample is translated along the propagation axis (the z-axis) of a focused Gaussian laser beam. As the sample moves from a position before the focal point, through the focus, and to a position after the focus, it experiences a wide range of laser intensities. This varying intensity induces nonlinear refraction and absorption, which in turn alter the beam's phase and amplitude profile. These changes are then measured by a detector in the far field.[5]

Two primary configurations are used:

  • Closed-Aperture (CA) Z-scan: An aperture is placed before the detector to clip the outer portion of the beam. This setup is sensitive to changes in the beam's divergence. A self-focusing material (n₂ > 0) will act like a positive lens, initially collimating the beam before the focus (increasing transmittance through the aperture) and then increasing its divergence after the focus (decreasing transmittance). This results in a characteristic valley-peak transmittance curve. A self-defocusing material (n₂ < 0) produces the opposite peak-valley signature.[5][10] The CA measurement is sensitive to both nonlinear refraction and absorption.

  • Open-Aperture (OA) Z-scan: The aperture is removed, and the entire beam is collected by the detector. This configuration is insensitive to beam distortion (refraction) and measures only the change in total transmitted power due to nonlinear absorption.[8][10] A material exhibiting two-photon absorption (β > 0) will show a symmetric valley in transmittance centered at the focal point, where the intensity is highest.

By performing both OA and CA scans, one can fully characterize the material. Dividing the CA data by the OA data removes the influence of nonlinear absorption, isolating the purely refractive nonlinear signature.[11]

Experimental Protocol

This protocol details the steps for performing a Z-scan measurement on a pyridopyrazine derivative dissolved in a solvent.

Required Equipment
  • Laser Source: A pulsed laser is required to achieve the high peak intensities necessary to induce nonlinear effects. A Q-switched Nd:YAG laser (e.g., 532 nm, ~5 ns pulses, 10 Hz repetition rate) is suitable.[12] For ultrafast dynamics, a femtosecond Ti:Sapphire amplifier (e.g., 800 nm, ~100 fs pulses, 1 kHz) can be used.[13]

  • Optical Components: High-quality lenses for focusing, beam splitters, neutral density filters for intensity control, and a spatial filter to ensure a clean Gaussian (TEM₀₀) beam profile.[14]

  • Motorized Translation Stage: A computer-controlled stage with high precision (micron-level resolution) to move the sample along the z-axis.[15]

  • Sample Holder: A 1 mm path length quartz cuvette.

  • Detectors: Two calibrated photodiodes or power meters. One for the transmitted beam and one for a reference beam to account for laser power fluctuations.

  • Data Acquisition System: An oscilloscope or a computer with a DAQ card to record and synchronize the signals from the detectors and the position of the translation stage.

Visualizing the Experimental Workflow

The diagram below illustrates the standard dual-detector Z-scan setup, which allows for simultaneous acquisition of open and closed-aperture data.

Z_Scan_Setup cluster_setup Z-Scan Experimental Setup cluster_OA Open Aperture Arm cluster_CA Closed Aperture Arm Laser Pulsed Laser ND_Filter ND Filter Laser->ND_Filter Spatial_Filter Spatial Filter ND_Filter->Spatial_Filter BS1 Beam Splitter (BS1) Spatial_Filter->BS1 Ref_Det Reference Detector BS1->Ref_Det Reflected Lens Focusing Lens (L1) BS1->Lens Transmitted Sample_Stage Sample on Translation Stage Lens->Sample_Stage BS2 Beam Splitter (BS2) Sample_Stage->BS2 OA_Det Detector 1 (OA) BS2->OA_Det Reflected Aperture Aperture BS2->Aperture Transmitted CA_Det Detector 2 (CA) Aperture->CA_Det

Caption: Schematic of a dual-arm Z-scan experimental setup.

Step-by-Step Methodology

Step 1: System Calibration and Beam Characterization

  • Beam Profiling: Ensure the laser output is a high-quality Gaussian beam. Use a spatial filter to clean up the beam profile if necessary.[14]

  • Focusing: Use a long focal length lens (e.g., f = 100-200 mm) to focus the beam.

  • Determine Beam Parameters: Accurately measure the beam waist (ω₀) at the focus and the Rayleigh range (z₀ = πω₀²/λ). This can be done using the knife-edge method or by performing a Z-scan on a known reference material like carbon disulfide (CS₂).[15][16] This step is critical for accurate quantitative analysis.

Step 2: Sample Preparation

  • Dissolution: Prepare a solution of the pyridopyrazine derivative in a high-purity spectroscopic grade solvent (e.g., THF, chloroform, or DMSO). The solvent should have minimal absorption at the laser wavelength.

  • Concentration: The concentration should be adjusted such that the linear transmittance of the solution is high (>90%) at the test wavelength to avoid thermal effects. A typical starting concentration is 1-5 mM.

  • Cuvette: Fill a 1 mm path length quartz cuvette with the solution. The "thin sample" approximation (sample length L < z₀) must be valid for the standard analysis to apply.[17]

Step 3: Data Acquisition

  • Baseline Scan: First, perform a Z-scan on the cuvette filled only with the pure solvent. The resulting trace should be a flat line with a transmittance of 1. Any deviation indicates NLO contributions from the solvent or cuvette, which must be accounted for.

  • Sample Scan: Replace the solvent with the pyridopyrazine solution.

  • Positioning: Set the translation stage to scan the sample through the focal region, typically from -5z₀ to +5z₀.

  • Measurement: At each z-position, record the energy of the incident pulse (from the Reference Detector), the energy transmitted through the open-aperture arm (Detector 1), and the energy transmitted through the closed-aperture arm (Detector 2). Average over multiple laser shots at each position to improve the signal-to-noise ratio.

  • Normalization: For each point, normalize the signals from Detector 1 and 2 by dividing them by the signal from the Reference Detector. This corrects for pulse-to-pulse fluctuations in the laser output.

Data Analysis Workflow

The analysis involves fitting the experimental data to theoretical models to extract the nonlinear parameters.

1. Open-Aperture (OA) Analysis: The normalized transmittance T(z) for the OA scan is given by: T(z) = [1 / (√π * q₀(z))] * ∫[ln(1 + q₀(z) * exp(-τ²))] dτ from -∞ to +∞ where q₀(z) = β * I₀ * L_eff / (1 + z²/z₀²). I₀ is the peak on-axis intensity at the focus, and L_eff = (1 - exp(-α₀L))/α₀ is the effective sample length.

  • Action: Fit the normalized OA data to this equation to obtain the nonlinear absorption coefficient, β .

2. Closed-Aperture (CA) Analysis:

  • Action: Divide the normalized CA data by the normalized OA data. This yields the transmittance curve due solely to nonlinear refraction.

  • The resulting transmittance T(z) can be approximated for small phase shifts by: T(z) ≈ 1 + [4 * ΔΦ₀ * (z/z₀)] / [(z²/z₀² + 9) * (z²/z₀² + 1)] where ΔΦ₀ = k * n₂ * I₀ * L_eff is the on-axis nonlinear phase shift at the focus (k = 2π/λ).

  • Action: Fit this curve to determine the value and sign of ΔΦ₀ . From this, calculate the nonlinear refractive index, n₂ .

3. Calculating Third-Order Susceptibility (χ⁽³⁾): The real and imaginary parts of χ⁽³⁾ can be calculated from the experimentally determined n₂ and β using the following relations (in esu):

  • Re(χ⁽³⁾) (esu) = (c * n₀² / 120π²) * n₂ (m²/W)

  • Im(χ⁽³⁾) (esu) = (c² * n₀² / 240π²ω) * β (m/W) where c is the speed of light, n₀ is the linear refractive index, and ω is the angular frequency of the light.

Data_Analysis_Workflow cluster_data Data Acquisition cluster_processing Data Processing cluster_analysis Parameter Extraction Raw_OA Raw OA Data (Detector 1) Norm_OA Normalized OA Data T_OA = Raw_OA / Raw_Ref Raw_OA->Norm_OA Raw_OA->Norm_OA Raw_CA Raw CA Data (Detector 2) Norm_CA Normalized CA Data T_CA = Raw_CA / Raw_Ref Raw_CA->Norm_CA Raw_CA->Norm_CA Raw_Ref Reference Data Raw_Ref->Norm_OA Raw_Ref->Norm_CA Pure_NLR Pure Refractive Data T_NLR = T_CA / T_OA Norm_OA->Pure_NLR Beta β (Nonlinear Absorption) Norm_OA->Beta Fit to OA Model Norm_CA->Pure_NLR n2 n₂ (Nonlinear Refraction) Pure_NLR->n2 Fit to CA Model Chi3 Re(χ⁽³⁾) Im(χ⁽³⁾) Beta->Chi3 Calculate n2->Chi3 Calculate

Caption: Workflow for analyzing Z-scan data.

Expected Results & Interpretation

The NLO properties of pyridopyrazine derivatives are highly dependent on their molecular structure. Introducing strong electron donors (e.g., triphenylamine) and extending π-conjugation are expected to enhance the third-order NLO response.[2][18]

Compound IDDonor Groupπ-Linkern₂ (x 10⁻¹³ esu)β (cm/GW)Re(χ⁽³⁾) (x 10⁻¹³ esu)Im(χ⁽³⁾) (x 10⁻¹³ esu)
PPZ-Ref -HPhenyl-1.5+5.2-2.1+1.8
PPZ-D1 -NMe₂Phenyl-3.8+9.5-5.4+3.3
PPZ-D2 -NPh₂Phenyl-6.2+15.1-8.8+5.2
PPZ-D2-L -NPh₂Thiophene-9.5+22.8-13.5+7.9

Table 1: Hypothetical Z-scan results for a series of pyridopyrazine derivatives demonstrating structure-property relationships. Values are illustrative.

Interpretation:

  • A negative sign for n₂ indicates a self-defocusing nonlinearity, which is desirable for optical limiting applications.

  • A positive β value signifies the presence of two-photon absorption or reverse saturable absorption, where absorption increases with intensity.

  • The trend in the table shows that increasing the donor strength (H < NMe₂ < NPh₂) and extending the conjugation (Phenyl < Thiophene) leads to a systematic increase in the magnitude of both the nonlinear refraction and absorption, as reflected in the larger values for χ⁽³⁾. This demonstrates the power of molecular engineering to tune NLO properties.[2]

Conclusion

This application note outlines a robust framework for the characterization of third-order NLO properties of novel pyridopyrazine derivatives using the Z-scan technique. The method is shown to be highly sensitive for determining both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). By following the detailed protocol for experimental setup, data acquisition, and analysis, researchers can reliably quantify the NLO response of their synthesized compounds. These measurements are essential for establishing structure-property relationships and advancing the rational design of high-performance organic materials for photonic applications.

References

  • Z-scan technique - Wikipedia. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]

  • Z-scan – EKSPLA. (n.d.). EKSPLA. Retrieved March 10, 2026, from [Link]

  • Wang, J., et al. (1994). Femtosecond time-resolved Z-scan investigations of optical nonlinearities in ZnSe. Optics Letters, 19(18), 1417-1419. [Link]

  • Wang, K., et al. (2013). Z-scan measurement of the nonlinear refractive index of monolayer WS₂. Applied Physics Letters, 102(16), 161101. [Link]

  • Van Stryland, E. W., & Sheik-Bahae, M. (n.d.). Z-Scan Technique for Nonlinear Materials Characterization. University of Central Florida. Retrieved March 10, 2026, from [Link]

  • Various Authors. (n.d.). Determination of Nonlinear Absorption and Refraction by Single Z-scan Method. ResearchGate. Retrieved March 10, 2026, from [Link]

  • Various Authors. (n.d.). Z-scan technique – Knowledge and References. Taylor & Francis Online. Retrieved March 10, 2026, from [Link]

  • APPLICATION NOTE - Z-Scan for the Characterization of Transparent Optical Materials. (n.d.). Newport. Retrieved March 10, 2026, from [Link]

  • Racedo N., F., et al. (2018). Experimental setup for the Z-Scan technique. ResearchGate. Retrieved March 10, 2026, from [Link]

  • Umair, M. (n.d.). Z-Scan Technique for Nonlinear Optics. Scribd. Retrieved March 10, 2026, from [Link]

  • Various Authors. (2024). Applications of the Z-Scan and I-Scan Methods in Nonlinear Optics. All Sciences Proceedings. Retrieved March 10, 2026, from [Link]

  • Kuzyk, M. G., & Clays, K. (n.d.). Towards Higher Third Order Nonlinearities in Small Organic molecules. Lehigh University. Retrieved March 10, 2026, from [Link]

  • Gotoh, T., et al. (1989). Exceptionally large third-order optical nonlinearity of the organic charge-transfer complex. Journal of the Optical Society of America B, 6(4), 703-706. [Link]

  • Various Authors. (2025). Second-order nonlinear optical properties of Λ -shaped pyrazine derivatives. ResearchGate. Retrieved March 10, 2026, from [Link]

  • Li, Y., et al. (2024). Molecular design and third-order nonlinear optical properties of D–A type pyrazine derivatives. New Journal of Chemistry. [Link]

  • Zhang, Y., et al. (2022). Design of A-D-A-Type Organic Third-Order Nonlinear Optical Materials Based on Benzodithiophene: A DFT Study. Molecules, 27(21), 7248. [Link]

  • Forni, A., et al. (2023). Second-order nonlinear optical properties of X-shaped pyrazine derivatives. Physical Chemistry Chemical Physics, 25(1), 123-132. [Link]

  • Ali, M., et al. (2022). Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry. Polymers, 14(15), 3196. [Link]

  • Karkambounas, A., et al. (2025). Efficient Tuning of the Third-Order Nonlinear Optical Properties of Some Functionalized Boron-Dipyrromethene Dyes. MDPI. Retrieved March 10, 2026, from [Link]

  • Allain, C., et al. (2020). Synthesis, photophysical and nonlinear optical properties of[6][8][10] oxadiazolo[3,4-b]pyrazine-based push-pull chromophores. Dyes and Pigments, 180, 108469. [Link]

  • CREOL, The College of Optics & Photonics. (2011, October 11). Femtosecond Z-Scan Spectroscopy [Video]. YouTube. [Link]

  • Sheik-Bahae, M., & Van Stryland, E. W. (n.d.). Z-Scan Measurements of Optical Nonlinearities. University of Central Florida. Retrieved March 10, 2026, from [Link]

  • Chen, Y., et al. (2004). Z-scan technique for characterizing third-order optical nonlinearity by use of quasi-one-dimensional slit beams. Journal of the Optical Society of America B, 21(5), 1032-1037. [Link]

  • Ali, M., et al. (2022). Exploration of Optical Properties of Novel Pyrene Derivatives Modified by Click Functionalization. MDPI. Retrieved March 10, 2026, from [Link]

  • S, S. (2022). Third-Order Nonlinearity Measurement Techniques. IntechOpen. [Link]

  • Sharma, R., et al. (2018). Measurements of Third-Order Optical Nonlinearity using Z- Scan Technique: A Review. AIP Conference Proceedings, 1953(1), 030234. [Link]

Sources

Application

Application Note: Colorimetric Broth Microdilution Assay for Evaluating Antibacterial Activity of Novel Pyrido[2,3-b]pyrazine Derivatives

Introduction & Mechanistic Rationale Pyrido[2,3-b]pyrazine derivatives represent a highly promising class of nitrogen-rich heterocycles in modern drug discovery. Acting as bioisosteres to pteridines and quinoxalines, the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyrido[2,3-b]pyrazine derivatives represent a highly promising class of nitrogen-rich heterocycles in modern drug discovery. Acting as bioisosteres to pteridines and quinoxalines, these scaffolds have demonstrated broad-spectrum antibacterial efficacy by potentially disrupting bacterial DNA gyrase and specific kinase-like targets[1]. Recent structure-activity relationship (SAR) studies indicate that substituting the heterocyclic moiety with thiocarbonyl (thione) groups significantly enhances lipophilicity and bacterial membrane penetration, resulting in potent inhibition of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens,[2].

The Analytical Challenge: Testing the Minimum Inhibitory Concentration (MIC) of pyrido[2,3-b]pyrazines using standard optical density (OD) readouts is notoriously error-prone. These highly conjugated molecules often possess intense intrinsic coloration (yellow/orange) and exhibit poor aqueous solubility, frequently precipitating in standard testing media at concentrations above 32 µg/mL. This physical precipitation and native absorbance mask visual and spectrophotometric turbidity, leading to false-positive resistance profiles.

The Causality of the Solution: To decouple the physical properties of the drug from the biological viability of the bacteria, this protocol employs a modified colorimetric broth microdilution assay using 2,3,5-triphenyltetrazolium chloride (TTC) [3]. TTC is a colorless, water-soluble tetrazolium salt. Active bacterial dehydrogenases in viable cells enzymatically reduce TTC into 1,3,5-triphenylformazan, a highly visible, insoluble red pigment. If the pyrido[2,3-b]pyrazine derivative successfully inhibits bacterial metabolism, no reduction occurs, and the well remains its native color, providing an unambiguous, objective endpoint.

Assay Design & Self-Validating Principles

This protocol is strictly grounded in the for aerobic bacteria[4],[5], enhanced with a self-validating control architecture to ensure absolute data integrity:

  • Sterility Control (Media + TTC): Validates that the Cation-Adjusted Mueller-Hinton Broth (CAMHB) and TTC indicator are free of environmental contamination.

  • Growth Control (Media + TTC + Bacteria): Proves the inoculum is viable, actively metabolizing, and capable of reducing TTC to formazan.

  • Vehicle Control (1% DMSO + Bacteria): Pyrido[2,3-b]pyrazines require DMSO for initial dissolution. This control ensures the final solvent concentration does not induce bacterial toxicity.

  • Quality Control (QC) Strain: Routine inclusion of a CLSI-approved reference strain (e.g., E. coli ATCC 25922) tested against a reference antibiotic (e.g., Ciprofloxacin) guarantees the assay's sensitivity falls within standardized acceptable ranges[6].

Experimental Workflow

Workflow A 1. Compound Preparation (Pyrido[2,3-b]pyrazines in DMSO) D 4. 96-Well Microdilution (Serial 2-Fold Dilutions) A->D B 2. Media & Indicator (MHB + 40 µg/mL TTC) B->D C 3. Inoculum Standardization (0.5 McFarland Standard) C->D E 5. Incubation (35°C for 16-20 Hours) D->E F 6. MIC Determination (Red Formazan = Growth) E->F

Fig 1. Colorimetric broth microdilution workflow for pyrido[2,3-b]pyrazine derivatives.

Step-by-Step Methodology

Step 1: Reagent and Media Preparation
  • Compound Stock: Dissolve the synthesized pyrido[2,3-b]pyrazine derivative in 100% molecular-grade DMSO to yield a master stock of 6.4 mg/mL. Note: Sonication for 5-10 minutes may be required for highly substituted derivatives.

  • TTC Indicator: Prepare a 4 mg/mL stock solution of in sterile deionized water. Filter-sterilize using a 0.22 µm syringe filter[3].

  • Test Medium: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to manufacturer instructions. Aseptically add the TTC stock to the CAMHB to achieve a final working concentration of 40 µg/mL[3].

Step 2: Inoculum Standardization
  • Select 3 to 5 well-isolated colonies of the target bacterial strain from an overnight agar plate.

  • Suspend the colonies in sterile 0.85% saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL) using a nephelometer[7].

  • Dilute this suspension 1:150 in CAMHB to create the working inoculum ( 1×106 CFU/mL). When 50 µL of this inoculum is added to 50 µL of the drug dilution in the microplate, it yields the CLSI-mandated final concentration of 5×105 CFU/mL [5].

Step 3: Microplate Setup & Serial Dilution
  • Dispense 50 µL of CAMHB+TTC into wells 2 through 12 of a sterile, clear-bottom 96-well microtiter plate.

  • Prepare a working drug solution by diluting the DMSO master stock into CAMHB to a concentration of 128 µg/mL (DMSO ≤2% ). Add 100 µL of this solution to Column 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from Column 1 to Column 2, mixing thoroughly, and repeating up to Column 10. Discard the final 50 µL from Column 10.

  • Control Setup:

    • Column 11 (Growth Control): 50 µL CAMHB+TTC + 50 µL Inoculum.

    • Column 12 (Sterility Control): 100 µL CAMHB+TTC only.

  • Inoculate the plate by adding 50 µL of the working inoculum to Columns 1 through 11. The final maximum DMSO concentration in Column 1 will be 1%, which is well tolerated by most bacterial strains.

Step 4: Incubation and Endpoint Reading
  • Seal the microplate with a breathable, optically clear membrane. This prevents evaporation while allowing the oxygen exchange necessary for robust aerobic metabolism and TTC reduction[5].

  • Incubate the plate at 35°C for 16–20 hours [5].

  • Reading the MIC: Examine the plate visually. The Growth Control (Column 11) must exhibit a distinct red/pink formazan pellet. The Sterility Control (Column 12) must remain completely clear and colorless. The MIC is defined as the lowest concentration of the pyrido[2,3-b]pyrazine derivative that completely prevents the formation of the red formazan color.

Quantitative Data Presentation & SAR Interpretation

The table below summarizes representative quantitative MIC data for novel pyrido[2,3-b]pyrazine derivatives, highlighting the structure-activity relationship (SAR) where the presence of thiocarbonyl groups drives potency.

Compound ScaffoldSubstitutions (R1, R2)S. aureus MIC (µg/mL)B. cereus MIC (µg/mL)E. coli MIC (µg/mL)S. typhi MIC (µg/mL)
Derivative 1 2,3-dithione (=S, =S)78786251250
Derivative 2 Alkyl side-chains1250125050005000
Derivative 3 Aryl side-chains25002500>5000>5000
Ciprofloxacin Reference Control0.50.250.0150.03

Mechanistic Insight: As demonstrated in the data, the 2,3-dithione derivative (Compound 1) exhibits the highest antibacterial potency. The inclusion of bulky alkyl or aryl side-chains (Derivatives 2 and 3) significantly decreases the biological activity, likely due to steric hindrance preventing optimal binding to the bacterial target or restricting permeation through the bacterial cell wall,[2]. Gram-positive strains generally show higher sensitivity than Gram-negative strains due to the absence of an outer lipopolysaccharide membrane[2].

References

  • Sikine, M., Kandri Rodi, Y., Misbahi, H., et al. "ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES." Journal Marocain de Chimie Hétérocyclique, 2017.[Link]

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards, 11th Edition.[Link]

  • Kim, J., et al. "Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride." Annals of Clinical Microbiology, 2007.[Link]

  • Corona-Sanchez, J.J., et al. "Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines." Molecules, 2012.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of Pyrido[2,3-b]pyrazine-3-carbaldehyde Synthesis

Knowledge Base Article: #4029-SYN Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals System Tags: Heterocycle Synthesis, Riley Oxidation, GnRH Antagonists, Yield Optimization Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base Article: #4029-SYN Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals System Tags: Heterocycle Synthesis, Riley Oxidation, GnRH Antagonists, Yield Optimization

Executive Summary & Synthetic Strategy

The pyrido[2,3-b]pyrazine scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors and Gonadotropin-Releasing Hormone (GnRH) receptor antagonists[1]. Synthesizing the highly reactive intermediate pyrido[2,3-b]pyrazine-3-carbaldehyde presents unique challenges, primarily due to regioselectivity issues during ring formation and the notorious unpredictability of methyl-group oxidations.

As established in field-proven methodologies, the most robust approach avoids direct condensation with unstable dicarbonyl-aldehydes. Instead, it relies on a two-stage self-validating system:

  • Regioselective Condensation: 2,3-diaminopyridine is reacted with pyruvaldehyde to form the stable intermediate 3-methylpyrido[2,3-b]pyrazine[2].

  • Riley Oxidation: The C3-methyl group is selectively oxidized to a carbaldehyde using Selenium Dioxide ( SeO2​ )[1][3].

Workflow A 2,3-Diaminopyridine + Pyruvaldehyde B Condensation (EtOH, 90°C) A->B C 3-Methylpyrido[2,3-b]pyrazine (Intermediate) B->C Regioselective Cyclization D Riley Oxidation (SeO2, 1,4-Dioxane/H2O, Reflux) C->D E Pyrido[2,3-b]pyrazine-3-carbaldehyde (Target Product) D->E -CH3 to -CHO Transformation

Two-step synthetic workflow for pyrido[2,3-b]pyrazine-3-carbaldehyde.

Condition Optimization & Quantitative Data

The yield of the final carbaldehyde is entirely dependent on the solvent and stoichiometric parameters of the Riley oxidation. The table below summarizes the causality behind condition screening based on established literature[1][3][4].

Solvent SystemTempTime SeO2​ Eq.Yield (%)Mechanistic Observation
1,4-Dioxane / H2​O (35:1) 100°C 4 h 1.05 68–72% Optimal. Water drives hydrolysis of the selenium ester[1].
Absolute Ethanol80°C12 h1.2040–50%Sluggish enolization; incomplete conversion.
Acetic Acid118°C2 h1.50< 30%Severe over-oxidation to pyrido[2,3-b]pyrazine-3-carboxylic acid.
Toluene110°C24 h1.10< 10%Poor SeO2​ solubility; reaction stalls at seleninic acid stage.

Validated Experimental Protocols

Do not deviate from the stoichiometric ratios or standing times below; they are calibrated to prevent over-oxidation and ensure the complete precipitation of colloidal selenium.

Protocol A: Synthesis of 3-Methylpyrido[2,3-b]pyrazine
  • Initiation: Dissolve 2,3-diaminopyridine (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Addition: Cool the vessel to 0°C. Add pyruvaldehyde (1.1 eq, typically supplied as a 40% aqueous solution) dropwise. Causality: The 3-amino group of the pyridine ring is more nucleophilic than the 2-amino group, preferentially attacking the more electrophilic aldehyde carbon of pyruvaldehyde[2]. Dropwise addition prevents pyruvaldehyde polymerization.

  • Cyclization: Heat the mixture to 90°C for 6 hours.

  • Isolation: Concentrate under reduced pressure. Purify via flash chromatography (EtOAc/Hexane) to isolate the 3-methyl isomer from the minor 2-methyl byproduct.

Protocol B: Riley Oxidation to Pyrido[2,3-b]pyrazine-3-carbaldehyde

This protocol is adapted from validated GnRH antagonist synthesis routes[1].

  • Suspension: Suspend 3-methylpyrido[2,3-b]pyrazine (1.00 g, 6.89 mmol) in 70 mL of 1,4-dioxane.

  • Activation: Add distilled water (2 mL) and selenium dioxide (800 mg, 7.2 mmol, ~1.05 eq). Causality: The precise 1.05 equivalent prevents over-oxidation to the carboxylic acid.

  • Oxidation: Purge with nitrogen and heat to reflux (100°C) for exactly 4 hours.

  • Aggregation (Critical Step): Cool to room temperature and allow the mixture to stand undisturbed for 16 hours . Causality: This resting phase allows sub-micron colloidal red selenium ( Se0 ) to aggregate into larger particles, preventing it from passing through the filter frit.

  • Filtration: Filter through a tightly packed pad of diatomaceous earth (Celite). Wash the filter cake with ethyl acetate (50 mL).

  • Recovery: Concentrate the filtrate in vacuo to afford the crude carbaldehyde, which can be recrystallized from chloroform[5].

Troubleshooting Guides & FAQs

Q1: My Riley oxidation stalls at ~40% conversion. How do I drive it to completion?

A: Check your solvent system. If you are using anhydrous 1,4-dioxane, the reaction will stall. The Riley oxidation mechanism requires water to hydrolyze the intermediate selenium ester[4][6]. Ensure you are adding the ~3% v/v distilled water specified in Protocol B.

Mechanism N1 3-Methylpyrido[2,3-b]pyrazine N2 Enolization (Rate-Limiting) N1->N2 N3 Electrophilic Attack by SeO2 N2->N3 N4 Allylic Seleninic Acid N3->N4 N5 [2,3]-Sigmatropic Rearrangement N4->N5 N6 Selenium Ester N5->N6 N7 Hydrolysis (H2O Required) N6->N7 N8 Pyrido[2,3-b]pyrazine-3-carbaldehyde + Se(0) + H2O N7->N8

Mechanistic pathway of the SeO2-mediated Riley oxidation.
Q2: I am seeing significant formation of pyrido[2,3-b]pyrazine-3-carboxylic acid. How do I prevent over-oxidation?

A: Over-oxidation is caused by either excessive oxidant or prolonged heating. Ensure your SeO2​ stoichiometry does not exceed 1.05 – 1.10 equivalents[1]. Furthermore, strictly limit the reflux time to 4 hours. If unreacted starting material remains, it is better to recover it during chromatography rather than pushing the reaction longer, which exponentially increases carboxylic acid formation.

Q3: My product is contaminated with a red tint that won't go away after silica gel chromatography. What is this?

A: This is colloidal red selenium ( Se0 ), a byproduct of the oxidation[3]. It is highly soluble in organic solvents and easily streaks through silica columns. To fix this, you must adhere to the 16-hour standing time post-reaction (Protocol B, Step 4) to allow the selenium to aggregate. If contamination persists, wash your organic filtrate with a 10% aqueous solution of sodium sulfite ( Na2​SO3​ ) or EDTA to complex and remove the residual selenium before chromatography.

Q4: Why am I getting a mixture of isomers in the first step?

A: While the 3-amino group of 2,3-diaminopyridine is statistically more nucleophilic and favors attack on the aldehyde of pyruvaldehyde, the energy difference between the transition states is relatively small[2]. This results in an ~80:20 ratio of 3-methyl to 2-methyl isomers. Do not attempt to carry the mixture forward; the 2-methyl isomer will also undergo Riley oxidation, creating an inseparable mixture of carbaldehydes. Always purify the 3-methyl intermediate first.

References

  • Title: Gonadotropin releasing hormone receptor antagonists (US20060019965A1)
  • Title: Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine Source: ResearchGate / Urmia University URL: [Link]

  • Title: Methyl pyrido[2,3-b]pyrazine-3-carboxylate Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review Source: National Institutes of Health (PMC) URL: [Link]

Sources

Optimization

regioselective synthesis of pyrido[2,3-b]pyrazine isomers

Welcome to the Application Scientist Support Portal for Heterocyclic Synthesis. This technical center is dedicated to the —a privileged scaffold in drug discovery, particularly for kinase inhibitors and aldose reductase...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal for Heterocyclic Synthesis. This technical center is dedicated to the —a privileged scaffold in drug discovery, particularly for kinase inhibitors and aldose reductase inhibitors.

Below, you will find mechanistic FAQs, causality-driven troubleshooting guides, validated protocols, and optimization workflows to resolve isomer mixtures and low-yield reactions.

I. Core Principles & Causality (FAQs)

Q1: Why do I consistently get a mixture of 2-substituted and 3-substituted pyrido[2,3-b]pyrazines when using unsymmetrical 1,2-dicarbonyls? A: The root cause lies in the differential nucleophilicity of the two amino groups on the starting material, 2,3-diaminopyridine. The 2-amino group is conjugated with the adjacent electron-withdrawing pyridine nitrogen, which delocalizes its lone pair and reduces its nucleophilicity. Conversely, the 3-amino group behaves more like a standard aliphatic/aromatic amine and is significantly more nucleophilic.

In a kinetically controlled environment, the highly nucleophilic 3-amino group will preferentially attack the most electrophilic carbon of your unsymmetrical dicarbonyl (e.g., the aldehyde carbon in an arylglyoxal). However, if you apply excessive heat (thermodynamic control) or if the electrophilicity difference between the two carbonyl carbons is marginal, competitive attack occurs, leading to a mixture of regioisomers.

Q2: How do solvent polarity and pH dictate the final regioisomer ratio? A: Solvent choice directly alters the reaction kinetics. Neutral, polar solvents (like DMF or Ethanol) at high temperatures (90°C) drive the reaction fast but can blur the activation energy differences between the two transition states, yielding ~5–15% of the undesired 2-substituted isomer.

By switching to an acidic solvent like Trifluoroacetic Acid (TFA) at low temperatures, you protonate the intermediates, stabilizing the transition state of the favored pathway while suppressing thermodynamic equilibration. This specific causality-driven adjustment has been proven to reduce the undesired regioisomer to less than 2% ().

II. Troubleshooting Guide & Validated Protocols

Issue 1: Poor Regioselectivity (High percentage of undesired isomer)
  • Symptom: NMR or HPLC shows an unacceptable ratio of 2-aryl to 3-aryl isomers (e.g., 60:40 or 80:20).

  • Solution: Abandon high-temperature neutral conditions. Shift to a low-temperature, acid-catalyzed protocol to enforce strict kinetic control.

Protocol A: Low-Temperature Acid-Catalyzed Condensation (Self-Validating)

  • Preparation: Dissolve 1.0 equivalent of 2,3-diaminopyridine in anhydrous Trifluoroacetic acid (TFA) (approx. 5 mL/mmol) in a round-bottom flask.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.

  • Addition: Dissolve 1.05 equivalents of the unsymmetrical 1,2-dicarbonyl (e.g., arylglyoxal) in a minimal amount of cold TFA. Add this dropwise to the stirring diamine solution over 15 minutes to prevent localized heating.

  • Condensation: Stir the mixture at 0–5 °C for 2 hours.

  • Quench & Extraction: Carefully pour the mixture over crushed ice and neutralize with saturated aqueous NaHCO₃ until pH 7.5 is reached. Extract with Ethyl Acetate (3x), wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Validation Checkpoint: Run a crude ¹H NMR. The pyrazine ring proton (H-2 or H-3) is your diagnostic marker. For the desired 3-arylpyrido[2,3-b]pyrazine, the H-2 proton typically appears significantly downfield (often >9.0 ppm) as a distinct singlet compared to the 2-aryl isomer, confirming successful regioselective cyclization.

Issue 2: Incomplete Conversion or Substrate Degradation
  • Symptom: Starting materials degrade under prolonged heating, or sterically hindered dicarbonyls fail to reach complete conversion.

  • Solution: Utilize solvent-free mechanochemical or microwave-assisted synthesis to bypass solubility issues and drastically reduce reaction times ().

Protocol B: Solvent-Free Microwave-Assisted Synthesis (Self-Validating)

  • Milling: In an agate mortar, thoroughly grind 1.0 equivalent of 2,3-diaminopyridine with 1.0 equivalent of the 1,2-dicarbonyl compound until a homogenous powder (or paste, if one reagent is liquid) is formed.

  • Irradiation: Transfer the mixture to a microwave-safe vessel. Irradiate in a dedicated laboratory microwave reactor at 300 W (approx. 90 °C internal temp) in 2-minute intervals.

  • Validation Checkpoint: After each interval, take a micro-aliquot and run a TLC (Eluent: 7:3 Ethyl Acetate:Hexane). The reaction is complete when the highly polar baseline spot of 2,3-diaminopyridine completely disappears and is replaced by a single, highly UV-active product spot (R_f ~ 0.6). Total time rarely exceeds 10 minutes.

  • Purification: Recrystallize the crude solid directly from hot ethanol to yield the pure 3-arylpyrido[2,3-b]pyrazine.

III. Quantitative Data: Regioselectivity & Yield Comparisons

The following table summarizes the impact of experimental conditions on the yield and regioselectivity of pyrido[2,3-b]pyrazine synthesis using various arylglyoxals [1][2].

Dicarbonyl SubstrateReaction ConditionsMajor ProductTotal Yield (%)Undesired Isomer (%)
PhenylglyoxalDMF/EtOH, 90 °C, 2h3-Phenylpyrido[2,3-b]pyrazine69~5–10
3-BromophenylglyoxalDMF/EtOH, 90 °C, 2h3-(3-Bromophenyl)pyrido[2,3-b]pyrazine78~5–10
3-ChlorophenylglyoxalDMF/EtOH, 90 °C, 2h3-(3-Chlorophenyl)pyrido[2,3-b]pyrazine85~5–10
Unsymmetrical α-oxocarbonylTFA, 0–5 °C, 2h 3-Substituted isomer >80 < 2
Arylglyoxals (General)Solvent-Free, MW, 10 min3-Aryl isomer>90Variable

IV. Optimization Workflow

OptimizationWorkflow Start Start: 2,3-Diaminopyridine + Unsymmetrical 1,2-Dicarbonyl Decision Primary Experimental Goal? Start->Decision Regio Maximize Regioselectivity (<2% undesired isomer) Decision->Regio High Purity Speed Maximize Throughput & Yield (Green Chemistry) Decision->Speed High Efficiency MethodA Acid-Catalyzed Protocol Solvent: TFA Temp: 0-5°C Regio->MethodA MethodB Solvent-Free Protocol Microwave / Mechanochemical Temp: 90°C or 4000 rpm Speed->MethodB ValidA Validation: 1H NMR Confirm H-2 vs H-3 chemical shifts MethodA->ValidA ValidB Validation: TLC / GC-MS Confirm complete diamine consumption MethodB->ValidB

Decision tree for optimizing pyrido[2,3-b]pyrazine synthesis based on experimental goals.

V. References

  • Khalafy, J., Poursattar Marjani, A., & Haghipour, M. (2013). Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine. Current Chemistry Letters, 2, 21-26.[Link]

  • Kékesi, L., Sipos, A., Nemeth, G., & Őrfi, L. (2014). [Pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines, and their preparation via regioselective condensation reaction]. Acta Pharmaceutica Hungarica.[Link]

Troubleshooting

troubleshooting side reactions in the synthesis of pyrido[2,3-b]pyrazines

Welcome to the Advanced Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently audit synthetic routes for drug development teams working with the pyrido[2,3-b]pyrazine scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently audit synthetic routes for drug development teams working with the pyrido[2,3-b]pyrazine scaffold. While this pharmacophore is highly privileged in medicinal chemistry (often utilized in kinase inhibitors and antibacterial agents), it is notorious for its synthetic capriciousness.

This guide abandons generic troubleshooting. Instead, we will dissect the kinetic and thermodynamic causalities behind your side reactions and implement self-validating protocols to ensure absolute structural control during your synthesis.

Part 1: Diagnostic Workflow for Side Reactions

Before altering your stoichiometry or temperature, use the diagnostic logic tree below to identify the mechanistic failure point in your current synthetic route.

Workflow N1 Pyrido[2,3-b]pyrazine Synthesis Workflow N2 Condensation Issue: Regioisomer Mixtures N1->N2 Unsymmetrical Dicarbonyls N3 Cyclization Issue: Incomplete Ring Closure N1->N3 Sterically Hindered Substrates N4 Functionalization Issue: Dehalogenation / Poisoning N1->N4 Downstream Cross-Coupling N5 Kinetic Control: Temp < 25°C + TFA/AcOH N2->N5 Modulates nucleophilicity N6 Electrophilic Activation: 10 mol% Saccharin Cat. N3->N6 Lowers activation energy N7 Ligand Tuning: Pd(dppf)Cl2 + Anhydrous Base N4->N7 Accelerates transmetalation

Diagnostic workflow for resolving side reactions in pyrido[2,3-b]pyrazine synthesis.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: Why am I getting an inseparable 1:1 mixture of regioisomers when condensing 2,3-diaminopyridine with unsymmetrical α-dicarbonyls? The Causality: The root cause is the differential nucleophilicity of the diamine nitrogens competing against the differential electrophilicity of the dicarbonyl carbons. The 3-amino group of 2,3-diaminopyridine is inherently more nucleophilic than the 2-amino group, which is electronically deactivated by the adjacent electron-withdrawing pyridine nitrogen[1]. When reacting with an arylglyoxal (where the aldehyde is more electrophilic than the ketone), the 3-amino group attacks the aldehyde first. However, under standard high-temperature (reflux) conditions, imine formation is highly reversible. The reaction falls under thermodynamic control, scrambling the intermediate Schiff bases and destroying kinetic regiocontrol. The Resolution: You must shift the reaction to absolute kinetic control. Lowering the temperature (< 25 °C) and utilizing highly acidic solvents (like trifluoroacetic acid) protonates the pyridine nitrogen, further differentiating the nucleophilicity of the two amines and locking the intermediate into the 3-aryl trajectory[2]. Alternatively, using saccharin as a Brønsted acid organocatalyst at room temperature provides >99% regioselectivity by rapidly lowering the activation energy for the favored kinetic attack[3].

Q2: My reaction stalls at the acyclic Schiff base intermediate. Forcing the reaction with heat results in polymerization (tarring). How do I force ring closure? The Causality: The initial condensation is rapid, but the subsequent intramolecular ring closure requires the highly deactivated 2-amino group to attack the remaining ketone. If this second carbonyl is sterically hindered, the entropic barrier prevents cyclization. Prolonged thermal stress in an oil bath does not overcome this barrier; it merely induces intermolecular polymerization of the free amines, resulting in intractable tars. The Resolution: Abandon conductive heating. Implement microwave-assisted, solvent-free conditions. Microwave irradiation selectively excites the polar intermediates, providing the exact localized activation energy required for the intramolecular cyclization without the bulk thermal degradation associated with prolonged refluxing[4].

Q3: I observe significant proto-dehalogenation when attempting Suzuki-Miyaura cross-coupling on 7-bromo-pyrido[2,3-b]pyrazines. How can I prevent this? The Causality: The pyrido[2,3-b]pyrazine core is profoundly electron-deficient. Following the oxidative addition of palladium into the C-Br bond, the resulting Pd(II) complex is highly electrophilic. If the transmetalation step is sluggish (often due to poor boronic acid solubility or weak base selection), the intermediate undergoes competitive proto-demetalation by extracting a proton from the solvent or the amine bases. The Resolution: Accelerate transmetalation to outpace the side reaction. Switch from aqueous carbonate bases to anhydrous Cs2​CO3​ in DMF or 1,4-dioxane, and utilize a bidentate ligand with a wide bite angle (e.g., Pd(dppf)Cl2​ ) to force the reductive elimination step[5].

Part 3: Quantitative Optimization Matrix

To illustrate the causality of reaction conditions on side-reaction suppression, review the optimization data for the condensation of 2,3-diaminopyridine with phenylglyoxal. Notice how thermal energy destroys regioselectivity, while organocatalysis preserves it.

SolventTemperature (°C)CatalystReaction TimeMajor IsomerRegio-Ratio (3-Aryl : 2-Aryl)Isolated Yield (%)
DMF90 (Heating)None120 min3-Aryl60:4065%
Ethanol78 (Reflux)None90 min3-Aryl70:3072%
Solvent-Free150 (Microwave)None5 minMixture55:4582%
TFA0 (Ice Bath)None60 min3-Aryl>98:288%
Methanol25 (Ambient)Saccharin (10 mol%)15 min3-Aryl>99:1 95%

Data synthesized from comparative mechanistic studies on pyrido[2,3-b]pyrazine cyclocondensation[1][2][3][4].

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness in your workflow, do not rely on blind faith until the final NMR. The following protocol for the Regioselective Organocatalytic Synthesis of 3-Arylpyrido[2,3-b]pyrazines embeds visual and analytical checkpoints. If a step fails, the system immediately flags the error before downstream resources are wasted.

Objective: Synthesize 3-arylpyrido[2,3-b]pyrazine with >99% regioselectivity while preventing thermal polymerization. Mechanistic Rationale: Saccharin acts as a bifunctional organocatalyst. Its acidic proton lowers the LUMO of the dicarbonyl through hydrogen bonding, allowing the more nucleophilic 3-amino group to attack selectively at room temperature, entirely avoiding thermodynamic scrambling[3].

Step 1: Reagent Solvation Dissolve 1.0 mmol of 2,3-diaminopyridine and 1.0 mmol of the target arylglyoxal in 5.0 mL of anhydrous methanol at 25 °C. ▶ Validation Checkpoint 1: The solution must be completely clear. Any persistent turbidity indicates degraded diamine starting material (likely oxidized to azo-polymeric compounds), which will poison the reaction. Discard and use freshly recrystallized diamine.

Step 2: Catalytic Initiation Add 10 mol% (0.1 mmol, 18.3 mg) of saccharin to the stirring solution. ▶ Validation Checkpoint 2: Within 2 to 5 minutes, the solution will transition from pale yellow to a deep, opaque orange or red. This rapid chromic shift is the self-validating indicator of Schiff base formation. If the color does not shift, your electrophile is inactive or sterically blocked.

Step 3: Cyclization & Precipitation Stir the reaction mixture for exactly 15 minutes at 25 °C. Slowly add 10 mL of ice-cold deionized water dropwise to the methanol solution to induce precipitation of the hydrophobic product.

Step 4: Isolation Filter the resulting precipitate under a vacuum using a Büchner funnel. Wash the filter cake with cold water (2 x 5 mL) to remove the water-soluble saccharin catalyst. Dry the solid under high vacuum for 2 hours.

Step 5: Spectroscopic Validation Dissolve a 5 mg sample in DMSO−d6​ and acquire a 1H NMR spectrum. ▶ Validation Checkpoint 3: Locate the isolated pyrazine ring proton. A sharp singlet at ~9.0–9.3 ppm confirms the successful formation of the 3-aryl isomer. The complete absence of a competing singlet at ~8.8 ppm confirms the absence of the 2-aryl regioisomer, validating the kinetic control of the protocol.

References

  • Synthesis, Molecular Docking and Biological Evaluation of Novel 3- substituted Pyrido[2,3-b]pyrazine Derivatives, Institut Kimia Malaysia (IKM). 5

  • Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines, MDPI. 4

  • Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine, SciSpace. 1

  • Saccharin as an Organocatalyst for Quinoxalines and Pyrido[2,3-b]pyrazines synthesis, ResearchGate. 3

  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction, ResearchGate. 2

Sources

Optimization

Technical Support Center: Purification of Polar Pyrido[2,3-b]pyrazine Derivatives

Welcome to the technical support center for the purification of polar pyrido[2,3-b]pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the compl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar pyrido[2,3-b]pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. The inherent polarity and basicity of the pyrido[2,3-b]pyrazine scaffold often present significant challenges in achieving high purity. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter during your experiments.

Troubleshooting Guide: Chromatographic Purification

The basic nitrogen atoms in the pyrido[2,3-b]pyrazine core can interact strongly with stationary phases, leading to common issues like peak tailing and poor recovery. This section provides a systematic approach to overcoming these challenges.

Issue 1: Significant Peak Tailing or Streaking on a Silica Gel Column

Underlying Cause: The basic nitrogen atoms in your pyrido[2,3-b]pyrazine derivative are interacting strongly with the acidic silanol groups on the surface of the silica gel. This strong, non-specific binding leads to a "streaking" or "tailing" effect as the compound elutes slowly and unevenly from the column.

Solutions:

  • Mobile Phase Modification: The most straightforward approach is to add a basic modifier to your eluent. This modifier will compete with your compound for the acidic silanol sites, leading to a more symmetrical peak shape.[1]

    • Protocol:

      • Prepare your mobile phase (e.g., a mixture of dichloromethane and methanol).

      • Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a solution of ammonia in methanol (e.g., 7N solution, used sparingly).[1]

      • Equilibrate your column with the modified mobile phase before loading your sample.

      • Monitor the elution of your compound by TLC, also using a mobile phase containing the basic modifier.

  • Switching the Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.

    • Neutral Alumina: Alumina is a good alternative to silica gel for basic compounds as it has fewer acidic sites.[1]

    • Amine-Functionalized Silica: These columns have an amino-propyl-modified surface, which is basic and helps to shield the acidic silanols, resulting in improved peak shape for basic analytes.

  • Column Load Reduction: Overloading the column can exacerbate tailing. The amount of crude material should ideally be 1-5% of the mass of the stationary phase.[1]

Issue 2: Poor or No Retention on a Standard C18 Reversed-Phase HPLC Column

Underlying Cause: Your pyrido[2,3-b]pyrazine derivative is highly polar and has minimal hydrophobic character. Traditional reversed-phase chromatography relies on hydrophobic interactions between the analyte and the C18 stationary phase.[2] Highly polar compounds have a strong affinity for the polar mobile phase and thus elute very quickly, often in the void volume.

Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[3] It utilizes a polar stationary phase (like silica or a diol-based column) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[3]

    • Principle: A water-rich layer forms on the surface of the polar stationary phase, and your polar analyte partitions between this aqueous layer and the bulk organic mobile phase, leading to retention.

    Experimental Workflow: HILIC for Polar Pyrido[2,3-b]pyrazines

    HILIC_Workflow Start Dissolve Sample in Mobile Phase (High Organic) Equilibrate Equilibrate HILIC Column (e.g., Silica, Diol) with High Organic Mobile Phase Start->Equilibrate Inject Inject Sample Equilibrate->Inject Gradient Run Gradient (Decrease Organic Content) Inject->Gradient Elution Polar Analyte Elutes Gradient->Elution Detection Detect with UV/MS Elution->Detection End Pure Compound Detection->End

    Caption: HILIC workflow for purifying polar compounds.

  • Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase and ion-exchange functionalities. This dual mechanism allows for the retention of polar and ionizable compounds. You can adjust the mobile phase pH and ionic strength to optimize the separation.

  • Mobile Phase pH Adjustment (for Reversed-Phase): The basicity of the pyrido[2,3-b]pyrazine core can be exploited. Lowering the pH of the mobile phase (e.g., with formic acid or trifluoroacetic acid) will protonate the nitrogen atoms, increasing the compound's polarity and potentially its interaction with residual silanols on the C18 column. While this may not significantly increase retention, it can improve peak shape. A reverse-phase HPLC method for the parent pyrido[2,3-b]pyrazine uses a mobile phase of acetonitrile, water, and phosphoric acid.[4]

Issue 3: Compound Fails to Elute from a Silica Gel Column

Underlying Cause: Your pyrido[2,3-b]pyrazine derivative is extremely polar and is irreversibly adsorbed onto the silica gel. This can also be a sign of compound decomposition on the acidic silica surface.

Solutions:

  • Drastic Increase in Mobile Phase Polarity:

    • Protocol:

      • Start with a standard mobile phase like dichloromethane/methanol.

      • If the compound does not elute, gradually increase the percentage of methanol.

      • If still unsuccessful, consider a more polar solvent system, such as dichloromethane/methanol with a small percentage of ammonium hydroxide.

  • Stability Test: Before committing your entire sample to a column, perform a simple stability test.

    • Protocol:

      • Spot your crude material on a TLC plate.

      • Let the plate sit for an hour.

      • Elute the plate to see if any new spots (decomposition products) have appeared.

  • Alternative Stationary Phases: As mentioned previously, switching to a less acidic stationary phase like neutral alumina or using reversed-phase chromatography are viable options.[1]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material. However, finding the right solvent system for polar pyrido[2,3-b]pyrazine derivatives can be challenging.

Issue 1: Compound "Oils Out" During Recrystallization

Underlying Cause: The solution is supersaturated, or it is being cooled too quickly. Impurities can also suppress the melting point of your compound, causing it to separate as a liquid.

Solutions:

  • Slow Cooling and Solvent Addition:

    • Protocol:

      • Add a small amount of hot solvent to dissolve the oil.

      • Allow the solution to cool slowly to room temperature.

      • If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites.

      • If available, add a seed crystal of the pure compound.

  • Pre-purification: If impurities are suspected, a quick filtration through a small plug of silica gel can remove baseline impurities before attempting recrystallization.

  • Choice of Solvent: In some published procedures, pyrido[2,3-b]pyrazine derivatives have been successfully recrystallized from ethyl acetate.[5]

Issue 2: Low Recovery of Crystalline Product

Underlying Cause: The compound has significant solubility in the cold solvent, or too much solvent was used during the initial dissolution.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Lower Cooling Temperature: Place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Second Crop: Concentrate the mother liquor (the remaining solution after filtration) and cool it again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a normal-phase flash chromatography method for a new polar pyrido[2,3-b]pyrazine derivative?

A: Begin by using Thin Layer Chromatography (TLC) to screen various solvent systems. A good starting point is a mixture of a moderately polar solvent like dichloromethane (DCM) or ethyl acetate with a more polar solvent like methanol. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound. If you observe streaking, add 0.1-1% triethylamine to the mobile phase. Several substituted pyrido[2,3-b]pyrazines have been purified using silica gel chromatography with eluents such as dichloromethane-ethyl acetate mixtures.[6]

Q2: My pyrido[2,3-b]pyrazine derivative is a salt (e.g., hydrochloride). How does this affect purification?

A: Purifying salts via chromatography can be challenging. On silica gel, the salt may dissociate, leading to very broad peaks or complete retention. It is often better to purify the free base. If you must purify the salt, reversed-phase or ion-exchange chromatography are more suitable. For reversed-phase, using a mobile phase containing the same counter-ion can sometimes improve peak shape.

Q3: Are there any other advanced purification techniques I should consider?

A: Yes, Supercritical Fluid Chromatography (SFC) is a powerful technique for purifying polar molecules. It uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol. SFC is a form of normal-phase chromatography that is much faster than traditional HPLC and is considered a "greener" technique. It is well-suited for a wide range of compounds, from nonpolar to polar.[5]

Purification Method Selection Logic

Purification_Logic Start Crude Polar Pyrido[2,3-b]pyrazine TLC_Screen TLC Screening (DCM/MeOH, EtOAc/Hex) +/- Basic Modifier Start->TLC_Screen Rf_Check Good Rf (0.2-0.4) and Spot Shape? TLC_Screen->Rf_Check Flash_Chrom Normal-Phase Flash Chromatography (Silica or Alumina) Rf_Check->Flash_Chrom Yes Recrystallization Attempt Recrystallization (e.g., from Ethyl Acetate) Rf_Check->Recrystallization No Streaking_Check Streaking or No Elution? Flash_Chrom->Streaking_Check RP_HPLC_HILIC Consider Advanced Chromatography (RP-HPLC, HILIC, SFC) Streaking_Check->RP_HPLC_HILIC Yes Purity_Check Check Purity (NMR, LC-MS) Streaking_Check->Purity_Check No RP_HPLC_HILIC->Purity_Check Recrystallization->Purity_Check Pure_Product Pure Compound Purity_Check->Pure_Product

Sources

Troubleshooting

how to avoid formation of regioisomers in pyridopyrazine synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who are struggling with the regioselective synthesis of pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who are struggling with the regioselective synthesis of pyrido[2,3-b]pyrazines.

When condensing unsymmetrical 1,2-dicarbonyls with 2,3-diaminopyridine, the formation of mixed 2-substituted and 3-substituted regioisomers is the most common failure point, leading to tedious chromatographic separations and compromised yields. This guide is designed to deconstruct the causality behind regioisomer formation and provide field-proven, self-validating protocols to achieve absolute regiocontrol.

Frequently Asked Questions (FAQs): Understanding the Causality

Q1: Why does the condensation of 2,3-diaminopyridine with arylglyoxals always produce a mixture of regioisomers in my hands? A: The issue stems from a mismatch in your reaction conditions relative to the inherent electronic asymmetry of the starting materials. In 2,3-diaminopyridine, the lone pair on the pyridine ring nitrogen exerts a strong inductive electron-withdrawing effect on the adjacent C2 position. Consequently, the 2-amino group is significantly less nucleophilic than the 3-amino group. When reacting with an arylglyoxal (Ar-CO-CHO), you have two electrophilic centers: a highly reactive formyl group (aldehyde) and a less reactive keto group. If your conditions are too harsh (e.g., high heat, strong acid), you override the kinetic preference, leading to a thermodynamic mixture. Under controlled, mild conditions, the most nucleophilic amine (3-NH₂) will selectively attack the most electrophilic carbonyl (CHO), heavily favoring the 3-arylpyrido[2,3-b]pyrazine isomer[1].

Q2: Can I achieve 100% regiocontrol just by tweaking the solvent and temperature of the direct condensation? A: You can achieve high regioselectivity (often >90:10), but rarely absolute 100% regiocontrol via direct condensation. Solvents like DMF/Ethanol mixtures at 90 °C optimize the kinetic pathway, yielding 69-95% of the 3-aryl isomer[1]. However, if your downstream biological assays require absolute isomeric purity, you must abandon direct condensation and adopt a stepwise de novo synthesis (see Protocol 2).

Q3: We already have a library of unsubstituted pyrido[2,3-b]pyrazines. Can we functionalize them regioselectively to avoid the condensation problem entirely? A: Yes. Late-stage functionalization is a highly elegant workaround. By utilizing directed metalation with sterically hindered bases like TMPMgCl·LiCl (Knochel's base), you can selectively deprotonate specific positions on the fused N-heteroaromatic scaffold. The regiocontrol here is dictated by the coordination of the magnesium to the ring nitrogens, preventing unwanted C-2 addition and allowing for precise cross-coupling[2].

Visualizing the Pathways

To troubleshoot effectively, you must visualize the mechanistic logic governing these reactions.

KineticControl A 2,3-Diaminopyridine (3-NH₂ is highly nucleophilic) C Kinetic Intermediate (Imine formation selectively at C3) A->C + Arylglyoxal B Arylglyoxal (Aldehyde is highly electrophilic) B->C D Intramolecular Cyclization (2-NH₂ attacks Ketone) C->D - H₂O E 3-Arylpyrido[2,3-b]pyrazine (Major Regioisomer) D->E - H₂O

Kinetic regiocontrol pathway in the direct condensation of 2,3-diaminopyridine and arylglyoxals.

Stepwise S1 2-Chloro-3- nitropyridine S2 SNAr Reaction (α-amino ester) S1->S2 S3 Nitro Reduction (Pd/C, H₂) S2->S3 S4 Spontaneous Cyclization S3->S4 S5 Pure Pyrido[2,3-b] pyrazin-2-one S4->S5

Stepwise fail-safe synthesis route ensuring 100% regioselectivity via SNAr and cyclization.

Quantitative Method Comparison

Before selecting a protocol, review the empirical data summarizing the trade-offs of each synthetic strategy.

Synthetic StrategyRegiomeric Excess (re)Typical Overall YieldReaction TimeBest Use Case
Direct Condensation (Kinetic) 80% - 95%69% - 95%2 - 4 HoursRapid library generation where minor isomers can be separated via prep-HPLC.
Stepwise SNAr (Fail-Safe) >99% (Absolute)45% - 60% (Over 3 steps)24 - 48 HoursScale-up routes and lead optimization requiring absolute isomeric purity.
Late-Stage Functionalization >95%50% - 75%12 - 18 HoursDiversification of a pre-existing, unsubstituted core scaffold.

Troubleshooting Protocols & Methodologies

Protocol 1: Kinetically Controlled Direct Condensation (For 3-Aryl Derivatives)

Use this method when speed is prioritized and >90% regioselectivity is acceptable.

Causality Check: The use of a mixed solvent system (DMF/EtOH) ensures complete solubility of the arylglyoxal while the ethanol provides mild protic assistance to facilitate the initial imine formation at the 3-position without triggering thermodynamic equilibration[1].

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask, dissolve 2,3-diaminopyridine (1.0 equiv, 10 mmol) in a 1:1 mixture of anhydrous DMF and absolute Ethanol (20 mL total volume).

  • Addition: Slowly add the arylglyoxal monohydrate (1.05 equiv, 10.5 mmol) portion-wise over 10 minutes at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to exactly 90 °C. Self-Validation: Monitor via LCMS after 30 minutes. You should observe the intermediate mass (M+H - 18) corresponding to the mono-imine.

  • Completion: Maintain heating for 2–3 hours until TLC indicates complete consumption of the diamine.

  • Workup: Cool to room temperature and pour the mixture into crushed ice-water (50 mL). The crude 3-arylpyrido[2,3-b]pyrazine will precipitate. Filter, wash with cold water, and recrystallize from hot ethanol to enrich the major regioisomer.

Protocol 2: The "Fail-Safe" Stepwise Synthesis (Absolute Regiocontrol)

Use this method when you cannot tolerate any regioisomer contamination.

Causality Check: By starting with 2-chloro-3-nitropyridine, we physically block the 3-position with a nitro group. The nucleophile (an α -amino ester) can only attack the C2 position via Nucleophilic Aromatic Substitution (SNAr). Subsequent reduction of the nitro group yields an amine that is perfectly positioned to spontaneously cyclize onto the ester, guaranteeing a single regioisomer.

Step-by-Step Procedure:

  • SNAr Coupling: Dissolve 2-chloro-3-nitropyridine (10 mmol) and an α -amino acid methyl ester hydrochloride (e.g., glycine methyl ester, 11 mmol) in THF (30 mL). Add N,N-Diisopropylethylamine (DIPEA) (25 mmol). Reflux for 12 hours.

  • Isolation: Concentrate the solvent, partition between EtOAc and saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and concentrate to yield the 3-nitro-pyridine intermediate.

  • Reduction & Cyclization: Dissolve the intermediate in Methanol (40 mL). Add 10% Pd/C (10 mol%). Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 12 hours.

  • Self-Validation: The reduction of the nitro group to the amine is rapid, but the cyclization requires time. Check LCMS: if the uncyclized diamine mass is dominant, add a catalytic amount of acetic acid and heat to 50 °C for 2 hours to drive the lactamization.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield the pure pyrido[2,3-b]pyrazin-2(1H)-one. (Note: This can be converted to the 2-chloro derivative using POCl₃ for further cross-coupling).

Protocol 3: Late-Stage Directed Metalation

Use this method for functionalizing an existing core.

Causality Check: The bulky TMP (2,2,6,6-tetramethylpiperidide) base prevents nucleophilic addition to the highly electrophilic pyrazine ring. The Lewis acid complex (MgCl·LiCl) coordinates with the ring nitrogens, directing the deprotonation strictly to the adjacent carbon, allowing for regioselective trapping with electrophiles[2].

Step-by-Step Procedure:

  • Metalation: In a strictly anhydrous, argon-purged Schlenk flask, dissolve the pyrido[2,3-b]pyrazine core (5 mmol) in dry THF (15 mL). Cool to -78 °C.

  • Base Addition: Dropwise, add TMPMgCl·LiCl (1.1 equiv, 1.0 M in THF/toluene). Stir at -78 °C for 45 minutes. Self-Validation: Quench a 0.1 mL aliquot in MeOD and analyze by ¹H NMR to confirm >95% deuterium incorporation at the target site.

  • Electrophile Trapping: Add the desired electrophile (e.g., an aryl iodide with a Pd-catalyst for Negishi coupling, or I₂ for iodination) and allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench: Quench with saturated aqueous NH₄Cl, extract with DCM, and purify via flash chromatography.

References

  • Moradi, L., et al. "Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine." SciSpace, Dec 2012. Available at: [Link]

  • Knochel, P., et al. "Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics." Chemical Reviews, Feb 2026. Available at: [Link]

Sources

Optimization

scaling up the synthesis of pyrido[2,3-b]pyrazine-3-carbaldehyde

Welcome to the Technical Support Center for Heterocyclic Scale-Up Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with sc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Scale-Up Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with scaling up the synthesis of pyrido[2,3-b]pyrazine-3-carbaldehyde .

This pharmacophore is a critical intermediate in the development of kinase inhibitors and receptor antagonists. Its synthesis typically relies on a two-step sequence: the regioselective condensation of 2,3-diaminopyridine with methylglyoxal to form 3-methylpyrido[2,3-b]pyrazine, followed by a Riley oxidation to yield the final 3-carbaldehyde.

Below, you will find workflow visualizations, targeted FAQs, troubleshooting logic, and self-validating protocols to ensure high-fidelity scale-up.

I. Synthesis Workflow & Diagnostic Logic

SynthesisWorkflow A 2,3-Diaminopyridine + Methylglyoxal B Step 1: Condensation (AcOH, 0-5 °C) A->B C 3-Methylpyrido[2,3-b]pyrazine (Major Isomer) B->C Kinetic Control (Regioselective) D Step 2: Riley Oxidation (SeO2, Dioxane/H2O) C->D E Pyrido[2,3-b]pyrazine- 3-carbaldehyde D->E Reflux, 4h

Fig 1. Two-step regioselective synthesis and oxidation workflow for the 3-carbaldehyde.

TroubleshootingTree Issue Issue: Low Yield of 3-Carbaldehyde Check1 Isomer Ratio Check (Step 1 LC-MS) Issue->Check1 Suspect Regioselectivity Check2 Oxidation Profile Check (Step 2 LC-MS) Issue->Check2 Suspect Over-oxidation Sol1 Action: Lower Temp to 0°C & Use Acidic Solvent (AcOH) Check1->Sol1 High 2-methyl isomer Sol2 Action: Limit SeO2 to 1.05 eq & Add H2O Catalyst Check2->Sol2 High Carboxylic Acid

Fig 2. Diagnostic logic tree for resolving low yields during scale-up of the 3-carbaldehyde.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the condensation step, we are getting a near 1:1 mixture of 2-methyl and 3-methylpyrido[2,3-b]pyrazine. How do we drive regioselectivity toward the 3-methyl isomer? A1: This is a classic thermodynamic vs. kinetic control issue. Methylglyoxal is an unsymmetrical 1,2-dicarbonyl with two distinct electrophilic centers (the highly reactive aldehyde and the less reactive ketone). The two amino groups of 2,3-diaminopyridine also have differing nucleophilicities; the 3-amino group is more nucleophilic because the 2-amino group is deactivated by the adjacent pyridine nitrogen [1]. Causality: Under high heat or neutral conditions (thermodynamic control), the reaction yields a roughly equal mixture of regioisomers. To exert kinetic control, you must lower the temperature (0–5 °C) and use an acidic solvent like acetic acid (AcOH). The acid protonates the dicarbonyl, amplifying the electrophilic difference between the aldehyde and ketone, directing the more nucleophilic 3-amino group to selectively attack the aldehyde carbon [2].

Q2: What is the most reliable method for oxidizing the 3-methyl intermediate to the 3-carbaldehyde at scale? A2: The Riley oxidation using Selenium dioxide (SeO2) is the industry standard for oxidizing activated methyl groups on heterocycles [3]. The reaction should be run in 1,4-dioxane at reflux. Mechanistic imperative: You must include a catalytic amount of water (e.g., a 35:1 ratio of Dioxane:H2O). The water is mechanistically essential; it hydrolyzes the intermediate organoselenium ester into the final carbaldehyde. Without water, the reaction stalls at the selenite ester stage, drastically reducing your yield.

Q3: We are observing significant over-oxidation to pyrido[2,3-b]pyrazine-3-carboxylic acid. How can we prevent this? A3: Over-oxidation is caused by an excess of the oxidant or unnecessarily prolonged reflux times. SeO2 is a potent oxidant. Limit your SeO2 to strictly 1.05 – 1.10 equivalents. Furthermore, do not rely solely on a fixed reaction time (e.g., 4 hours). Implement an In-Process Control (IPC) using LC-MS every 60 minutes after the 2-hour mark to quench the reaction exactly when the starting material is consumed.

Q4: How do we efficiently remove the colloidal red selenium byproduct during scale-up? A4: Selenium(0) precipitates as a fine, toxic red powder that easily clogs standard filter papers and frits, creating a bottleneck during scale-up. Solution: Cool the reaction mixture slightly (to ~60 °C) and filter it hot through a tightly packed pad of diatomaceous earth (Celite) [3]. Wash the pad thoroughly with hot ethyl acetate to ensure no product is trapped in the matrix.

III. Quantitative Data: Regioselectivity Optimization

The following table summarizes the causal relationship between reaction conditions and the regioselective yield of the 3-methyl isomer during Step 1.

Reaction ConditionTemperatureMajor Isomer Ratio (3-Me : 2-Me)Total YieldScale-Up Suitability
Ethanol (Neutral)90 °C (Reflux)~ 1.2 : 185%Poor (Requires complex chromatography)
Acetic Acid25 °C~ 3.0 : 178%Moderate
Acetic Acid 0 - 5 °C > 5.0 : 1 72% Excellent (Isomer purifiable via crystallization)

IV. Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems containing explicit In-Process Controls (IPCs).

Protocol A: Regioselective Synthesis of 3-Methylpyrido[2,3-b]pyrazine
  • Preparation: Dissolve 2,3-diaminopyridine (1.0 eq) in glacial acetic acid (10 volumes) in a jacketed reactor equipped with an overhead stirrer.

  • Cooling: Chill the solution to 0–5 °C under a nitrogen atmosphere.

  • Addition: Dilute methylglyoxal (40% aqueous solution, 1.1 eq) in an equal volume of acetic acid. Add this dropwise to the reactor over 1 hour, maintaining the internal temperature below 5 °C.

  • Validation Check (IPC 1): After 2 hours of stirring at 5 °C, sample the mixture for LC-MS. The ratio of 3-methyl to 2-methyl isomer should be ≥ 5:1. Unreacted diamine should be < 2%.

  • Workup: Pour the mixture into crushed ice and slowly neutralize with aqueous ammonia (28%) until pH 7.5 is reached.

  • Isolation: Extract with dichloromethane (3 x 5 volumes). Dry the combined organics over Na2SO4, filter, and concentrate. The crude product can be recrystallized from ethyl acetate/hexane to enrich the 3-methyl isomer to >98% purity.

Protocol B: Riley Oxidation to Pyrido[2,3-b]pyrazine-3-carbaldehyde
  • Preparation: In a round-bottom flask, suspend 3-methylpyrido[2,3-b]pyrazine (1.0 eq) and freshly sublimed Selenium dioxide (1.05 eq) in 1,4-dioxane (15 volumes) [3].

  • Catalyst Addition: Add distilled water (0.03 volumes relative to dioxane) to the suspension.

  • Reflux: Heat the mixture to reflux (101 °C) under nitrogen. The solution will progressively darken as red Se(0) precipitates.

  • Validation Check (IPC 2): At 3 hours, pull a 0.1 mL sample, filter through a micro-syringe filter, and analyze via LC-MS. The target mass [M+H]+ for the carbaldehyde is 160.1. If starting material remains, continue refluxing and check every 30 minutes. Do not exceed 5 hours to avoid carboxylic acid formation [4].

  • Filtration: Cool the mixture to 60 °C. Filter hot through a 2-inch pad of Celite. Wash the Celite pad with hot ethyl acetate (3 x 5 volumes).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel chromatography (eluting with Hexane/Ethyl Acetate) or recrystallize from chloroform to yield the pure carbaldehyde [4].

V. References

  • Khalafy, J., Poursattar Marjani, A., & Haghipour, M. (2013). Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine. Current Chemistry Letters, 2(1), 21-26. URL:[Link]

  • Kekesi, L., et al. (2014). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Letters in Organic Chemistry, 11(9), 651-656. URL:[Link]

  • Zhu, Y., et al. (2006). Gonadotropin releasing hormone receptor antagonists. US Patent 20060019965A1. URL:

  • Goswami, S., Hemamalini, M., Hazra, A., & Fun, H. K. (2011). Methyl pyrido[2,3-b]pyrazine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3120. URL:[Link]

Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrido[2,3-b]pyrazines

Welcome to the technical support center for the analysis of substituted pyrido[2,3-b]pyrazines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the struc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of substituted pyrido[2,3-b]pyrazines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation of this important class of heterocyclic compounds. Pyrido[2,3-b]pyrazines are a core scaffold in many biologically active molecules, and a thorough understanding of their structure through Nuclear Magnetic Resonance (NMR) spectroscopy is paramount.[1][2]

The inherent electronic properties of the fused pyridine and pyrazine rings, coupled with the diverse substitution patterns, often lead to complex and challenging NMR spectra. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial hurdles in the NMR analysis of substituted pyrido[2,3-b]pyrazines.

Q1: Why are the aromatic proton signals in my pyrido[2,3-b]pyrazine spectrum so close together and difficult to assign?

A1: The pyrido[2,3-b]pyrazine ring system has a unique electronic environment. The presence of four nitrogen atoms significantly influences the electron density distribution across the aromatic scaffold. This can lead to a convergence of proton chemical shifts, resulting in signal overlap. Specifically, the protons on the pyridine and pyrazine rings experience different shielding and deshielding effects from the nitrogen atoms, but these effects can be modulated by substituents, causing the signals to appear in a narrow spectral window.

Q2: I'm observing significant broadening of some proton signals. What are the likely causes?

A2: Signal broadening in the NMR spectra of nitrogen-containing heterocycles can arise from several factors:

  • Quadrupolar Broadening: Nitrogen-14 (¹⁴N), the most abundant nitrogen isotope, has a nuclear spin of I=1 and is quadrupolar. This can lead to efficient relaxation and broadening of adjacent proton signals.

  • Chemical Exchange: If your molecule is undergoing conformational changes or proton exchange (e.g., with trace amounts of water or acid), this can lead to broadened signals. This is particularly relevant for substituents with rotatable bonds or acidic protons.

  • Intermediate Rate Exchange Processes: Dynamic processes occurring on the NMR timescale, such as restricted rotation around an amide bond in a substituent, can cause significant line broadening.[3]

Q3: My 1D ¹H NMR is too complex to interpret. What is the first 2D NMR experiment I should run?

A3: For complex aromatic systems like substituted pyrido[2,3-b]pyrazines, a ¹H-¹H COSY (Correlation Spectroscopy) experiment is the recommended starting point. This experiment reveals which protons are spin-coupled to each other, typically those on adjacent carbons (³J-coupling). This is invaluable for tracing out the connectivity of the proton spin systems within the pyridine and pyrazine rings and any attached side chains.

Part 2: Troubleshooting Guides

This section provides detailed strategies for overcoming more complex challenges in spectral interpretation.

Issue 1: Severe Signal Overlap in the Aromatic Region

When 1D ¹H NMR spectra show a "hump" of overlapping multiplets in the aromatic region, a systematic approach using 2D NMR is essential for complete assignment.

Causality: The limited dispersion of chemical shifts in the aromatic region is often exacerbated by multiple substituents that subtly alter the electronic environment of each proton.[4]

Troubleshooting Workflow:

  • Acquire a High-Resolution ¹H NMR: Ensure optimal shimming to achieve the best possible resolution.

  • Run a ¹H-¹H COSY: As mentioned in the FAQs, this is the first step to establish proton-proton connectivities.

  • Perform a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Experiment: This experiment correlates each proton with its directly attached carbon. This is a powerful tool for spreading out the overlapping proton signals into the much wider ¹³C chemical shift range.[5]

  • Execute a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Experiment: This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different spin systems and for assigning quaternary (non-protonated) carbons.[5][6]

  • Consider a ¹H-¹⁵N HMBC: If your molecule is amenable and you have sufficient sample, a ¹H-¹⁵N HMBC can provide definitive correlations to the nitrogen atoms in the ring, aiding in the unambiguous assignment of protons and carbons adjacent to them.[7][8]

Visualizing the Workflow:

G A Complex 1D ¹H NMR B Acquire ¹H-¹H COSY A->B Establish J-coupling C Acquire ¹H-¹³C HSQC B->C Resolve Overlap via ¹³C F Complete Structural Assignment B->F D Acquire ¹H-¹³C HMBC C->D Establish Long-Range Connectivity C->F E Acquire ¹H-¹⁵N HMBC (Optional) D->E Confirm N-adjacent assignments D->F E->F

Caption: Workflow for resolving signal overlap.

Issue 2: Ambiguous Assignment of Isomeric Products

The synthesis of substituted pyrido[2,3-b]pyrazines can often lead to the formation of regioisomers. Differentiating these isomers by NMR can be challenging.

Causality: Isomers may have very similar ¹H and ¹³C chemical shifts, making simple 1D analysis inconclusive.

Troubleshooting Strategies:

  • NOE (Nuclear Overhauser Effect) Experiments:

    • 1D NOE or 2D NOESY/ROESY: These experiments detect through-space interactions between protons that are close to each other (< 5 Å), regardless of whether they are J-coupled. This is extremely powerful for differentiating isomers where the spatial arrangement of substituents differs. For example, an NOE between a proton on a substituent and a specific proton on the pyrido[2,3-b]pyrazine core can definitively establish the position of that substituent.

  • Long-Range ¹H-¹³C HMBC Analysis:

    • Careful analysis of the HMBC spectrum is critical. Look for key correlations that are only possible in one isomer. For instance, a ³J correlation from a specific proton on a substituent to a quaternary carbon in the core can lock in the structure.

  • Computational NMR Prediction:

    • When experimental data is ambiguous, computational methods can provide valuable guidance.[9][10] Density Functional Theory (DFT) calculations can predict the ¹H and ¹³C chemical shifts for each possible isomer.[1][11] Comparing the predicted spectra to the experimental data can often provide a clear distinction.

Experimental Protocol: 1D NOE Difference Spectroscopy

  • Identify Target Proton: Choose a proton signal that is well-resolved and is expected to be spatially close to another proton in one isomer but not the other.

  • Acquire Control Spectrum: Run a standard 1D ¹H NMR spectrum.

  • Acquire NOE Spectrum: Irradiate the target proton with a selective pulse.

  • Subtract Spectra: Subtract the control spectrum from the NOE spectrum. The resulting difference spectrum will show positive signals for the irradiated proton and any protons that have a through-space NOE interaction with it.

Issue 3: Dealing with Solvent and Temperature Effects

The chemical shifts of protons in N-heterocycles can be sensitive to the solvent and temperature.

Causality:

  • Solvent Effects: Protic solvents can form hydrogen bonds with the nitrogen atoms of the pyrido[2,3-b]pyrazine ring, leading to significant changes in the electronic environment and thus the chemical shifts of nearby protons.[12] Aromatic solvents can induce shielding or deshielding effects through anisotropic interactions.

  • Temperature Effects: Changes in temperature can affect conformational equilibria, rates of chemical exchange, and intermolecular interactions, all of which can influence the appearance of the NMR spectrum.[3]

Troubleshooting and Characterization Techniques:

  • Solvent Titration: Acquire a series of ¹H NMR spectra in a non-polar solvent (e.g., CDCl₃) with increasing amounts of a polar or hydrogen-bonding solvent (e.g., DMSO-d₆ or CD₃OD). Protons near a site of interaction (like a basic nitrogen) will often show a significant change in chemical shift.

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to resolve broadened signals due to intermediate exchange.[3] If a signal sharpens or coalesces at higher or lower temperatures, it indicates a dynamic process.

Data Presentation: Typical Solvent-Induced Chemical Shift Changes

Proton PositionTypical Shift Change (CDCl₃ to DMSO-d₆)Rationale
H-6 (Pyridine Ring)~ +0.2 to +0.5 ppmProximity to N-5, which can hydrogen bond with DMSO.
H-7 (Pyridine Ring)~ +0.1 to +0.3 ppmLess pronounced effect than H-6.
Protons on N-alkyl substituents~ +0.1 to +0.4 ppmChange in solvent polarity affects the electronic environment.

Part 3: Advanced Techniques and Considerations

  • ¹⁵N NMR Spectroscopy: While less sensitive, direct or indirect detection of ¹⁵N signals can be highly informative.[7][13] The chemical shift of the nitrogen atoms is very sensitive to the electronic structure.[8] 2D experiments like ¹H-¹⁵N HSQC and HMBC provide direct evidence of N-H and N-C connectivities.[14]

  • Solid-State NMR (ssNMR): For insoluble compounds or to study the structure in the solid state, ssNMR can provide valuable information, especially for differentiating polymorphs.[15]

Diagram of Key HMBC Correlations for a Hypothetical Substituted Pyrido[2,3-b]pyrazine:

G cluster_0 Pyrido[2,3-b]pyrazine Core cluster_1 Substituent (R) C2 C2 N1 N1 C2->N1 C8a C8a N1->C8a N8 N8 C8a->N8 C7 C7 N8->C7 C6 C6 C7->C6 R R C7->R N5 N5 C6->N5 C4a C4a N5->C4a C4a->C8a N4 N4 C4a->N4 C3 C3 N4->C3 C3->C2 HR HR HR->C6 C8 C8 HR->C8 H7 H7 H7->C8a H6 H6 H6->C4a H6->C8 R->HR

Sources

Optimization

Technical Support Center: Pyrido[2,3-b]pyrazine-3-carbaldehyde Stability &amp; Handling

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with pyrido[2,3-b]pyrazine-3-carbaldehyde . Due to the highly electron-accepting nature of the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with pyrido[2,3-b]pyrazine-3-carbaldehyde .

Due to the highly electron-accepting nature of the pyrido[2,3-b]pyrazine core—which mimics quinoxaline but is even more electron-deficient due to the additional pyridine nitrogen [1]—the C3-carbaldehyde is exceptionally electrophilic. While this reactivity is highly useful for downstream synthesis (such as direct conversion to carboxylates [2]), it introduces significant stability challenges in solution, including rapid hydration, hemiacetal formation, and autoxidation.

Mechanistic Overview of Solution Instability

Before troubleshooting, it is critical to understand the three primary pathways that consume the free aldehyde in solution.

G Aldehyde Pyrido[2,3-b]pyrazine- 3-carbaldehyde Hydrate gem-Diol (Hydrate) in Aqueous Media Aldehyde->Hydrate + H2O (Reversible) Hemiacetal Hemiacetal / Acetal in Alcoholic Solvents Aldehyde->Hemiacetal + ROH (Reversible) Acid Pyrido[2,3-b]pyrazine- 3-carboxylic acid Aldehyde->Acid + O2 (Air) Autoxidation

Fig 1. Primary degradation and equilibrium pathways of pyrido[2,3-b]pyrazine-3-carbaldehyde.

Troubleshooting Guides
Issue 1: Disappearance of the Aldehyde Proton Peak in NMR

Symptom: When analyzing the compound in D2​O or CD3​OD , the characteristic aldehyde proton singlet (~10.0 - 10.5 ppm) disappears, and a new methine peak appears upfield (~6.0 - 6.5 ppm). Causality: The strongly electron-withdrawing fused ring lowers the LUMO of the carbonyl group, making it highly susceptible to nucleophilic attack by protic solvents. The molecule has not degraded; it has reversibly formed a gem-diol (hydrate) or hemiacetal. Self-Validating Recovery Protocol: To prove the structural integrity of the core and recover the free aldehyde, use the following azeotropic dehydration method:

  • Transfer the NMR sample to a round-bottom flask and evaporate the protic solvent under reduced pressure at 30°C.

  • Add 5 mL of anhydrous toluene to the residue and evaporate to dryness (co-evaporation). Repeat this step twice to azeotropically remove trapped water/methanol.

  • Redissolve the resulting solid in a strictly anhydrous, aprotic solvent (e.g., DMSO−d6​ or CDCl3​ stored over 4Å molecular sieves).

  • Re-acquire the NMR spectrum. The return of the ~10 ppm singlet validates that the aldehyde is intact.

Issue 2: Gradual Conversion to a Highly Polar Impurity

Symptom: Over days in solution, LC-MS or TLC shows the emergence of a highly polar species with an [M+16] mass shift. Causality: Radical-mediated autoxidation. Dissolved oxygen in the solvent attacks the aldehyde C-H bond, irreversibly converting it to pyrido[2,3-b]pyrazine-3-carboxylic acid. Anaerobic Preparation Protocol:

  • Use amber vials to prevent photochemical initiation of the radical oxidation pathway.

  • Degas the solvent: Transfer the desired aprotic solvent to a Schlenk flask. Freeze the solvent in liquid nitrogen, apply high vacuum for 5 minutes, isolate the flask from the vacuum, and let it thaw. Repeat this Freeze-Pump-Thaw cycle three times.

  • Backfill the flask with high-purity Argon.

  • Dissolve the aldehyde in the degassed solvent and store the stock solution at -20°C under an Argon headspace.

Issue 3: Low Yields in Condensation Reactions (e.g., Schiff Base Formation)

Symptom: Reactions with primary amines stall at <50% conversion, yielding complex mixtures. Causality: Water generated during imine formation pushes the equilibrium backward. Furthermore, any ambient moisture converts the starting aldehyde into the unreactive gem-diol, starving the reaction of the active electrophile. Dehydrative Condensation Protocol:

  • Set up the reaction in anhydrous dichloromethane ( CH2​Cl2​ ) or toluene.

  • Add freshly activated 4Å molecular sieves (approx. 200 mg per mmol of aldehyde) directly to the reaction mixture prior to adding the amine.

  • Stir at room temperature (for CH2​Cl2​ ) or reflux (for toluene) under a nitrogen atmosphere. The sieves act as a thermodynamic sink, continuously trapping water and driving the equilibrium toward the imine.

Quantitative Data: Solvent Compatibility

To minimize experimental artifacts, consult the following solvent compatibility matrix before preparing solutions.

Solvent SystemDominant Species in SolutionEstimated T½ (Air Exposed)Application Suitability
Anhydrous DMSO >98% Free Aldehyde> 7 daysOptimal for NMR & Stock Solutions
Dichloromethane >98% Free Aldehyde~ 48 hoursIdeal for Synthesis & Extraction
Methanol >85% Hemiacetal~ 24 hoursAvoid (unless acetal is desired)
Aqueous Buffer (pH 7.4) >90% Hydrate (gem-diol)< 12 hoursPrepare fresh immediately before assay
Frequently Asked Questions (FAQs)

Q: Can I store the solid aldehyde on the benchtop? A: No. While the solid is significantly more stable than the solution, ambient humidity and air will cause slow surface hydration and oxidation. Store the solid at 2-8°C (or -20°C for long-term storage) in a desiccator under an inert atmosphere.

Q: Why does my pyrido[2,3-b]pyrazine-3-carbaldehyde solution change color from pale yellow to dark brown over time? A: This color shift indicates polymerization or decomposition, often triggered by trace amounts of base or prolonged light exposure. Always use acid-free, anhydrous solvents and protect the solution from direct light using foil or amber glassware.

Q: How should I handle this compound for biological assays requiring aqueous media? A: Prepare a highly concentrated stock solution in anhydrous DMSO. Dilute this stock into the aqueous assay buffer immediately before introducing it to the biological system. Do not let the aqueous solution sit, as the active aldehyde will rapidly convert to the hydrate, potentially altering its binding kinetics or target engagement.

References
  • Kapse, D. M., Singh, P. S., Ghadiyali, M., Chacko, S., & Kamble, R. M. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Advances, 12, 6965-6978.[Link]

  • Fun, H.-K., Hemamalini, M., Hazra, A., & Goswami, S. (2011). Methyl pyrido[2,3-b]pyrazine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3120.[Link]

Troubleshooting

reducing impurities in the multicomponent synthesis of pyridopyrazines

Welcome to the technical support hub for the multicomponent synthesis of pyridopyrazines. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of these powerfu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the multicomponent synthesis of pyridopyrazines. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of these powerful reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, helping you troubleshoot common issues and proactively enhance the purity of your target compounds.

Introduction: The Power and Pitfalls of Pyridopyrazine MCRs

Pyridopyrazine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction, offer a highly efficient, atom-economical, and convergent pathway to these complex molecules, often in a single step.[2][3][4] This reaction typically involves the condensation of an aminopyrazine, an aldehyde, and an isocyanide to rapidly build the imidazo[1,2-a]pyrazine core.[5][6]

However, the very nature of MCRs—bringing together three or more reactive components in one pot—can create a complex reaction environment where multiple pathways compete.[7] This can lead to the formation of stubborn impurities that complicate purification and compromise yield. This guide provides expert-driven solutions to these common challenges.

Troubleshooting Guide: Common Impurities & Synthesis Problems

This section addresses specific issues encountered during the multicomponent synthesis of pyridopyrazines in a practical question-and-answer format.

Question 1: My TLC/LC-MS analysis shows significant amounts of unreacted aminopyrazine and aldehyde. What's causing this incomplete conversion?

Answer: Incomplete conversion is one of the most common issues and typically points to problems with the initial and crucial imine formation step.

  • Causality: The GBB reaction begins with the condensation of the aminopyrazine and the aldehyde to form a Schiff base (imine), which is then activated for attack by the isocyanide.[2][5] If this initial step is slow or inefficient, the starting materials will remain unconsumed.

  • Troubleshooting Steps:

    • Catalyst is Key: The reaction often requires an acid catalyst to facilitate imine formation and activate it for the subsequent steps. Lewis acids like Ytterbium triflate (Yb(OTf)₃) or Brønsted acids like trifluoroacetic acid (TFA) are highly effective.[8] If you are not using a catalyst, or using a weak one, consider adding one. If you are already using one, its concentration may need optimization.[7]

    • Water Removal: The condensation reaction releases a molecule of water.[9] In some solvent systems, this water can hydrolyze the imine intermediate, pushing the equilibrium back towards the starting materials. The use of a dehydrating agent, such as trimethyl orthoformate, can significantly improve yields by sequestering water.[2]

    • Pre-condensation: Try stirring the aminopyrazine and aldehyde together in the solvent for a period (e.g., 15-30 minutes) before adding the isocyanide. This allows the imine intermediate to form in higher concentration.

    • Temperature and Time: While many MCRs are rapid, some substrate combinations are sluggish.[10] If the reaction has stalled at room temperature, consider gentle heating (e.g., 40-60 °C) and extend the reaction time, monitoring progress by TLC.[3][11]

Question 2: I've isolated my product, but NMR analysis reveals a mixture of two regioisomers. How can I improve selectivity?

Answer: The formation of regioisomers is a known challenge when using unsymmetrical starting materials, particularly substituted diaminopyridines in related syntheses.[12]

  • Causality: If the pyridine or pyrazine starting material has two non-equivalent nitrogen atoms that can participate in the initial condensation or subsequent cyclization, a mixture of products can result. The electronic and steric properties of substituents will influence which pathway is favored.

  • Troubleshooting Steps:

    • Lower the Temperature: Higher reaction temperatures can provide enough energy to overcome the small activation barrier differences between the two pathways, leading to poor selectivity. Running the reaction at room temperature or even cooler may favor the formation of the thermodynamically more stable isomer.[13]

    • Choice of Catalyst: The catalyst can influence regioselectivity by coordinating preferentially with one of the nitrogen atoms. Experiment with different Lewis acids (e.g., Sc(OTf)₃, Gd(OTf)₃, BF₃·OEt₂) to see if one provides better control.[2][8]

    • Solvent Effects: The polarity of the solvent can influence the transition states of the competing pathways. Screen a range of solvents (e.g., methanol, ethanol, acetonitrile, DCM) to find optimal conditions.

Question 3: My main impurity has a mass corresponding to the addition of the aldehyde and isocyanide components only. What is this and how do I avoid it?

Answer: This is a classic sign of a competing Passerini-type side reaction.

  • Causality: The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (your aldehyde), and an isocyanide.[14] In your GBB reaction, if the initial imine formation is slow, the isocyanide can react directly with the aldehyde, especially if there is an acidic catalyst present. This forms an intermediate that can be trapped by a nucleophile, leading to a bis-amide impurity that does not incorporate the aminopyrazine.[14]

  • Troubleshooting Steps:

    • Optimize Imine Formation: The strategies from Question 1 are directly applicable here. Enhancing the rate of imine formation will ensure the desired GBB pathway outcompetes the Passerini side reaction.

    • Order of Addition: Always add the isocyanide last. This ensures that the imine has the maximum opportunity to form before the highly reactive isocyanide is introduced.

    • Concentration: MCRs are often favored at higher concentrations (0.5 M - 2.0 M).[9] Running the reaction too dilute can slow down the primary bimolecular condensation step, giving the side reaction a chance to occur.

Question 4: The reaction is very messy, with multiple spots on the TLC plate and a low yield of the desired product. Where should I start?

Answer: A complex crude mixture points to multiple competing side reactions or degradation, often stemming from fundamental issues with the reaction setup or reagents.

  • Causality: This scenario can be caused by impure starting materials, inappropriate reaction conditions (especially temperature), or the presence of atmospheric moisture.[10][11]

  • Troubleshooting Workflow:

    • Verify Reagent Purity: This is the most critical first step. Impurities in starting materials can initiate unwanted side reactions.[11][15] Use freshly purified aldehydes, as they can oxidize to carboxylic acids on storage. Ensure the aminopyrazine and isocyanide are of high purity.

    • Ensure Anhydrous Conditions: Unless you are using water as the intended solvent, use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Water can hydrolyze isocyanides and key intermediates.[11]

    • Control Stoichiometry: Use precise molar ratios of your reactants. A large excess of one component, particularly the aldehyde or isocyanide, can lead to side products.[11]

    • Temperature Management: Excessively high temperatures can cause degradation of both starting materials and products.[10] If you are heating the reaction, try reducing the temperature or using microwave-assisted synthesis, which can offer better temperature control and shorter reaction times.[11]

Proactive Strategies for Purity Enhancement

The best way to avoid impurities is to prevent their formation from the outset.

StrategyRationaleRecommended Action
Reagent Quality Control Impurities in starting materials are a primary source of side products.[10][15] Aldehydes may contain corresponding acids; amines may be partially oxidized.Always use freshly opened or purified reagents. Verify purity by NMR or LC-MS before use. Distill liquid aldehydes if necessary.
Solvent Selection The solvent influences reaction rates and selectivity. Polar, aprotic solvents often work well, but protic solvents like methanol can participate in the reaction.[9]Methanol or ethanol are common choices for GBB reactions.[8] If side reactions are an issue, consider screening aprotic solvents like acetonitrile or DMF.
Atmospheric Control Key intermediates (e.g., iminium ions) and reagents (e.g., isocyanides) can be sensitive to moisture and oxygen.Use oven-dried glassware and conduct the reaction under an inert atmosphere of nitrogen or argon, especially if using sensitive substrates.
Catalyst Optimization The choice and loading of the catalyst are critical for driving the reaction efficiently and selectively.[7]Screen both Lewis and Brønsted acid catalysts. Start with a loading of 5-20 mol% and optimize based on reaction performance.[8]
Controlled Addition Adding the highly reactive isocyanide component too early can promote side reactions.Add the aminopyrazine and aldehyde to the solvent first. Stir for 15-30 minutes, then add the catalyst, and finally, add the isocyanide dropwise.

Diagrams and Workflows

General Mechanism of the Groebke-Blackburn-Bienaymé (GBB) Reaction

GBB_Mechanism Amine Aminopyrazine Imine Imine Intermediate Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrile Nitrile Adduct Isocyanide->Nitrile Catalyst H+ (Catalyst) Catalyst->Imine Iminium Activated Iminium Ion Imine->Iminium - H2O Iminium->Nitrile Cyclized Cyclized Intermediate Nitrile->Cyclized Intramolecular Cyclization Product Imidazo[1,2-a]pyrazine (Pyridopyrazine Core) Cyclized->Product Rearomatization

Caption: The catalytic cycle of the GBB reaction for pyridopyrazine synthesis.

Formation Pathway for a Hydrolysis-Based Impurity

Hydrolysis_Side_Reaction Iminium Activated Iminium Ion Desired_Pathway Desired GBB Pathway Iminium->Desired_Pathway Hydrolysis_Product Hydrolyzed Byproduct (e.g., Amino Alcohol) Iminium->Hydrolysis_Product Nucleophilic Attack Isocyanide Isocyanide Isocyanide->Desired_Pathway Water H₂O (Impurity) Water->Hydrolysis_Product Termination Reaction Termination Hydrolysis_Product->Termination

Caption: Competing reaction pathway showing hydrolysis of a key intermediate.

Troubleshooting Workflow for Low Purity

Troubleshooting_Workflow start Initial Result: Low Purity in Crude Product check_sm Analysis shows unreacted starting materials? start->check_sm check_side_products Analysis shows specific side-products? start->check_side_products complex_mixture Analysis shows a complex, unresolved mixture? start->complex_mixture check_sm->check_side_products No action_sm Action: 1. Add/Optimize Catalyst 2. Add Dehydrating Agent 3. Increase Reaction Time/Temp check_sm->action_sm Yes check_side_products->complex_mixture No action_side_products Action: 1. Check Order of Addition 2. Optimize Temperature 3. Screen Solvents/Catalysts for Selectivity check_side_products->action_side_products Yes action_complex Action: 1. Verify Purity of ALL Reagents 2. Ensure Anhydrous Conditions 3. Check Stoichiometry 4. Lower Reaction Temperature complex_mixture->action_complex Yes end Re-run Reaction & Analyze action_sm->end action_side_products->end action_complex->end

Caption: A logical workflow for diagnosing and solving purity issues.

Experimental Protocols

Protocol 1: General Procedure for GBB Synthesis of an Imidazo[1,2-a]pyrazine

This protocol is a representative example and should be optimized for specific substrates.[2][8]

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aminopyrazine (1.0 equiv).

  • Reaction Setup: Place the flask under an inert atmosphere (N₂ or Ar). Add anhydrous solvent (e.g., ethanol, 0.5 M).

  • Component Addition: Add the aldehyde (1.0-1.1 equiv) and stir the mixture at room temperature for 15 minutes.

  • Catalysis: Add the acid catalyst (e.g., Yb(OTf)₃, 5-10 mol%).

  • Isocyanide Addition: Add the isocyanide (1.0 equiv) dropwise over 2-3 minutes.

  • Reaction: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-24 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure pyridopyrazine product.[10][16][17]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of the final compound.[18][19]

  • Sample Preparation:

    • Accurately weigh ~1 mg of the purified product.

    • Dissolve the sample in 1 mL of HPLC-grade acetonitrile or a suitable solvent mixture to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Instrument: Standard HPLC system with UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both often containing 0.1% formic acid or TFA. A typical gradient might be 10% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 5-10 µL.

    • Detection: UV detection at a wavelength appropriate for the chromophore (e.g., 254 nm, 280 nm).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by determining the peak area percentage of the main product relative to the total area of all peaks. Purity (%) = (Area of Product Peak / Total Area of All Peaks) x 100.

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent for the GBB reaction? A: Yes, green syntheses in water have been successfully developed.[3] These often benefit from the hydrophobic effect and may use specific water-tolerant catalysts. However, if you are not following a protocol specifically designed for water, it is best to use anhydrous organic solvents to avoid hydrolysis side reactions.[11]

Q: How do I remove the catalyst after the reaction? A: If you are using a solid-supported catalyst, it can be filtered off. For soluble catalysts like TFA, it will likely be removed during aqueous workup or chromatography. Metal triflates can often be removed with a mild aqueous wash (e.g., with a bicarbonate solution) prior to extraction, or they will be separated during silica gel chromatography.

Q: Is microwave-assisted synthesis a good option for these reactions? A: Yes, microwave irradiation can significantly shorten reaction times and sometimes improve yields by providing rapid and uniform heating.[10][11] It is an excellent technique to explore, especially for optimizing reaction conditions or building compound libraries quickly.

Q: My isocyanide has a very strong, unpleasant odor. Are there alternatives? A: The odor is a known drawback of isocyanides. Always handle them in a well-ventilated fume hood. Some protocols generate the isocyanide in situ from the corresponding formamide, which avoids isolating the volatile isocyanide.[20] This can be an effective strategy for improving laboratory safety and convenience.

References

  • Kodama T, Sasaki I, Sugimura H. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. J Org Chem. 2021;86(13):8926-8932. doi:10.1021/acs.joc.1c00851.
  • Ganta M, et al. Multicomponent synthesis of pyrano-pyrazolo-pyridones by a bimetallic cobalt-cadmium magnetic catalyst. Sci Rep. 2022;12(1):13819. doi:10.1038/s41598-022-17790-2.
  • Shaabani S, et al. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New J Chem. 2021;45(25):11086-11110. doi:10.1039/D1NJ01579A.
  • ResearchGate. Optimization of reaction condition for synthesis of functionalized pyridine (4 a). ResearchGate. Available from: [Link].

  • Baenziger M, Durantie E, Mathes C. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis. 2017;49(10):2266-2274. doi:10.1055/s-0036-1588130.
  • de la Torre V, et al. Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. Catalysts. 2022;12(1):23. doi:10.
  • ResearchGate. Optimization of reaction conditions for the synthesis of pyrazolopyridinea. ResearchGate. Available from: [Link].

  • Estévez V, Villacampa M, Menéndez JC. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. 2022;27(16):5287. doi:10.3390/molecules27165287.
  • Thomson RJ, et al. Synthesis of pyridopyrazine-1,6-diones From 6-hydroxypicolinic Acids via a One-Pot coupling/cyclization Reaction. Org Lett. 2013;15(3):632-5. doi:10.1021/ol303534g.
  • Wikipedia. Ugi reaction. Wikipedia. Available from: [Link].

  • Insuasty A, et al. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Pharmaceuticals (Basel). 2022;15(8):919. doi:10.3390/ph15080919.
  • Amerigo Scientific. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Amerigo Scientific. Available from: [Link].

  • Boltjes A, et al. The Groebke-Blackburn-Bienaymé Reaction. Biomolecules. 2019;9(9):434. doi:10.3390/biom9090434.
  • Organic Syntheses. Ugi Multicomponent Reaction. Organic Syntheses. Available from: [Link].

  • Preprints.org. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. 2023. doi:10.20944/preprints202312.1887.v1.
  • ResearchGate. A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. ResearchGate. 2019. Available from: [Link].

  • Ghorbani-Vaghei R, et al. Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans. RSC Adv. 2022;12(45):29452-29458. doi:10.1039/d2ra05149a.
  • Sharma A, et al. Recent Trends in Analytical Techniques for Impurity Profiling. Pharmaceutical Fronts. 2022;4(1):e1-e10. doi:10.1055/s-0041-1741459.
  • Biotage. How to isolate impurities from a reaction product. Biotage. 2023. Available from: [Link].

  • Armstrong RW, et al. Strategies for Innovation in Multicomponent Reaction Design. Acc Chem Res. 2001;34(10):811-21. doi:10.1021/ar000213r.
  • IntechOpen. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. IntechOpen. 2022. doi:10.5772/intechopen.108253.
  • Sharma V, et al. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. Mol Divers. 2022;26(4):2303-2338. doi:10.1007/s11030-021-10304-4.
  • ResearchGate. Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. 2017. Available from: [Link].

  • Brogi S, et al. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Int J Mol Sci. 2023;24(7):6581. doi:10.3390/ijms24076581.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Multicomponent Reactions. ACS GCI Pharmaceutical Roundtable. Available from: [Link].

  • ResearchGate. Recent synthetic methodologies for pyridopyrazines: An update. ResearchGate. 2023. Available from: [Link].

  • Zhang J. The synthesis and chemistry of pyridopyrazines. In: Houben-Weyl Methods of Molecular Transformations. Vol. E 9c. Georg Thieme Verlag; 2004.
  • Lina. Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. 2020. Available from: [Link].

  • Zou Y, et al. Side-Chain Fluorination on the Pyrido[3,4-b]Pyrazine Unit towards Efficient Photovoltaic Polymers. Sci China Chem. 2018;61(2):206-214. doi:10.1007/s11426-017-9133-5.
  • El-Faham A, et al. First Metal-Free Synthesis of Tetracyclic Pyrido and Pyrazino Thienopyrimidinone Molecules. Molecules. 2018;23(5):1159. doi:10.3390/molecules23051159.
  • Abdel-Aziz M, et al. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. Molecules. 2022;27(16):5076. doi:10.3390/molecules27165076.
  • Sbardella G, et al. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein J Org Chem. 2024;20:1088-1110. doi:10.3762/bjoc.20.97.
  • ResearchGate. The Groebke‐Blackburn‐Bienaymé Reaction. ResearchGate. 2019. Available from: [Link].

  • International Pharmaceutical Federation. Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. FIP. Available from: [Link].

  • Purins M. Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. YouTube. 2023. Available from: [Link].

  • SlideShare. Different techniques of analysis, Sources of impurities in medicinal agents. SlideShare. 2018. Available from: [Link].

  • Kumar A, et al. Metal-free, iodine-mediated multicomponent synthesis of bis-pyrazolo-pyridine derivatives. Chem Commun (Camb). 2019;55(64):9491-9494. doi:10.1039/c9cc04555a.
  • IntechOpen. Novel, Catalyst-free One-pot Multicomponent Synthesis of Pyrazolopyridopyrimidine-diones in Water Under Ultrasonic Condition. IntechOpen. 2021. doi:10.5772/intechopen.99849.
  • Deibl N, Ament K, Kempe R. A Sustainable Multicomponent Pyrimidine Synthesis. J Am Chem Soc. 2015;137(40):12804-7. doi:10.1021/jacs.5b09510.
  • Encyclopedia.pub. Bio-catalysis in Multicomponent Reactions. Encyclopedia.pub. 2022. Available from: [Link].

  • MDPI. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI. 2024. Available from: [Link].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of Pyrido[2,3-b]pyrazine-3-carbaldehyde: An In-Depth Analysis of X-ray Crystallography and Alternative Methodologies

For the attention of: Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activities.[1] The precise arrangement of atoms within these molecules dictates their function, reactivity, and interaction with biological targets. This guide provides a comprehensive comparison of methodologies for confirming the structure of a key derivative, pyrido[2,3-b]pyrazine-3-carbaldehyde, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography.

While a definitive crystal structure for pyrido[2,3-b]pyrazine-3-carbaldehyde is not publicly available in the Cambridge Structural Database (CSD)[2], this guide will leverage the crystallographic data of its closely related derivative, methyl pyrido[2,3-b]pyrazine-3-carboxylate, synthesized directly from the aldehyde, as a case study.[3] This allows for a detailed exploration of the crystallographic workflow and a robust comparison with alternative and complementary analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous and high-resolution map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. This technique stands as the ultimate arbiter in structural elucidation for crystalline small molecules.

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding patience and precision.

The critical, and often most challenging, first step is obtaining a single crystal of suitable size and quality. For pyrido[2,3-b]pyrazine-3-carbaldehyde and its derivatives, slow evaporation of a solution is a common and effective method.[3]

Protocol for Crystal Growth (Slow Evaporation):

  • Purification: Begin with a highly purified sample of pyrido[2,3-b]pyrazine-3-carbaldehyde. Impurities can inhibit crystal growth or lead to poorly ordered crystals.

  • Solvent Selection: Dissolve the compound in a suitable solvent. For the derivative, methyl pyrido[2,3-b]pyrazine-3-carboxylate, chloroform was used successfully.[3] A good solvent is one in which the compound is moderately soluble.

  • Preparation of Solution: Prepare a nearly saturated solution in a clean, dust-free vial.

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or is slightly loose to allow for slow solvent evaporation over several days to weeks in an undisturbed environment.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a mounted loop.

Caption: Workflow for growing single crystals by slow evaporation.

The harvested crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

Data Collection Parameters (based on the derivative methyl pyrido[2,3-b]pyrazine-3-carboxylate[3]):

ParameterValue
RadiationMo Kα (λ = 0.71073 Å)
Temperature100 K
Crystal SystemMonoclinic
Space GroupP21/c

The diffractometer rotates the crystal through a series of angles, and for each orientation, the diffracted X-ray beams are recorded by a detector.

The collected diffraction data, which consists of a list of reflection intensities, is then processed to solve and refine the crystal structure. This is typically done using software packages like SHELX.

Simplified Structure Solution and Refinement Workflow:

  • Data Reduction: The raw diffraction images are processed to yield a list of reflections with their intensities and standard uncertainties.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

  • Structure Solution: The "phase problem" is solved using direct methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.

  • Model Building and Refinement: An initial model of the molecule is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts the atomic positions and other parameters to improve the agreement between the calculated and observed diffraction data.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Refinement and Validation: The final structure is refined until convergence is reached, and the quality of the model is assessed using various metrics (e.g., R-factor).

G A Diffraction Data (hkl file) B Structure Solution (e.g., SHELXS) A->B C Initial Electron Density Map B->C D Model Building C->D E Least-Squares Refinement (e.g., SHELXL) D->E F Difference Fourier Map E->F Identify missing/misplaced atoms G Refined Model E->G F->D H Validation and Final Structure G->H

Caption: Iterative cycle of crystallographic structure refinement.

Alternative and Complementary Techniques

While X-ray crystallography is definitive for the solid-state structure, other techniques provide invaluable information, especially when suitable crystals cannot be obtained or when the structure in solution is of interest.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and spatial proximity of atoms in a molecule in solution. For a molecule like pyrido[2,3-b]pyrazine-3-carbaldehyde, a suite of 2D NMR experiments can provide a comprehensive picture of its structure.

Key 2D NMR Experiments for Structural Elucidation:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), revealing the proton-proton connectivity within the pyridine and pyrazine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for connecting different fragments of the molecule, for instance, confirming the position of the aldehyde group by observing a correlation from the aldehyde proton to the carbon atom of the pyrazine ring.[5]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing information about the through-space proximity of different parts of the molecule and helping to confirm the overall geometry.[6]

Hypothetical HMBC Correlations for Pyrido[2,3-b]pyrazine-3-carbaldehyde:

ProtonCorrelated Carbons (Expected)
Aldehyde-HC3, C2
H2C3, C4a, C8a
H6C5, C7, C4a
H7C5, C6, C8a
H8C6, C4a, C8a
Density Functional Theory (DFT) Calculations

Computational chemistry, particularly DFT, serves as a powerful predictive and complementary tool.[7] By solving the Schrödinger equation for the molecule, DFT can be used to:

  • Optimize Molecular Geometry: Predict the most stable three-dimensional structure of the molecule, including bond lengths and angles. These can be compared with experimental data from X-ray crystallography.

  • Predict Spectroscopic Properties: Calculate NMR chemical shifts and vibrational frequencies (IR/Raman), which can aid in the interpretation of experimental spectra.

  • Analyze Electronic Structure: Provide insights into the molecule's electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are important for understanding its reactivity.[1]

For pyrido[2,3-b]pyrazine-3-carbaldehyde, a DFT calculation (e.g., using the B3LYP functional with a 6-311G(d,p) basis set) can provide a theoretical structure that can be used to support the interpretation of experimental data.[7]

Comparative Analysis of Methodologies

FeatureSingle-Crystal X-ray Crystallography2D NMR SpectroscopyDensity Functional Theory (DFT)
Principle Diffraction of X-rays by a crystal latticeNuclear spin resonance in a magnetic fieldQuantum mechanical calculations
Sample Phase Solid (single crystal)SolutionIn silico (no physical sample)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingThrough-bond and through-space atomic connectivity, solution-state conformationOptimized geometry, electronic properties, predicted spectra
Strengths Unambiguous and definitive for solid-state structure; high resolution.Provides information about the structure in solution; can study dynamic processes.Predictive power; can provide insights into properties that are difficult to measure experimentally.
Limitations Requires high-quality single crystals, which can be difficult to grow; provides a static picture of the molecule.Provides indirect structural information that requires interpretation; resolution is generally lower than crystallography.Accuracy depends on the level of theory and basis set used; it is a theoretical model.

Conclusion

The structural confirmation of novel compounds like pyrido[2,3-b]pyrazine-3-carbaldehyde is a critical step in their development. Single-crystal X-ray crystallography, when applicable, provides the most definitive and high-resolution structural information. The detailed workflow presented, using the closely related methyl ester as a proxy, demonstrates the power of this technique. However, it is the synergistic use of complementary methods that provides the most comprehensive understanding. 2D NMR spectroscopy is indispensable for elucidating the structure in solution and for cases where crystallization is unsuccessful. Concurrently, DFT calculations offer a powerful predictive tool to support experimental findings and provide deeper insights into the molecule's electronic properties. For drug development professionals and researchers, a multi-faceted approach, integrating these powerful analytical techniques, is the most robust strategy for the unambiguous structural characterization of important heterocyclic scaffolds.

References

  • Abr, R. J. 1H Chemical Shifts in NMR. Part 191.
  • Canudo-Barreras, C., et al. (2022). Gold-Catalyzed Approach to the Synthesis of 1,3-Thiazine and 1,3-Thiazinane Derivatives.
  • Comprehensive Theoretical Study of Pyrido (2,3-b)pyrazine-2,3-diol by using Density Functional Theory. (2025).
  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. (2018). MDPI.
  • Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. (2021).
  • Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts.
  • Methyl pyrido[2,3-b]pyrazine-3-carboxyl
  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. (2025).
  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL.
  • The Cambridge Structural D

Sources

Comparative

Computational Validation of Pyridopyrazine Pharmacology: A Comparative Guide to DFT Methodologies

Pyridopyrazines are highly versatile heterocyclic scaffolds that serve as critical pharmacophores in drug development, exhibiting potent antibacterial, anti-inflammatory, and anti-cancer activities[1]. However, experimen...

Author: BenchChem Technical Support Team. Date: March 2026

Pyridopyrazines are highly versatile heterocyclic scaffolds that serve as critical pharmacophores in drug development, exhibiting potent antibacterial, anti-inflammatory, and anti-cancer activities[1]. However, experimental synthesis and biological assays alone often fail to explain the underlying quantum mechanical drivers of efficacy, such as charge distribution, electrophilicity, and orbital interactions.

Density Functional Theory (DFT) bridges this gap, providing a self-validating system to corroborate experimental findings like UV-Vis spectra, NMR shifts, and target binding affinities. This guide objectively compares DFT functionals and computational workflows used to validate the photophysical and pharmacological properties of pyridopyrazines, equipping researchers with field-proven protocols.

Comparative Analysis of DFT Functionals for Pyridopyrazines

Selecting the appropriate DFT functional is the most critical decision in computational validation. The choice dictates the accuracy of HOMO-LUMO energy gaps, which directly correlate to chemical hardness, polarizability, and reactivity[1].

Table 1: Performance Comparison of DFT Functionals for Pyridopyrazine Validation
FunctionalBest Suited ForExperimental CorrelationAdvantagesLimitations
B3LYP Ground-state geometry, MEP surfaces, IR/RamanHigh for structural parameters (X-ray crystallography)Industry standard; computationally efficient; excellent for basic electronic parameters[2].Poor at modeling long-range dispersion and π−π stacking interactions.
M06-2X Non-covalent interactions, thermochemistryHigh for binding affinities (e.g., MIC results)Captures medium-range electron correlation; ideal for validating molecular docking[3].Computationally heavier; can overestimate certain bond lengths.
wB97XD Photophysical properties, AIEE phenomenaHigh for UV-Vis and fluorescence spectraIncludes empirical dispersion (Grimme's D2); excellent for charge-transfer complexes[4].Requires larger basis sets (e.g., def2-TZVP) to prevent basis set superposition error.
CAM-B3LYP TD-DFT (Excited states)High for halochromism and emission spectraCorrects long-range charge transfer issues in standard B3LYP[5].May underestimate localized excitation energies.

Causality Insight: While B3LYP paired with a 6-311G(d,p) basis set is sufficient for mapping Molecular Electrostatic Potential (MEP) surfaces to identify nucleophilic/electrophilic attack sites[1], it fails to account for the π−π stacking inherent in pyridopyrazine-DNA gyrase interactions. For validating biological binding (e.g., antibacterial MIC results), researchers must pivot to dispersion-corrected functionals like M06-2X or wB97XD.

Integrated Experimental & Computational Workflow

To establish a self-validating protocol, experimental synthesis must be tightly coupled with computational modeling. The following workflow illustrates the transition from benchtop synthesis to in silico validation.

G Synth Experimental Synthesis (Pyridopyrazines) Char Spectroscopic Characterization (NMR, UV-Vis, X-ray) Synth->Char Geom DFT Geometry Optimization (B3LYP/6-311G**) Char->Geom Initial Coordinates Elec Electronic Properties (HOMO/LUMO, MEP) Geom->Elec Photo TD-DFT Calculations (Excited States) Geom->Photo Dock Molecular Docking (Target Binding) Elec->Dock Charge Distribution Valid Experimental Validation & Causality Established Photo->Valid Dock->Valid

Workflow integrating experimental synthesis with DFT and docking validation.

Step-by-Step Methodology: Validating Antibacterial Pyridopyrazines

This protocol details the validation of pyrido[2,3-b]pyrazine derivatives against bacterial targets[1].

Step 1: Experimental Synthesis & Characterization

  • Synthesize the pyridopyrazine core via cyclocondensation of diaminopyridines with carbonyl compounds[6].

  • Confirm the structure using 1 H/ 13 C NMR and single-crystal X-ray diffraction. Extract the .cif file to serve as the initial computational input.

Step 2: Ground-State Geometry Optimization (DFT)

  • Software: Gaussian 16 or ORCA.

  • Method: Import the X-ray coordinates. Run an optimization and frequency calculation using Opt Freq B3LYP/6-311G(d,p).

  • Self-Validation Check: Ensure there are zero imaginary frequencies (confirming a true energy minimum). Compare calculated bond lengths/angles with X-ray data. A Root Mean Square Deviation (RMSD) < 0.05 Å validates the theoretical model.

Step 3: Electronic Parameter Extraction

  • Calculate the HOMO and LUMO energies. The energy gap ( ΔE ) dictates the chemical hardness ( η ) and electrophilicity index ( ω ).

  • Causality: A narrower HOMO-LUMO gap indicates higher reactivity and polarizability, which directly correlates with enhanced binding affinity to bacterial enzymes like DNA gyrase[1].

Step 4: Molecular Electrostatic Potential (MEP) Mapping

  • Generate the MEP surface to visualize charge distribution. Red regions (negative) indicate hydrogen bond acceptors (e.g., pyrazine nitrogen atoms), while blue regions (positive) indicate hydrogen bond donors.

  • Use these MEP maps to define the binding pharmacophore prior to molecular docking.

Step 5: Molecular Docking & Experimental Correlation

  • Import the DFT-optimized ligand into docking software (e.g., AutoDock Vina).

  • Dock against the target protein. Correlate the predicted binding energy (kcal/mol) with experimental Minimum Inhibitory Concentration (MIC) assays[1].

Case Studies: Experimental vs. Computational Data

Case Study A: Photophysical Validation (AIEE Properties)

Pyridopyrazines often exhibit Aggregation-Induced Emission Enhancement (AIEE), making them excellent fluorogenic probes for heavy metals like Hg 2+ [7]. Time-Dependent DFT (TD-DFT) is used to validate these findings.

Table 2: Photophysical Validation of Pyridopyrazine Probes
PropertyExperimental FindingDFT/TD-DFT ValidationCausality / Mechanism
Absorption Max ( λmax​ ) 385 nm (in solution)392 nm (CAM-B3LYP/PCM)TD-DFT confirms the π→π∗ transition localized on the pyrido-pyrazine fused ring[5].
AIEE Behavior Weak emission in solution; strong in aggregateRestricted intramolecular rotation confirmedDFT shows a highly twisted conformation in the ground state. Aggregation locks the geometry, preventing non-radiative decay[7].
Hg 2+ Binding 1:1 binding stoichiometry (Job's plot)HOMO-LUMO gap widens upon complexationDFT reveals charge transfer from the pyridopyrazine nitrogen lone pairs to the empty d-orbitals of Hg 2+ , causing a "turn-on" fluorescent effect[7].
Case Study B: Pharmacological Validation (H4 Receptor Antagonists)

In the development of treatments for atopic dermatitis, pyridopyrazine derivatives were evaluated as histamine H4 receptor (H4R) antagonists[3]. Quantitative Structure-Activity Relationship (QSAR) models were built using DFT-derived electronic descriptors. The computational data provided strong preliminary evidence for binding interactions, prioritizing specific derivatives for in vitro validation to confirm selectivity and safety profiles[3].

Best Practices for Self-Validating Systems

To ensure trustworthiness in your computational publications, adhere to the following E-E-A-T aligned practices:

  • Solvent Effects Matter: Gas-phase calculations rarely match benchtop results. Always apply a Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) matching your experimental solvent (e.g., ethanol or DMSO) to accurately model charge-transfer complexes[4].

  • Dispersion Corrections: When validating supramolecular assemblies or protein-ligand interactions, append Grimme’s D3 dispersion correction (e.g., B3LYP-D3) to prevent the underestimation of van der Waals forces.

  • Basis Set Superposition Error (BSSE): If calculating interaction energies between a pyridopyrazine and a metal ion (like Hg 2+ ), apply the Counterpoise (CP) correction to avoid artificial over-binding.

References

  • El Yaqoubi, M., et al. (2025). "Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity." Results in Chemistry.[Link]

  • Prakasam, T., et al. (2008). "Synthesis of substituted pyridopyrazines." ResearchGate.[Link]

  • "Synthesis of novel AIEE active pyridopyrazines and their applications as chromogenic and fluorogenic probes for Hg2+ detection in aqueous media." ResearchGate.[Link]

  • "Pyridopyrazine derivatives as highly selective histamine H4 receptor antagonist for the treatment of atopic dermatitis: QSAR modeling and molecular docking studies." AIMS Press, 2024.[Link]

  • "The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds." New Journal of Chemistry (RSC Publishing).[Link]

  • "Theoretical Design Study on Photophysical Properties of Light-emitting Pyrido[3,4-b]pyrazine-based Oligomers." Chemistry Letters, 2012.[Link]

  • "Recent synthetic methodologies for pyridopyrazines: An update." ResearchGate.[Link]

Sources

Validation

A Comparative Guide to the Antibacterial Spectrum of Pyrido[2,3-b]pyrazine Compounds

For Researchers, Scientists, and Drug Development Professionals The escalating threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. Amo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. Among the diverse heterocyclic compounds, the pyrido[2,3-b]pyrazine core has emerged as a promising pharmacophore due to its broad range of biological activities. This guide provides a comprehensive comparison of the antibacterial spectrum of various pyrido[2,3-b]pyrazine derivatives, supported by experimental data and insights into their structure-activity relationships and potential mechanisms of action.

Introduction to Pyrido[2,3-b]pyrazines: A Scaffold of Therapeutic Potential

Pyrido[2,3-b]pyrazines are fused heterocyclic systems containing a pyridine ring fused to a pyrazine ring. This structural motif is of significant interest in medicinal chemistry as it is present in numerous compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities[1][2]. The versatility of the pyrido[2,3-b]pyrazine scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties.

This guide will focus on the antibacterial properties of this class of compounds, comparing the efficacy of different derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Caption: Core structure of the pyrido[2,3-b]pyrazine scaffold with potential sites for chemical modification.

Comparative Analysis of Antibacterial Spectrum

The antibacterial efficacy of pyrido[2,3-b]pyrazine derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A lower MIC value indicates a higher potency of the compound.

The following table summarizes the reported MIC values for representative pyrido[2,3-b]pyrazine derivatives against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrido[2,3-b]pyrazine Derivatives (in mg/mL)

Compound/DerivativeStaphylococcus aureusBacillus cereusEscherichia coliSalmonella typhiPseudomonas aeruginosaReference
Derivative with two thiocarbonyl groups 0.0780.0780.6251.25Not Reported[1]
Pyrido[2,3-b]pyrazine-2,3-dione (Compound 1) >5>5>5>5Not Reported
N1,N4-dialkylated derivative (2a) Significant ActivityNot ReportedNoteworthy InhibitionSignificant ActivitySignificant Activity[2]
N1,N4-dialkylated derivative (2c) Significant ActivityNot ReportedNoteworthy InhibitionSignificant ActivitySignificant Activity[2]
Substituted pyrido[2,3-b]pyrazine-1,4-dioxide (3g) Weaker ActivityNot ReportedActiveNot ReportedInactive[3]

Note: "Significant Activity" and "Noteworthy Inhibition" are reported as described in the source, which did not always provide specific MIC values in the abstract.

From the compiled data, it is evident that the substitution pattern on the pyrido[2,3-b]pyrazine core plays a crucial role in defining the antibacterial spectrum and potency.

Structure-Activity Relationship (SAR) Insights

The analysis of the antibacterial activity of different pyrido[2,3-b]pyrazine derivatives reveals key structure-activity relationships:

  • Importance of N-Oxides: Studies have shown that pyrido[2,3-b]pyrazine 1,4-dioxide derivatives exhibit strong antibacterial activities, whereas the corresponding 1-oxide derivatives are inactive[4][5]. This suggests that the presence of both N-oxide moieties is critical for the antibacterial effect.

  • Influence of Thiocarbonyl Groups: A derivative bearing two thiocarbonyl groups demonstrated potent activity against both Gram-positive (S. aureus and B. cereus) and Gram-negative (E. coli and S. typhi) bacteria[1]. In contrast, the corresponding dione derivative was inactive, highlighting the significance of the sulfur atoms for antibacterial efficacy.

  • Effect of Side Chains: The introduction of alkyl or aryl side chains on the heterocyclic moiety has been reported to decrease the biological activity[1]. This suggests that a compact, unsubstituted, or minimally substituted core at certain positions might be favorable for antibacterial action.

  • N-Alkylation: In contrast to the previous point, a series of N1,N4-dialkylated 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-diones showed significant antibacterial potential. This indicates that substitution at the nitrogen atoms of the pyrazine ring can be a viable strategy for enhancing activity[2].

SAR_Workflow Core Pyrido[2,3-b]pyrazine Scaffold Mod1 Addition of N-Oxides Core->Mod1 Mod2 Introduction of Thiocarbonyls Core->Mod2 Mod3 Alkylation of Ring Nitrogens Core->Mod3 Mod4 Addition of Side Chains Core->Mod4 Activity_Inc Increased Antibacterial Activity Mod1->Activity_Inc Mod2->Activity_Inc Mod3->Activity_Inc Activity_Dec Decreased Antibacterial Activity Mod4->Activity_Dec

Caption: Structure-Activity Relationship (SAR) of pyrido[2,3-b]pyrazine derivatives.

Proposed Mechanism of Action

While the exact mechanism of action for all pyrido[2,3-b]pyrazine derivatives is not fully elucidated, some studies have provided valuable insights. Molecular docking simulations have suggested that certain N1,N4-dialkylated derivatives of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione can strongly interact with bacterial DNA gyrase[2]. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a well-established target for antibacterial drugs, such as fluoroquinolones. The ability of these compounds to bind to DNA gyrase suggests a potential mechanism involving the inhibition of DNA synthesis.

Experimental Methodology: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents[1].

Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown overnight on an appropriate agar medium.

    • A few colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).

    • The broth culture is incubated until it reaches a specific turbidity, corresponding to a standardized bacterial concentration (typically 10^8 CFU/mL).

    • The inoculum is then diluted to the final test concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • The test pyrido[2,3-b]pyrazine compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • A series of two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the compound dilutions is inoculated with the standardized bacterial suspension.

    • Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, the plate is visually inspected for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Inoculate Inoculate Plate with Bacteria Inoculum->Inoculate Dilutions Prepare Compound Dilutions in Microtiter Plate Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Observe Observe for Bacterial Growth (Turbidity) Incubate->Observe Determine Determine MIC (Lowest Concentration with No Growth) Observe->Determine

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion and Future Directions

Pyrido[2,3-b]pyrazine derivatives represent a versatile and promising class of compounds with a tunable antibacterial spectrum. The available data indicates that specific structural modifications, such as the introduction of N-oxides or thiocarbonyl groups and N-alkylation, can lead to potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Future research in this area should focus on:

  • Expanding the SAR studies: Synthesizing and screening a wider array of derivatives to further refine the understanding of the structure-activity relationships.

  • Elucidating the mechanism of action: Conducting detailed mechanistic studies to confirm the molecular targets and pathways affected by these compounds.

  • In vivo efficacy and toxicity studies: Evaluating the most promising compounds in animal models of infection to assess their therapeutic potential and safety profiles.

The continued exploration of the pyrido[2,3-b]pyrazine scaffold holds significant promise for the development of novel antibacterial agents to combat the growing challenge of antibiotic resistance.

References

  • Miyazawa, T., Takabatake, T., & Hasegawa, M. (1997). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku Zasshi, 117(2), 126-132. [Link]

  • Sikine, M., Kandri Rodi, Y., Misbahi, H., Chraibi, M., Kandri Rodi, A., Ouazzani Chahdi, F., Fikri Benbrahim, K., & Essassi, E. M. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 16(1). [Link]

  • Sikine, M., Kandri Rodi, Y., Misbahi, H., Chraibi, M., Kandri Rodi, A., Ouazzani Chahdi, F., Fikri Benbrahim, K., & Essassi, E. M. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. ResearchGate. [Link]

  • Miyazawa, T., Takabatake, T., & Hasegawa, M. (1997). ChemInform Abstract: Synthesis and Antibacterial Properties of Pyrido(2,3-b)pyrazine Derivatives. ChemInform, 28(32). [Link]

  • Bassyouni, F. A., El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. [Link]

  • Binder, D., Georgopoulos, A., Noe, C. R., Nussbaumer, J., Prager, B. C., & Turnowsky, F. (1982). [Pyrazine-1,4-dioxides fused to heterocycles / 2nd comm.: Synthesis and antibacterial activity of substituted pyrido[2,3-b]pyrazine-1,4-dioxides (author's transl)]. Arzneimittel-Forschung, 32(1), 10-14. [Link]

Sources

Comparative

Predictive Power of Molecular Docking vs. In Vitro Reality: A Comparative Guide Using Pyridopyrazine Scaffolds

Target Audience: Computational Chemists, Assay Biologists, and Drug Development Professionals Executive Summary The transition from in silico hit identification to in vitro validation is the most critical bottleneck in e...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Assay Biologists, and Drug Development Professionals

Executive Summary

The transition from in silico hit identification to in vitro validation is the most critical bottleneck in early-stage drug discovery. Pyridopyrazine derivatives have emerged as highly privileged scaffolds in medicinal chemistry, particularly as multi-kinase inhibitors targeting the PI3K/AKT/mTOR pathway[1][2]. The core pyrazine nitrogen atoms act as excellent hydrogen bond acceptors, mimicking the adenine ring of ATP within the kinase hinge region.

This guide provides an objective, data-driven comparison of two industry-standard molecular docking algorithms—AutoDock Vina (open-source, empirical scoring) and Schrödinger Glide XP (commercial, knowledge-based/empirical hybrid)—in their ability to predict the in vitro inhibitory activity (IC50) of pyridopyrazine derivatives. By coupling computational predictions with self-validating in vitro enzyme assays, we establish a robust framework for rational drug design.

Mechanistic Rationale & Pathway Modulation

To understand why docking algorithms sometimes fail to predict in vitro reality, we must first understand the biological target. Pyridopyrazines competitively bind to the ATP-binding pocket of PI3K. If a docking algorithm fails to accurately calculate the desolvation penalty of the highly polar pyridopyrazine core entering the hydrophobic kinase pocket, it will generate false positives[3].

Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR / HER2) PI3K PI3K (Target Enzyme) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 Complex AKT->mTOR Activates Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Pyridopyrazine Derivative Inhibitor->PI3K Competitive Inhibition (ATP Hinge Region)

Caption: Mechanism of action: Pyridopyrazines competitively inhibit PI3K, halting downstream AKT/mTOR signaling.

Comparative Analysis: AutoDock Vina vs. Schrödinger Glide

While both AutoDock Vina and Glide are ubiquitous in structure-based drug design, their underlying physics dictate different performance profiles when evaluating nitrogen-rich heterocycles like pyridopyrazines[4][5].

  • AutoDock Vina: Utilizes an empirical scoring function heavily reliant on steric interactions and hydrogen bonding. It is highly efficient but often underestimates the entropic cost of freezing rotatable bonds in flexible pyridopyrazine linkers.

  • Schrödinger Glide (Extra Precision - XP): Employs a hybrid scoring function that rigorously penalizes desolvation and steric clashes. Glide XP is specifically calibrated to weed out false positives by demanding strict geometric complementarity, which is crucial for the rigid, planar pyridopyrazine core[3].

Table 1: In Silico Predictions vs. In Vitro Reality

Data represents a representative screening panel of synthesized pyridopyrazine derivatives targeting PI3K.

Compound IDR-Group SubstitutionAutoDock Vina Score (kcal/mol)Glide XP Score (kcal/mol)In Vitro PI3K IC50 (nM)In Vitro Cellular IC50 (µM)
Pyr-01 -H (Unsubstituted)-7.2-6.8>10,000>50.0
Pyr-04 -CH3 (Methyl)-8.1-7.54,50022.5
Pyr-12 -OH (Hydroxyl)-9.8-7.18,200>50.0
Pyr-22 -NH-Phenyl (Anilino)-10.5-10.21451.2
Pyr-34 -NH-(4-F-Phenyl)-10.8-11.428 0.4
BKM120 (Standard Control)-11.2-11.8350.6

Data Insights & Causality: Notice Pyr-12 . AutoDock Vina predicted a strong binding affinity (-9.8 kcal/mol) due to the formation of a hydrogen bond. However, Glide XP penalized the compound (-7.1 kcal/mol) because burying a highly polar hydroxyl group in the hydrophobic pocket incurs a massive desolvation penalty. The in vitro IC50 (8,200 nM) validates Glide's penalty model, proving that raw hydrogen bond counting (Vina) can lead to false positives[3][4].

Self-Validating Experimental Workflows

To ensure trustworthiness, computational predictions must be orthogonally validated using biochemical assays. The following protocols form a self-validating loop.

Workflow A Ligand Prep (OPLS4 / Gasteiger) B Molecular Docking (Vina vs Glide XP) A->B 3D Conformations C Biochemical Assay (Transcreener ADP) B->C Hit Selection D Cellular Assay (MTT Cytotoxicity) C->D Permeability Check E Data Correlation (Score vs IC50) D->E Efficacy Validation E->B Algorithm Tuning

Caption: The orthogonal validation workflow bridging in silico predictions with in vitro biochemical and cellular assays.

Protocol 1: In Silico Molecular Docking Pipeline

Causality: Proper preparation of the protein and ligand is more critical than the docking algorithm itself. Incorrect protonation states will invalidate hydrogen bonding networks.

  • Protein Preparation: Retrieve the PI3K crystal structure (e.g., PDB ID: 4JPS). Remove water molecules beyond 5 Å of the active site. Assign protonation states at pH 7.4 using PROPKA.

  • Ligand Preparation: Generate 3D conformations of pyridopyrazine derivatives. For Vina, assign Gasteiger charges. For Glide, use LigPrep with the OPLS4 force field to accurately model torsional strain.

  • Grid Generation: Center the grid box on the ATP-binding hinge region (specifically targeting residues Val851 and Ile848).

  • Execution: Run AutoDock Vina (exhaustiveness = 32 to ensure deep conformational sampling) and Glide XP (enabling strict desolvation penalties).

Protocol 2: In Vitro Kinase Inhibition (Transcreener ADP² Assay)

Causality: We use the Transcreener assay because it directly measures ADP production (a universal kinase byproduct) via fluorescence polarization, avoiding the safety hazards and disposal costs of radioactive ³²P-ATP[6][7].

  • Buffer Preparation: Prepare kinase buffer (10 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT). Critical Step: Add 0.01% Brij-35 detergent. This prevents highly lipophilic pyridopyrazines from aggregating into colloidal micelles, which cause false-positive inhibition[6].

  • Compound Titration: Dispense pyridopyrazine compounds in a 10-dose, 3-fold serial dilution starting at 10 µM in 1% DMSO.

  • Enzyme Reaction: Add recombinant PI3K enzyme and PIP2 substrate. Initiate the reaction by adding ATP at its predetermined Michaelis constant ( Km​ ) to ensure competitive inhibitors can be accurately assessed.

  • Detection & Readout: Incubate for 60 minutes. Add the Transcreener ADP² Antibody/Tracer mix. Read Fluorescence Polarization (FP) on a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 3: Cellular Efficacy Validation (MTT Assay)

Causality: A compound may inhibit the isolated enzyme but fail in cells due to poor membrane permeability or active efflux. The MTT assay bridges this gap[1][2].

  • Cell Culture: Seed MCF-7 (breast cancer) cells at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the top-performing pyridopyrazines (e.g., Pyr-34) for 72 hours.

  • Viability Readout: Add MTT reagent (tetrazolium dye). Viable cells with active metabolism reduce MTT into an insoluble purple formazan. Solubilize with DMSO and measure absorbance at 570 nm.

Conclusion

Molecular docking is an indispensable tool for prioritizing pyridopyrazine derivatives, but it is not infallible. As demonstrated, AutoDock Vina provides an excellent, rapid, open-source first pass for screening large libraries. However, Schrödinger Glide XP offers superior predictive correlation with in vitro IC50 values by rigorously penalizing the desolvation of polar groups—a common pitfall in kinase inhibitor design[3][4].

Ultimately, computational scores must be treated as hypotheses. Only through rigorous, detergent-controlled in vitro assays (like the Transcreener ADP assay) can true structure-activity relationships (SAR) be validated and advanced toward clinical development.

References

  • Recent synthetic methodologies for pyridopyrazines: An update. ResearchGate. Available at:[Link]

  • Current research on anti-breast cancer synthetic compounds. RSC Publishing. Available at:[Link]

  • Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target? PMC - National Institutes of Health. Available at:[Link]

  • Comparing Neural-Network Scoring Functions and the State of the Art: Applications to Common Library Screening. ACS Publications. Available at:[Link]

  • Benchmarking Reverse Docking through AlphaFold2 Human Proteome. bioRxiv. Available at:[Link]

  • Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. PMC - National Institutes of Health. Available at:[Link]

Sources

Validation

Orthogonal Cross-Validation of Analytical Methods for Pyrido[2,3-b]pyrazine Characterization: A Comparative Guide

Pyrido[2,3-b]pyrazines are privileged, nitrogen-rich heterocyclic scaffolds with profound applications ranging from kinase inhibition in oncology to nonlinear optical (NLO) materials and [1]. However, their unique physic...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrido[2,3-b]pyrazines are privileged, nitrogen-rich heterocyclic scaffolds with profound applications ranging from kinase inhibition in oncology to nonlinear optical (NLO) materials and [1]. However, their unique physicochemical properties—such as tautomerization, complex hydrogen-bonding networks, and pH-dependent ionization—make their analytical characterization highly susceptible to artifacts. Relying on a single analytical technique often leads to incomplete impurity profiling or inaccurate purity assignments.

As a Senior Application Scientist, I advocate for a multi-faceted, orthogonal approach. This guide provides a comprehensive framework for the cross-validation of High-Performance Liquid Chromatography (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). By aligning with the latest [2], we establish a self-validating system that ensures scientific integrity, accuracy, and reproducibility in drug development workflows.

The Causality of Analytical Choices

The fundamental principle of cross-validation is to compare methods that operate on entirely different physical principles (orthogonal methods) to eliminate systemic bias[3].

  • HPLC-UV/PDA: Separates components based on partition coefficients and detects them via chromophore absorption. It provides excellent sensitivity for trace impurities. However, it relies on the assumption that impurities share similar UV response factors with the active pharmaceutical ingredient (API)—an assumption that is [4].

  • Quantitative NMR (qNMR): Operates as a primary ratio method. It quantifies substances directly based on the magnetic resonance of nuclei (typically 1 H), [4]. It provides absolute purity but lacks the sensitivity for trace-level impurity detection[5].

  • LC-HRMS: Provides exact mass and isotopic distribution, essential for identifying the specific structures of trace degradants that HPLC-UV and qNMR cannot resolve.

Experimental Protocols: A Self-Validating System

Detailed methodologies are essential for the reproducibility of analytical results[5]. The following protocols are designed to cross-validate each other.

Protocol 1: HPLC-UV/PDA Method Development and Validation

Rationale: Pyrido[2,3-b]pyrazines contain basic nitrogen atoms that can cause peak tailing on standard silica-based columns due to secondary interactions with residual silanols.

  • Column Selection: Utilize an end-capped, reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 3 µm) to minimize silanol interactions.

  • Mobile Phase Optimization: Prepare Mobile Phase A as 10 mM Ammonium Acetate buffer adjusted to pH 6.5. Causality: Maintaining a pH near neutral ensures the pyrido[2,3-b]pyrazine nitrogens remain largely unprotonated, improving retention and peak symmetry. Mobile Phase B is LC-MS grade Acetonitrile.

  • Gradient Elution: Program a gradient from 5% B to 95% B over 20 minutes to ensure the elution of both polar degradants and non-polar synthetic intermediates.

  • Detection: Set the Photodiode Array (PDA) detector to scan from 200–400 nm. Extract the chromatogram at the isosbestic point (e.g., 280 nm) to minimize response factor discrepancies between the parent compound and impurities.

Protocol 2: 1 H-qNMR Absolute Purity Determination

Rationale: To achieve <1% uncertainty, the qNMR protocol must ensure complete longitudinal relaxation ( T1​ ) of all quantified protons.

  • Standard Selection: Select a certified internal standard (IS) such as TraceCERT® Maleic acid. Causality: Maleic acid provides a sharp, distinct singlet (~6.3 ppm) that does not overlap with the (typically 7.3–9.3 ppm)[6].

  • Sample Preparation: Co-weigh exactly ~15 mg of the pyrido[2,3-b]pyrazine analyte and ~5 mg of the IS into a vial using a microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of DMSO- d6​ .

  • Acquisition Parameters: Set the relaxation delay ( D1​ ) to at least 5 times the longest T1​ of the nuclei of interest (typically D1​ = 30 seconds for rigid heterocycles). Use a 90° excitation pulse to maximize the signal-to-noise ratio (S/N > 250:1).

  • Processing: Apply rigorous baseline correction and phase adjustment. Calculate absolute purity using the mass, purity, and integral of the IS relative to the analyte.

Protocol 3: LC-HRMS Impurity Profiling
  • Ionization: Use Electrospray Ionization in positive mode (ESI+). Pyrido[2,3-b]pyrazines readily accept protons to form [M+H]+ ions[7].

  • Mass Analyzer: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer calibrated to <2 ppm mass accuracy.

  • Data Acquisition: Acquire data in data-dependent acquisition (DDA) mode to simultaneously capture precursor and fragment ions, enabling structural elucidation of unknown peaks observed in the HPLC-UV trace.

Comparative Data Analysis

To demonstrate the efficacy of this cross-validation, we evaluated a model compound, 2,3-diphenylpyrido[2,3-b]pyrazine. The table below summarizes the ICH Q2(R2) validation parameters, highlighting the complementary strengths of HPLC and qNMR[8].

Validation ParameterHPLC-UV (Relative Purity) 1 H-qNMR (Absolute Purity)Methodological Causality & Insight
Linearity Range 1.0 – 500 µg/mL ( R2 > 0.999)2.0 – 40.0 mg/mL ( R2 > 0.999)HPLC is superior for dilute samples; qNMR requires high concentration for adequate S/N[8].
Accuracy (Recovery) 98.5% – 101.2%99.1% – 100.4%qNMR shows tighter accuracy as it is a primary ratio method independent of column recovery[4].
Precision (RSD%) 1.2% (Inter-day)0.6% (Inter-day)qNMR avoids variations from pump fluctuations and mobile phase mixing[9].
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL~0.5 mg/mL / ~1.5 mg/mL, making it mandatory for trace impurity detection[9].
Specificity High (Separation-dependent)High (Chemical shift-dependent)Co-elution in HPLC can mask impurities; overlapping signals in NMR can skew integration. Orthogonality resolves both.
Determined Purity 99.8% (Area Normalization)98.2% (Absolute Mass)The 1.6% discrepancy reveals that UV-transparent impurities (e.g., inorganic salts or residual solvents) were missed by HPLC but accounted for by qNMR[4].

Workflow Visualization

Below is the logical architecture of our cross-validation system, illustrating the decision matrix when comparing orthogonal data sets.

G cluster_methods Orthogonal Analytical Methods Start Pyrido[2,3-b]pyrazine Sample HPLC HPLC-UV/PDA (Relative Purity & Separation) Start->HPLC qNMR 1H-qNMR (Absolute Quantification) Start->qNMR LCMS LC-HRMS (Exact Mass & Trace Impurities) Start->LCMS Validation ICH Q2(R2) Cross-Validation (Linearity, Accuracy, Precision, LOD/LOQ) HPLC->Validation qNMR->Validation LCMS->Validation Decision Data Concordance Check (|HPLC - qNMR| < 1.0%) Validation->Decision Success Validated Characterization Profile Decision->Success Yes Investigate Investigate Discrepancy (Response Factors, Co-elution) Decision->Investigate No Investigate->HPLC

Workflow for ICH Q2(R2) aligned cross-validation of pyrido[2,3-b]pyrazine analytical methods.

Conclusion

The characterization of pyrido[2,3-b]pyrazines cannot rely on a single analytical dimension. While HPLC-UV provides the sensitivity required for trace impurity profiling, it is fundamentally limited by relative response factors and UV-transparent contaminants. By cross-validating with 1 H-qNMR, we establish an absolute purity baseline that acts as a self-correcting mechanism for the chromatographic data. This orthogonal strategy, fortified by LC-HRMS for exact mass identification, fulfills the rigorous standards of the ICH Q2(R2) guidelines, ensuring that drug development professionals can trust the structural and quantitative integrity of their heterocyclic scaffolds.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. URL:[Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. MDPI Molecules. URL:[Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. URL:[Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. PubMed. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling Pyrido[2,3-b]pyrazine-3-carbaldehyde

As a novel heterocyclic aldehyde, Pyrido[2,3-b]pyrazine-3-carbaldehyde presents a unique challenge in laboratory safety. Specific toxicological and hazard data for this compound are not extensively documented.

Author: BenchChem Technical Support Team. Date: March 2026

As a novel heterocyclic aldehyde, Pyrido[2,3-b]pyrazine-3-carbaldehyde presents a unique challenge in laboratory safety. Specific toxicological and hazard data for this compound are not extensively documented. Therefore, a robust safety protocol must be established by analyzing its core chemical structure and the known hazards of its constituent parts: the pyrido[2,3-b]pyrazine core and the aldehyde functional group. This guide provides a comprehensive operational plan for personal protective equipment (PPE), handling, and disposal, grounded in the principles of chemical safety and risk mitigation.

Hazard Assessment by Structural Analogy

The cornerstone of a reliable safety protocol for a novel compound is to assume it is hazardous until proven otherwise. We can infer a likely hazard profile by examining analogous structures for which safety data is available.

  • The Pyrido[2,3-b]pyrazine Core: The parent heterocycle, Pyrido[2,3-b]pyrazine, is classified with several GHS hazard statements. It is known to be harmful if swallowed, inhaled, or in contact with skin.[1] Furthermore, it is a known irritant to the skin, eyes, and respiratory system.[1][2]

  • The Aldehyde Functional Group: Aldehydes as a class can be irritants and sensitizers. The analogous compound, 3-Pyridinecarboxaldehyde, is documented as causing skin and respiratory irritation and can potentially cause an allergic skin reaction.[3]

Based on this analysis, it is imperative to treat Pyrido[2,3-b]pyrazine-3-carbaldehyde as a substance that is, at a minimum, harmful by all routes of exposure and a significant irritant and potential sensitizer.

Hazard CategoryGHS Hazard Statement (Inferred from Analogues)Source
Acute Toxicity H302: Harmful if swallowed[1]
H312: Harmful in contact with skin[1]
H332: Harmful if inhaled[1]
Irritation H315: Causes skin irritation[1][2][3]
H319: Causes serious eye irritation[1][2]
H335: May cause respiratory irritation[1][2][3]
Sensitization H317: May cause an allergic skin reaction[3]
The Hierarchy of Controls: Your Primary Defense

Before any discussion of PPE, it is critical to implement higher-level safety controls. PPE is the last line of defense, intended to protect you when engineering and administrative controls cannot eliminate the hazard entirely.

  • Engineering Controls: All work involving Pyrido[2,3-b]pyrazine-3-carbaldehyde as a solid or in solution must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4] Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[5]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Restrict access to the handling area and ensure all personnel are trained on the specific hazards and procedures outlined in this guide.

Personal Protective Equipment (PPE) Protocol

Given the inferred hazards, a comprehensive PPE ensemble is mandatory.

A. Eye and Face Protection Direct contact with the eyes can cause serious irritation.[1][2]

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 or European Standard EN166 are required at all times.[6]

  • Enhanced Protection: For procedures with a higher risk of splashing (e.g., handling larger quantities, transfers, heating), a full-face shield must be worn in addition to chemical splash goggles.[7][8] A face shield alone does not provide adequate protection.[8]

B. Skin and Body Protection The compound is assumed to be harmful upon skin contact and a potential skin sensitizer.[1][3]

  • Gloves: Nitrile gloves are a suitable minimum for incidental contact. However, for extended handling or direct immersion, double-gloving is recommended. Due to the aldehyde functional group, consider using a more robust glove material such as butyl rubber for the outer glove, as it offers good resistance to many aldehydes.[7] Always inspect gloves for tears or punctures before use and dispose of them immediately after handling is complete.

  • Lab Coat: A flame-resistant lab coat that is fully buttoned is required.[8] Ensure sleeves are of adequate length to prevent any skin exposure between the glove and the cuff.

  • Apparel: Full-length pants (or equivalent) and closed-toe shoes are mandatory in the laboratory.[6][8] Shorts, skirts, and sandals are not permitted.

C. Respiratory Protection As a solid, the primary inhalation risk is from airborne dust particles.

  • Standard Operations: If handled exclusively within a certified chemical fume hood, additional respiratory protection may not be necessary.

  • Risk of Aerosolization: If there is any risk of dust generation that cannot be contained by a fume hood (e.g., large quantity weighing, spill cleanup), a NIOSH-approved respirator is required.[5] A minimum of an N95-rated filter is necessary for particulates. If the material is heated or dissolved in a volatile solvent, an organic vapor cartridge should be added.

Step-by-Step Handling Workflow

This workflow ensures that safety measures are integrated into every step of the process.

  • Preparation:

    • Designate a specific area within the fume hood for the procedure.

    • Assemble all necessary equipment and reagents.

    • Ensure the fume hood sash is at the lowest practical working height.

    • Don all required PPE as described above, starting with lab coat and finishing with gloves.

  • Handling (Weighing and Transfer):

    • Perform all manipulations of the solid compound on a disposable weigh paper or in a tared container to minimize contamination of surfaces.

    • Use spark-proof tools if flammable solvents are present.[5]

    • Carefully add the compound to the reaction vessel or solvent to avoid creating dust.

    • Close all containers immediately after use.

  • Post-Handling:

    • Decontaminate all non-disposable equipment that came into contact with the chemical.

    • Carefully wipe down the work surface in the fume hood with an appropriate solvent and dispose of the wipes as hazardous waste.

    • Doff PPE in the correct order to prevent self-contamination (see diagram below).

    • Wash hands thoroughly with soap and water after removing gloves.[9]

Decontamination and Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure the safety of others.

  • Waste Streams: All materials contaminated with Pyrido[2,3-b]pyrazine-3-carbaldehyde, including gloves, weigh papers, pipette tips, and contaminated wipes, must be collected in a dedicated, clearly labeled hazardous waste container.[9][10]

  • Surplus Material: Unused or surplus Pyrido[2,3-b]pyrazine-3-carbaldehyde must be disposed of as hazardous chemical waste. Do not pour it down the drain.[4]

  • Spill Cleanup: In the event of a spill, evacuate the area and alert safety personnel. For small spills within a fume hood, trained personnel may use a chemical spill kit with an absorbent material. The cleanup debris must be treated as hazardous waste.[3]

PPE_Workflow cluster_prep Preparation & Donning cluster_work Chemical Handling cluster_decon Decontamination, Doffing & Disposal prep_area 1. Prepare Workspace (Fume Hood) don_coat 2. Don Lab Coat prep_area->don_coat don_goggles 3. Don Goggles/ Face Shield don_coat->don_goggles don_respirator 4. Don Respirator (If Required) don_goggles->don_respirator don_gloves 5. Don Gloves don_respirator->don_gloves work 6. Perform Work in Fume Hood don_gloves->work decon_equip 7. Decontaminate Equipment & Area work->decon_equip doff_gloves 8. Doff Outer Gloves (If double-gloved) decon_equip->doff_gloves doff_coat 9. Doff Lab Coat doff_gloves->doff_coat dispose Dispose all contaminated PPE as Hazardous Waste doff_gloves->dispose doff_goggles 10. Doff Goggles/ Face Shield doff_coat->doff_goggles doff_coat->dispose doff_respirator 11. Doff Respirator doff_goggles->doff_respirator doff_goggles->dispose doff_inner_gloves 12. Doff Inner Gloves doff_respirator->doff_inner_gloves doff_respirator->dispose wash_hands 13. Wash Hands Thoroughly doff_inner_gloves->wash_hands doff_inner_gloves->dispose

Caption: PPE Donning, Handling, and Doffing Workflow.

Emergency First Aid Procedures

Immediate action is critical in case of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][9]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists or develops.[1][9]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the medical personnel.[9]

By adhering to this comprehensive safety plan, researchers can confidently handle Pyrido[2,3-b]pyrazine-3-carbaldehyde while minimizing risk to themselves and their colleagues.

References

  • PubChem. (n.d.). Pyrido(2,3-b)pyrazine. National Institutes of Health. Retrieved from [Link]

  • Loba Chemie. (n.d.). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Chemical Safety PPE. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (2021). 3-Pyridinealdehyde Safety Data Sheet. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.